molecular formula C21H26N2O2 B1180754 N-Methoxyanhydrovobasinediol

N-Methoxyanhydrovobasinediol

Número de catálogo: B1180754
Peso molecular: 338.4 g/mol
Clave InChI: WZEYGSAJRPIRJA-WNVLZHRLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-Methoxyanhydrovobasinediol is a useful research compound. Its molecular formula is C21H26N2O2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(1S,12S,15Z,16S)-15-ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-4-13-11-22(2)19-9-16-14-7-5-6-8-18(14)23(24-3)21(16)20-10-15(13)17(19)12-25-20/h4-8,15,17,19-20H,9-12H2,1-3H3/b13-4+/t15-,17?,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEYGSAJRPIRJA-WNVLZHRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN(C2CC3=C(C4CC1C2CO4)N(C5=CC=CC=C35)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\CN([C@H]2CC3=C([C@@H]4C[C@H]1C2CO4)N(C5=CC=CC=C35)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of N-Methoxyanhydrovobasinediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid belonging to the vobasine (B1212131) class.[1] It is isolated from plant species of the Apocynaceae and Gelsemiaceae families, such as Gelsemium elegans.[1][2] Like other monoterpenoid indole alkaloids, this compound has garnered interest in the scientific community for its potential therapeutic applications, including anti-inflammatory and anticancer activities.[1] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound and related vobasine alkaloids, based on available preclinical data.

Core Mechanism of Action: A Multi-Targeted Approach

The pharmacological effects of this compound are believed to stem from its interaction with various cellular receptors and enzymes, leading to the modulation of critical biochemical pathways.[1] While specific, direct binding studies on this compound are limited in the public domain, the activities of related vobasine and iboga alkaloids provide a strong basis for its potential mechanisms. The primary areas of impact appear to be in the modulation of neurotransmitter systems, anti-inflammatory pathways, and cytotoxic effects on cancer cells.

Neurological and Central Nervous System Effects

Alkaloids of the ibogane and vobasine series have been shown to exhibit central nervous system (CNS) stimulant properties that are distinct from amphetamines.[3] The mechanism is thought to involve interactions with multiple neurotransmitter systems. For instance, the related alkaloid ibogaine (B1199331) and its metabolite noribogaine (B1226712) have been shown to interact with:

  • Kappa opioid receptors [4]

  • N-methyl-D-aspartate (NMDA) receptors [4]

  • Serotonin uptake sites [4]

  • Sigma-2 receptors [4]

  • Nicotinic receptors [4]

These interactions can lead to a decrease in the extracellular levels of dopamine (B1211576) in the nucleus accumbens and can block morphine- and nicotine-induced dopamine release.[4] This suggests a potential role for this compound in modulating dopaminergic and other neurotransmitter pathways, which could be relevant for its potential applications in neurodegenerative disorders or addiction.[4][5]

Anti-Inflammatory Activity

Several related monoterpenoid indole alkaloids isolated from Ervatamia hainanensis have demonstrated significant anti-inflammatory activities.[6] The proposed mechanism for these effects involves the inhibition of inflammatory mediators. While the precise targets for this compound are yet to be fully elucidated, the activity of similar compounds suggests a potential to interfere with pro-inflammatory signaling cascades.

Anticancer and Cytotoxic Effects

Vobasine-type alkaloids, particularly in the form of bisindole alkaloids, have shown notable anticancer activities.[7] For example, iboga-vobasine bisindole alkaloids have demonstrated potent in vitro growth inhibitory activity against a range of human cancer cell lines, including those of the prostate, colon, breast, and lung.[8] A potential mechanism of action for some indole alkaloids is the disruption of microtubules and inhibition of their polymerization, leading to cell cycle arrest and apoptosis.[9]

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activities of related vobasine and monoterpenoid indole alkaloids. It is important to note that these data are for related compounds and serve as a predictive reference for the potential activity of this compound.

Compound/Compound ClassAssayTarget/Cell LineActivity (IC50/EC50)Reference
Ervatamine-related compound 10Anti-inflammatoryNot Specified25.5 µM[6]
Ervatamine-related compound 14Anti-inflammatoryNot Specified41.5 µM[6]
Vobatensines A-F and related bisindolesCytotoxicityHuman KB, PC-3, LNCaP, HCT 116, HT-29, MCF7, MDA-MB-231, A549 cancer cellsPronounced in vitro growth inhibitory activity[8]

Experimental Protocols

Detailed experimental protocols for the key experiments cited are crucial for the replication and extension of these findings. While specific protocols for this compound are not publicly available, the following represents a generalized methodology based on studies of similar alkaloids.

In Vitro Cytotoxicity Assays
  • Cell Lines: A panel of human cancer cell lines (e.g., KB, PC-3, HCT 116, MCF7) and a normal cell line for control.

  • Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay.

  • Data Analysis: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Anti-Inflammatory Assays
  • Cell Model: Typically, lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) are used.

  • Treatment: Cells are pre-treated with the test compound before stimulation with LPS.

  • Endpoint Measurement: The production of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is quantified using methods like the Griess assay for NO and ELISA for cytokines and PGE2.

  • Data Analysis: The IC50 value for the inhibition of each inflammatory mediator is determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways and a general workflow for the investigation of this compound's mechanism of action.

G cluster_0 Potential Signaling Pathways This compound This compound Receptor/Enzyme Targets Receptor/Enzyme Targets This compound->Receptor/Enzyme Targets Binds to Downstream Signaling Cascades Downstream Signaling Cascades Receptor/Enzyme Targets->Downstream Signaling Cascades Modulates Cellular Responses Cellular Responses Downstream Signaling Cascades->Cellular Responses Leads to

Caption: Potential mechanism of action signaling pathway for this compound.

G cluster_1 Experimental Workflow for MoA Investigation Compound Isolation/Synthesis Compound Isolation/Synthesis In Vitro Screening In Vitro Screening Compound Isolation/Synthesis->In Vitro Screening Hit Identification Hit Identification In Vitro Screening->Hit Identification Target Identification & Validation Target Identification & Validation Hit Identification->Target Identification & Validation In Vivo Studies In Vivo Studies Target Identification & Validation->In Vivo Studies Mechanism Elucidation Mechanism Elucidation In Vivo Studies->Mechanism Elucidation

Caption: General experimental workflow for mechanism of action studies.

Conclusion and Future Directions

This compound is a promising natural product with potential therapeutic applications. Based on the activities of related vobasine and indole alkaloids, its mechanism of action is likely multi-targeted, involving the modulation of CNS pathways, inflammatory responses, and cancer cell proliferation. Further research is warranted to delineate the specific molecular targets and signaling pathways affected by this compound. This will require comprehensive studies involving target identification, binding assays, and in-depth cellular and in vivo functional assays. The insights gained from such investigations will be invaluable for the future development of this compound or its derivatives as novel therapeutic agents.

References

N-Methoxyanhydrovobasinediol: A Technical Guide to its Natural Sources and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid belonging to the akuammiline (B1256633) class. First identified in the latter half of the 20th century, this compound is primarily sourced from the plant Gelsemium elegans, a member of the Loganiaceae family. This technical guide provides a comprehensive overview of the discovery, natural sources, and isolation of this compound. It includes detailed experimental protocols derived from seminal research, quantitative data on its isolation, and a summary of its key physicochemical properties. Furthermore, a proposed biosynthetic pathway is outlined, offering insights into its formation within its natural source.

Introduction

This compound is a complex monoterpenoid indole alkaloid that has garnered interest within the scientific community due to its unique chemical structure and its presence in a botanically significant genus. As a member of the akuammiline family of alkaloids, it shares a common biosynthetic origin with other structurally intricate compounds. This guide serves as a technical resource for researchers, detailing the foundational knowledge surrounding the discovery and natural sourcing of this compound.

Discovery and Natural Occurrence

This compound was first reported in 1989 by Lin, Cordell, Ni, and Clardy.[1][2][3] Their research, published in the journal Phytochemistry, detailed the isolation and structural elucidation of this novel alkaloid from Gelsemium elegans (Gardn. & Champ.) Benth., a plant widely distributed in Southeast Asia and known for its rich and diverse alkaloidal content.[1][2][4] This plant, belonging to the Loganiaceae family, remains the primary and most well-documented natural source of this compound.[1][4]

The discovery was a result of phytochemical investigations into the constituents of Gelsemium elegans, a plant with a long history in traditional medicine and known for its toxic properties, which are attributed to its complex mixture of over 100 different alkaloids.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 125180-42-9[1]
Molecular Formula C₂₁H₂₆N₂O₂[1]
Molecular Weight 338.45 g/mol [1]
Classification Indole Alkaloid (Akuammiline-related)[2]

Experimental Protocols

The following protocols are based on the methodologies described in the original discovery paper and subsequent phytochemical studies of Gelsemium elegans.

Plant Material Collection and Preparation

Whole plant material of Gelsemium elegans is collected and air-dried. The dried material is then ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction of Crude Alkaloids

The powdered plant material is exhaustively extracted with methanol (B129727) (MeOH) at room temperature. The resulting methanol extract is concentrated under reduced pressure to yield a crude residue. This residue is then subjected to an acid-base extraction procedure to separate the alkaloidal fraction. The crude extract is dissolved in a 5% hydrochloric acid (HCl) solution and filtered. The acidic solution is then washed with chloroform (B151607) (CHCl₃) to remove non-alkaloidal components. The aqueous layer is then basified with ammonium (B1175870) hydroxide (B78521) (NH₄OH) to a pH of approximately 9-10 and extracted repeatedly with chloroform. The combined chloroform extracts are then dried over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrated to yield the crude alkaloid mixture.

Isolation and Purification of this compound

The isolation of this compound from the complex crude alkaloid mixture requires multiple chromatographic steps.

  • Column Chromatography: The crude alkaloid mixture is first subjected to column chromatography on silica (B1680970) gel. Elution is performed with a gradient of chloroform and methanol, starting with pure chloroform and gradually increasing the polarity with methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative Thin-Layer Chromatography (pTLC): Fractions containing this compound, as identified by their TLC profile, are pooled and further purified by preparative thin-layer chromatography on silica gel plates. A typical solvent system for pTLC is a mixture of chloroform and methanol (e.g., 95:5 v/v). The band corresponding to the target compound is scraped from the plate and the compound is eluted from the silica gel with a mixture of chloroform and methanol.

  • Crystallization: The purified this compound can be further purified by crystallization from a suitable solvent system, such as methanol-acetone, to yield the pure compound.

Structural Elucidation

The structure of this compound was originally determined by a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • ¹H-NMR and ¹³C-NMR Spectroscopy: To establish the carbon-hydrogen framework and the connectivity of the atoms.

  • 2D-NMR Techniques (e.g., COSY, HMQC, HMBC): To provide detailed information about proton-proton and proton-carbon correlations, which is crucial for elucidating the complex polycyclic structure.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Ultraviolet (UV) Spectroscopy: To provide information about the chromophoric system.

Quantitative Data

The yield of this compound from the dried plant material of Gelsemium elegans is typically low, reflecting its status as a minor alkaloid within a complex mixture.

ParameterValueReference
Yield from Dried Plant Material Not explicitly stated in the original discovery paper, but generally low for minor alkaloids from this source.

Biosynthetic Pathway

This compound belongs to the akuammiline class of monoterpenoid indole alkaloids. The biosynthesis of these complex molecules is believed to start from the primary metabolites, tryptamine (B22526) and secologanin.

The logical workflow for the discovery and isolation of this compound is depicted below:

Discovery_and_Isolation_Workflow cluster_collection Plant Material cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis and Final Product A Gelsemium elegans Plant B Drying and Grinding A->B C Methanol Extraction B->C D Acid-Base Partitioning C->D E Crude Alkaloid Mixture D->E F Silica Gel Column Chromatography E->F G Preparative TLC F->G H Pure this compound G->H I Spectroscopic Analysis (NMR, MS, IR, UV) H->I J Structure Elucidation I->J

Caption: Workflow for the discovery and isolation of this compound.

A proposed biosynthetic pathway for the formation of the akuammiline skeleton is presented below. This generalized pathway illustrates the key steps from primary metabolites to the core alkaloid structure.

Biosynthetic_Pathway cluster_precursors Primary Metabolites cluster_core_synthesis Core Indole Alkaloid Synthesis cluster_akuammiline_formation Akuammiline Skeleton Formation tryptamine Tryptamine strictosidine Strictosidine tryptamine->strictosidine secologanin Secologanin secologanin->strictosidine geissoschizine Geissoschizine strictosidine->geissoschizine Multiple Enzymatic Steps akuammiline_precursor Akuammiline Precursors geissoschizine->akuammiline_precursor Cyclization & Rearrangement nmavd This compound akuammiline_precursor->nmavd Further Modifications (e.g., N-methoxylation)

Caption: Proposed biosynthetic pathway to this compound.

Conclusion

This compound is a noteworthy member of the extensive family of indole alkaloids found in Gelsemium elegans. Its discovery in 1989 expanded the known chemical diversity of this genus. While detailed protocols for its specific, high-yield isolation remain to be optimized, the foundational methodologies presented in this guide provide a solid basis for researchers interested in this and related compounds. Further investigation into its biosynthetic pathway and potential pharmacological activities could open new avenues for drug discovery and development.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of N-Methoxyanhydrovobasinediol in Gelsemium elegans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the biosynthetic pathway of N-methoxyanhydrovobasinediol, a sarpagine-type monoterpenoid indole (B1671886) alkaloid found in the medicinal yet toxic plant, Gelsemium elegans. While the complete enzymatic cascade leading to this specific compound remains to be fully elucidated, this document synthesizes the current understanding of related alkaloid biosynthesis in Gelsemium and other plant species to propose a putative pathway. It further outlines the experimental methodologies required to validate these hypotheses, providing a roadmap for future research in this area. The complex alkaloids of Gelsemium elegans hold significant pharmacological interest, and a thorough understanding of their biosynthesis is crucial for potential biotechnological production and drug development.

Quantitative Analysis of Major Alkaloids in Gelsemium elegans

Quantitative data for this compound is not extensively available in the literature. However, studies on the major alkaloids of Gelsemium elegans provide a context for the relative abundance of different alkaloid classes within the plant. The content of these alkaloids can vary significantly based on the plant part, geographical origin, and developmental stage.[1][2]

AlkaloidPlant PartConcentration Range (mg/g dry weight)Reference
GelsemineRoot, Stem, Leaf0.02 - 1.5[1][2]
KoumineRoot, Stem, Leaf0.1 - 5.0[1][2]
GelsenicineRoot, Stem, Leaf0.01 - 0.5[1][2]

This table summarizes the concentration ranges of the three major alkaloids in Gelsemium elegans. It is important to note that this compound is considered a minor alkaloid, and its concentration is expected to be significantly lower than these major compounds.

The Proposed Biosynthetic Pathway

The biosynthesis of this compound, a sarpagine-type alkaloid, is believed to follow the general pathway of monoterpenoid indole alkaloids, originating from the precursors tryptamine (B22526) and secologanin. While specific enzymes for the later steps in G. elegans are yet to be characterized, a putative pathway can be constructed based on known enzymatic reactions in related species.

The initial steps leading to the key intermediate, strictosidine (B192452), are well-established. Tryptamine, derived from the shikimate pathway, and secologanin, from the methylerythritol phosphate (B84403) (MEP) pathway, are condensed by strictosidine synthase (STR) to form strictosidine. Subsequently, strictosidine is deglycosylated by strictosidine-β-D-glucosidase (SGD) to yield strictosidine aglycone.

The formation of the sarpagan skeleton is a critical step. In the closely related species Gelsemium sempervirens, a cytochrome P450 enzyme known as sarpagan bridge enzyme (SBE) has been identified. This enzyme catalyzes the conversion of geissoschizine to polyneuridine (B1254981) aldehyde, a key intermediate in the biosynthesis of sarpagine (B1680780) and ajmaline-type alkaloids. It is highly probable that a homologous enzyme exists in Gelsemium elegans.

From polyneuridine aldehyde, the pathway to this compound is less clear. A series of proposed enzymatic reactions, including oxidation, reduction, and the crucial N-methoxylation step, are outlined below.

This compound Biosynthesis Pathway Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine Synthase (STR) Secologanin Secologanin Secologanin->Strictosidine Strictosidine_aglycone Strictosidine aglycone Strictosidine->Strictosidine_aglycone Strictosidine β-D-glucosidase (SGD) Geissoschizine Geissoschizine Strictosidine_aglycone->Geissoschizine Multiple steps Polyneuridine_aldehyde Polyneuridine aldehyde Geissoschizine->Polyneuridine_aldehyde Sarpagan Bridge Enzyme (SBE) (Cytochrome P450) Vellosimine Vellosimine Polyneuridine_aldehyde->Vellosimine Polyneuridine aldehyde esterase (PNAE) Anhydrovobasinediol Anhydrovobasinediol Vellosimine->Anhydrovobasinediol Oxidoreductase (Putative) N_hydroxy_Anhydrovobasinediol N-hydroxy-anhydrovobasinediol (Putative intermediate) Anhydrovobasinediol->N_hydroxy_Anhydrovobasinediol N-oxygenase (Putative Cytochrome P450) N_Methoxy_Anhydrovobasinediol This compound N_hydroxy_Anhydrovobasinediol->N_Methoxy_Anhydrovobasinediol N-methyltransferase (NMT) (Putative) Experimental_Workflow Start Identify Candidate Gene (e.g., putative N-methyltransferase) Cloning Clone full-length cDNA into an expression vector Start->Cloning Expression Heterologous Expression (e.g., E. coli, yeast, or plant cells) Cloning->Expression Purification Purify Recombinant Protein (e.g., affinity chromatography) Expression->Purification Assay Enzyme Assay with putative substrate (e.g., Anhydrovobasinediol + SAM) Purification->Assay Analysis Product Analysis (LC-MS, NMR) Assay->Analysis Confirmation Confirm formation of This compound Analysis->Confirmation Logical_Relationship Hypothesis Propose Putative Biosynthetic Pathway Gene_ID Identify Candidate Genes (Transcriptomics & Homology) Hypothesis->Gene_ID Func_Char Functional Characterization of each candidate enzyme (in vitro assays) Gene_ID->Func_Char Func_Char->Gene_ID Revise candidate genes In_Vivo In vivo validation (e.g., gene silencing in G. elegans) Func_Char->In_Vivo Successful characterization Pathway_Elucidation Complete Pathway Elucidation In_Vivo->Pathway_Elucidation

References

Unveiling the Pharmacological Profile of N-Methoxyanhydrovobasinediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methoxyanhydrovobasinediol is a naturally occurring monoterpenoid indole (B1671886) alkaloid isolated from plants of the genus Gelsemium, most notably Gelsemium elegans.[1][2] This class of alkaloids is known for a wide array of pharmacological activities, including analgesic, anti-inflammatory, anxiolytic, and antitumor effects.[1][3][4] While this compound has been identified as a constituent of Gelsemium elegans in network pharmacology studies,[5] to date, there is a notable absence of specific, publicly available quantitative data on its receptor binding affinities, functional activities, and in vivo pharmacology. This technical guide aims to provide a comprehensive overview of the anticipated pharmacological profile of this compound based on the activities of related Gelsemium alkaloids. Furthermore, it details the requisite experimental protocols for its full pharmacological characterization and presents illustrative data in the formats requested for clarity and comparative analysis. It is important to note that the quantitative data presented herein is hypothetical and illustrative for a representative Gelsemium alkaloid and should not be construed as experimentally determined values for this compound.

Introduction

This compound is an indole alkaloid derived from the plant Gelsemium elegans, a species with a long history in traditional medicine for treating conditions such as pain, neuralgia, and skin ulcers.[4] The complex alkaloids from Gelsemium are considered its primary active components and have garnered significant interest in the scientific community for their potential as lead compounds in drug discovery.[1][6] The general mode of action for these alkaloids involves interaction with specific cellular receptors and enzymes, leading to the modulation of various biochemical pathways.[7]

This document serves as a technical resource for researchers and professionals in drug development, outlining the potential pharmacological characteristics of this compound and providing a roadmap for its experimental investigation.

Hypothetical Pharmacological Data

Due to the lack of specific experimental data for this compound, the following tables present hypothetical data that might be expected for a Gelsemium alkaloid with potential activity at opioid and other relevant receptors, as well as potential anti-inflammatory and anticancer properties.

Receptor Binding Affinities (Hypothetical)

This table illustrates the potential binding profile of a representative Gelsemium alkaloid at key central nervous system receptors. The data is presented as Kᵢ values (nM), which represent the inhibition constant. A lower Kᵢ value indicates a higher binding affinity.

Receptor SubtypeKᵢ (nM) - Hypothetical Data
μ-Opioid Receptor (MOR)850
δ-Opioid Receptor (DOR)1200
κ-Opioid Receptor (KOR)350
Glycine (B1666218) Receptor (GlyR) α1150
GABAA Receptor> 10,000
In Vitro Functional Activity (Hypothetical)

This table summarizes the potential functional activity of a representative Gelsemium alkaloid in various in vitro assays. EC₅₀ values represent the concentration of the compound that produces 50% of the maximal response, while IC₅₀ values represent the concentration that inhibits 50% of a specific response.

Assay TypeCell LineParameter MeasuredEC₅₀ / IC₅₀ (nM) - Hypothetical Data
κ-Opioid Receptor AgonismCHO-hKORcAMP Inhibition550
Glycine Receptor PotentiationHEK293-hGlyRα1Glycine-induced current250
Anti-inflammatory ActivityBV-2 MicrogliaLPS-induced Nitric Oxide Production750
Anticancer ActivityA549 (Lung Cancer)Cell Viability (MTT Assay)1500
Anticancer ActivityMCF-7 (Breast Cancer)Cell Viability (MTT Assay)2200
In Vivo Behavioral Effects (Hypothetical)

This table outlines potential in vivo effects of a representative Gelsemium alkaloid in rodent models. The data is presented as ED₅₀ values, which is the dose that produces a therapeutic effect in 50% of the population.

Animal ModelBehavioral TestRoute of AdministrationED₅₀ (mg/kg) - Hypothetical Data
MouseHot Plate Test (Analgesia)Intraperitoneal (i.p.)5.0
RatCarrageenan-induced Paw Edema (Anti-inflammatory)Oral (p.o.)10.0
MouseElevated Plus Maze (Anxiolytic)Intraperitoneal (i.p.)2.5

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the pharmacological profile of this compound.

Radioligand Binding Assays

These assays are crucial for determining the binding affinity of a compound to specific receptors.

  • Objective: To determine the Kᵢ of this compound at opioid (μ, δ, κ) and glycine receptors.

  • Materials:

    • Cell membranes expressing the human receptor of interest (e.g., CHO-hMOR, HEK293-hGlyRα1).

    • Radioligands: [³H]-DAMGO (for MOR), [³H]-DPDPE (for DOR), [³H]-U69,593 (for KOR), [³H]-Strychnine (for GlyR).

    • Non-specific binding control (e.g., Naloxone for opioid receptors, unlabeled glycine for GlyR).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of this compound.

    • For determining non-specific binding, incubate the membranes and radioligand with a high concentration of the non-specific control.

    • Incubate at a specific temperature for a set time to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

    • Calculate IC₅₀ values from the competition binding curves and then convert to Kᵢ values using the Cheng-Prusoff equation.

Functional Assays

These assays determine the functional effect of the compound on receptor activity (e.g., agonist, antagonist, modulator).

  • Objective: To determine the EC₅₀ or IC₅₀ of this compound in functional assays for opioid and glycine receptors.

  • Example: cAMP Inhibition Assay for κ-Opioid Receptor Agonism

    • Cell Line: CHO cells stably expressing the human κ-opioid receptor (CHO-hKOR).

    • Procedure:

      • Plate CHO-hKOR cells in a 96-well plate and grow to confluence.

      • Pre-treat the cells with forskolin (B1673556) to stimulate adenylyl cyclase and increase intracellular cAMP levels.

      • Add varying concentrations of this compound and incubate.

      • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

      • Generate a dose-response curve and calculate the EC₅₀ value for the inhibition of forskolin-stimulated cAMP production.

In Vitro Anti-inflammatory Assay
  • Objective: To assess the ability of this compound to inhibit the inflammatory response in vitro.

  • Example: Nitric Oxide (NO) Production in LPS-stimulated BV-2 Microglia

    • Cell Line: BV-2 murine microglial cells.

    • Procedure:

      • Plate BV-2 cells in a 96-well plate.

      • Pre-treat the cells with various concentrations of this compound for 1 hour.

      • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

      • After 24 hours, collect the cell culture supernatant.

      • Measure the concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant using the Griess reagent.

      • Generate a dose-response curve and calculate the IC₅₀ for the inhibition of NO production.

In Vitro Anticancer Assay
  • Objective: To evaluate the cytotoxic effects of this compound on cancer cell lines.

  • Example: MTT Cell Viability Assay

    • Cell Lines: A panel of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma).

    • Procedure:

      • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

      • Treat the cells with a range of concentrations of this compound for 48-72 hours.

      • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

      • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

      • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

      • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, visualize key concepts related to the pharmacological investigation of this compound.

G cluster_0 Hypothetical Signaling Pathway for a Gelsemium Alkaloid NMAV This compound (or related alkaloid) GlyR Glycine Receptor (α-subunit) NMAV->GlyR Allosteric Modulation Neuron Postsynaptic Neuron GlyR->Neuron Located on Cl_influx Chloride Ion Influx GlyR->Cl_influx Opens Channel Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Causes Analgesia Analgesic Effect Hyperpolarization->Analgesia Leads to

Caption: Hypothetical signaling pathway for a Gelsemium alkaloid modulating the glycine receptor.

G cluster_1 Experimental Workflow for Pharmacological Characterization start This compound (Pure Compound) binding Radioligand Binding Assays (MOR, DOR, KOR, GlyR) start->binding functional In Vitro Functional Assays (cAMP, Electrophysiology) start->functional anti_inflam Anti-inflammatory Assays (NO, Cytokine Release) start->anti_inflam anticancer Anticancer Assays (MTT, Apoptosis) start->anticancer in_vivo In Vivo Behavioral Models (Analgesia, Anti-inflammatory) binding->in_vivo functional->in_vivo anti_inflam->in_vivo anticancer->in_vivo profile Comprehensive Pharmacological Profile in_vivo->profile

References

N-Methoxyanhydrovobasinediol: A Promising Lead Compound for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

N-Methoxyanhydrovobasinediol is a vobasine-type indole (B1671886) alkaloid isolated from the plant Gelsemium elegans. This class of natural products has garnered significant interest in the scientific community due to the diverse pharmacological activities exhibited by alkaloids from this plant, including analgesic, anti-inflammatory, and anti-tumor effects. While research on this compound is still in its nascent stages, its structural similarity to other biologically active vobasine (B1212131) alkaloids suggests its potential as a valuable lead compound in the development of new therapeutics. This technical guide provides a comprehensive overview of the available data on this compound and related compounds, offering a foundation for further investigation into its therapeutic promise.

Biological Activity

Direct quantitative data on the biological activity of this compound is limited in publicly available literature. However, studies on related vobasine and bisindole alkaloids from Gelsemium elegans provide valuable insights into its potential therapeutic effects.

Cytotoxic Activity

Several vobasine alkaloids have demonstrated cytotoxic effects against various cancer cell lines. While specific IC50 values for this compound are not yet reported, related compounds have shown promising activity.

Table 1: Illustrative Cytotoxic Activity of Vobasine-type Alkaloids

CompoundCell LineIC50 (µg/mL)Reference
Vobasine Analog 1KB~5[1]
Vobasine Analog 3KB~5[1]
16-epivobasineKB~5[1]
16-epivobasenalKB~5[1]

Note: This data is for related vobasine alkaloids and is intended to be illustrative of the potential activity of this compound.

Anti-inflammatory Activity

Alkaloids from Gelsemium elegans have been investigated for their anti-inflammatory properties. Geleganimine B, a bisindole alkaloid from the same plant, has been shown to suppress pro-inflammatory factors in microglial cells.

Table 2: Illustrative Anti-inflammatory Activity of a Gelsemium elegans Alkaloid

CompoundCell LineAssayIC50 (µM)Reference
Geleganimine BBV2 Microglial CellsSuppression of LPS-induced pro-inflammatory factors10.2[2][3]

Note: This data is for a related bisindole alkaloid and serves as an example of the potential anti-inflammatory activity of compounds from this plant source.

Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. However, based on the known activities of other indole alkaloids and natural products with anti-inflammatory and cytotoxic effects, it is hypothesized that this compound may modulate key signaling pathways involved in inflammation and cell survival, such as the NF-κB and MAPK pathways.

Potential Involvement of the NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs. It is plausible that this compound could exert its anti-inflammatory effects by interfering with the activation of NF-κB.

NF_kB_Pathway cluster_stimulus cluster_receptor cluster_cytoplasm cluster_nucleus Stimulus LPS TLR4 TLR4 Stimulus->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation N_MAVD This compound (Hypothesized) N_MAVD->IKK Inhibition? DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Gene Transcription DNA->Genes

Hypothesized Inhibition of the NF-κB Pathway.
Potential Involvement of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including ERK, JNK, and p38) are also key players in inflammation and cell proliferation. Many natural product-derived anti-cancer and anti-inflammatory agents act by modulating these pathways. This compound could potentially influence the phosphorylation status of key MAPK proteins, thereby affecting downstream cellular responses.

MAPK_Pathway cluster_stimulus cluster_cascade cluster_nucleus Stimuli Stress / Growth Factors MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) MAPK->TranscriptionFactors Activation N_MAVD This compound (Hypothesized) N_MAVD->MAPKK Inhibition? CellularResponse Cellular Response (Inflammation, Proliferation) TranscriptionFactors->CellularResponse

Hypothesized Modulation of the MAPK Pathway.

Experimental Protocols

Due to the limited specific published research on this compound, the following protocols are generalized based on standard methodologies for evaluating similar compounds. Researchers should optimize these protocols for their specific experimental conditions.

Isolation of this compound from Gelsemium elegans

A general procedure for the isolation of indole alkaloids from Gelsemium elegans involves the following steps:

  • Extraction: The dried and powdered plant material (e.g., aerial parts) is extracted with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature.

  • Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids from other constituents. The extract is dissolved in an acidic solution (e.g., 5% HCl) and then washed with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with NH4OH to pH 9-10) and extracted with an organic solvent (e.g., chloroform (B151607) or dichloromethane) to obtain the crude alkaloid fraction.

  • Chromatographic Separation: The crude alkaloid fraction is further purified using a combination of chromatographic techniques, such as silica (B1680970) gel column chromatography, Sephadex LH-20 column chromatography, and preparative high-performance liquid chromatography (HPLC), to yield pure this compound.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., KB cells) in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production in BV2 Microglial Cells)
  • Cell Seeding: Plate BV2 microglial cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. The IC50 value can be determined from the dose-response curve.

NF-κB Luciferase Reporter Assay
  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

  • Compound Treatment: Treat the transfected cells with this compound at various concentrations for a specified period.

  • Cell Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Western Blot Analysis of MAPK Phosphorylation
  • Cell Treatment: Treat cells with this compound for a designated time, followed by stimulation with an appropriate agonist (e.g., growth factor or stress-inducing agent).

  • Protein Extraction: Lyse the cells and determine the protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated and total forms of MAPK proteins (e.g., p-ERK, ERK, p-p38, p38).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) detection system to visualize the protein bands.

  • Densitometry: Quantify the band intensities to determine the relative levels of phosphorylated proteins.

Experimental_Workflow cluster_isolation cluster_invitro cluster_invivo cluster_leadopt Isolation Isolation from G. elegans or Chemical Synthesis Characterization Structural Characterization (NMR, MS) Isolation->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT) Characterization->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., NO production) Cytotoxicity->AntiInflammatory Mechanism Mechanism of Action Studies (NF-κB, MAPK assays) AntiInflammatory->Mechanism AnimalModel Animal Models of Disease (e.g., Carrageenan-induced edema) Mechanism->AnimalModel Pharmacokinetics Pharmacokinetic Studies (LC-MS/MS) AnimalModel->Pharmacokinetics LeadOpt Lead Optimization & SAR Studies Pharmacokinetics->LeadOpt

General Drug Discovery Workflow.

Conclusion

This compound represents an intriguing starting point for drug discovery efforts, particularly in the areas of oncology and inflammatory diseases. Although specific biological data for this compound is currently scarce, the demonstrated activities of related vobasine and Gelsemium alkaloids provide a strong rationale for its further investigation. The experimental protocols and hypothesized mechanisms of action outlined in this guide are intended to serve as a valuable resource for researchers embarking on the study of this promising natural product. Future research should focus on the definitive determination of its biological activities, elucidation of its molecular targets and signaling pathways, and exploration of its therapeutic potential through in vivo studies.

References

N-Methoxyanhydrovobasinediol: A Technical Guide to Putative Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methoxyanhydrovobasinediol (NMA) is an indole (B1671886) alkaloid isolated from plants of the Gelsemium genus, notably Gelsemium elegans.[1] While research into the pharmacological properties of Gelsemium alkaloids is ongoing, specific, experimentally validated therapeutic targets for this compound remain largely unelucidated. This technical guide synthesizes the current, predominantly predictive, understanding of NMA's potential therapeutic targets and mechanisms of action. The information presented herein is primarily derived from in silico computational modeling and network pharmacology studies of the broader Gelsemium plant extract. As such, the targets and pathways discussed should be considered putative and require experimental validation. This document aims to provide a foundational resource to guide future research and drug discovery efforts centered on NMA.

Predicted Molecular Targets of this compound

Current research points towards the Glycine Receptor (GlyR) as a potential, direct molecular target for this compound. This prediction is based on a comprehensive in silico study that employed molecular docking and molecular dynamics simulations to assess the binding affinity of 162 Gelsemium compounds, including NMA, to GlyR α1 and α3 subtypes.[2] It is important to emphasize that these findings are computational predictions and await experimental verification through methods such as patch-clamp electrophysiology or radioligand binding assays.[2]

Predicted Binding Affinity Data

The following table summarizes the predicted binding characteristics of this compound with Glycine Receptor subtypes based on the available in silico study.

CompoundPredicted TargetPredicted Binding Affinity (ΔG_bind)Key Interacting Residues (Predicted)Study Type
This compoundGlycine Receptor (α1 and α3 subtypes)Data not specified in abstractData not specified in abstractIn Silico (Molecular Docking & Molecular Dynamics)

Note: Specific quantitative data on binding affinity (e.g., ΔG_bind values) and key interacting residues for this compound were not detailed in the available literature. The study grouped NMA with other indole alkaloids that showed promising binding profiles to the GlyR orthosteric site.[2]

Putative Signaling Pathway Involvement

Network pharmacology studies on the total alkaloids of Gelsemium elegans have predicted the involvement of several key signaling pathways. While these studies do not isolate the effects of this compound, they provide a broader context for its potential cellular mechanisms. These predicted pathways are often associated with inflammation, nociception, and cellular proliferation.

Predicted Signaling PathwayAssociated Proteins (Examples)Potential Therapeutic AreaStudy Type
Calcium Signaling PathwayCalcium channels, Calmodulin, Protein Kinase CNeuropathic pain, InflammationNetwork Pharmacology
MAPK Signaling PathwayMAPK1, MAPK3, SRCCancer, InflammationNetwork Pharmacology
Neuroactive Ligand-Receptor InteractionGlycine Receptors, GABA ReceptorsNeurological disorders, PainNetwork Pharmacology & In Silico Modeling

Methodologies for Target Prediction and Future Validation

The identification of the putative targets and pathways for this compound has been based on computational approaches. This section outlines the general principles of these methodologies and suggests experimental protocols for future validation.

In Silico Target Prediction: Molecular Docking and Molecular Dynamics

The prediction of Glycine Receptors as a target for NMA was achieved through a multi-step computational workflow.

Experimental Workflow: In Silico Target Identification

In_Silico_Workflow cluster_0 Ligand and Receptor Preparation cluster_2 Result Analysis ligand_prep NMA 3D Structure Generation & Optimization docking Molecular Docking Simulation ligand_prep->docking receptor_prep Glycine Receptor 3D Structure Preparation receptor_prep->docking md_sim Molecular Dynamics Simulation docking->md_sim binding_analysis Binding Affinity & Pose Analysis docking->binding_analysis stability_analysis Complex Stability Assessment md_sim->stability_analysis

Caption: Workflow for in silico prediction of NMA's interaction with Glycine Receptors.

  • Molecular Docking: This technique predicts the preferred orientation of a ligand (NMA) when bound to a receptor (GlyR) to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand in the receptor's binding site and scoring them based on a force field.

  • Molecular Dynamics (MD) Simulation: Following docking, MD simulations are used to study the dynamic behavior of the ligand-receptor complex over time. This provides insights into the stability of the binding pose and the nature of the intermolecular interactions.

Network Pharmacology

Network pharmacology studies predict the systemic effects of a compound or a plant extract by constructing and analyzing biological networks.

Logical Relationship: Network Pharmacology Approach

Network_Pharmacology NMA This compound Targets Predicted Protein Targets NMA->Targets PPI Protein-Protein Interaction Network Targets->PPI Pathways Signaling Pathway Enrichment PPI->Pathways Disease Disease Association Pathways->Disease

Caption: Conceptual workflow of network pharmacology to predict NMA's biological effects.

Proposed Experimental Validation Protocols

To move from prediction to confirmation, the following experimental approaches are essential:

  • Radioligand Binding Assays: To quantify the binding affinity of NMA to Glycine Receptors. This involves using a radiolabeled ligand that is known to bind to the receptor and measuring the displacement of this ligand by increasing concentrations of NMA. This allows for the determination of the inhibition constant (Ki).

  • Patch-Clamp Electrophysiology: To determine the functional effect of NMA on Glycine Receptors. This technique measures the ion flow through the GlyR channel in the presence and absence of NMA. It can reveal whether NMA acts as an agonist, antagonist, or modulator of the receptor.

  • Enzyme Inhibition Assays: If specific enzymes are predicted as targets (e.g., from the MAPK pathway), in vitro enzyme activity assays should be performed with purified NMA and the target enzyme to determine the half-maximal inhibitory concentration (IC50).

Predicted Signaling Pathways

Based on network pharmacology studies of Gelsemium elegans, NMA is predicted to be a constituent that contributes to the modulation of complex signaling networks.

Putative Role in the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis.

Signaling Pathway: MAPK Cascade

MAPK_Pathway NMA This compound (Putative Modulator) RAF RAF NMA->RAF Predicted Interaction GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Survival) TranscriptionFactors->CellularResponse

Caption: Predicted modulation of the MAPK signaling pathway by NMA.

Putative Role in the Calcium Signaling Pathway

The calcium signaling pathway is a versatile intracellular signaling system that governs a multitude of cellular processes.

Signaling Pathway: Calcium Signaling

Calcium_Signaling NMA This compound (Putative Modulator) Receptor GPCR / Channel NMA->Receptor Predicted Interaction Stimulus External Stimulus Stimulus->Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_cellular [Ca²⁺]i ↑ Ca2_release->Ca2_cellular Calmodulin Calmodulin Ca2_cellular->Calmodulin CaMK CaMK Calmodulin->CaMK CellularResponse Cellular Response (e.g., Neurotransmission) CaMK->CellularResponse

Caption: Predicted modulation of the Calcium signaling pathway by NMA.

Conclusion and Future Directions

The current body of research on this compound suggests potential therapeutic relevance, with the Glycine Receptor being the most specifically predicted molecular target to date. However, the lack of direct experimental validation is a significant knowledge gap. Future research should prioritize the experimental confirmation of these in silico predictions. A systematic investigation of NMA's effects on Glycine Receptors and other predicted targets within the MAPK and calcium signaling pathways will be crucial to unlocking its therapeutic potential. The methodologies and putative pathways outlined in this guide provide a strategic framework for these future investigations.

References

In Vitro Anti-inflammatory Effects of N-Methoxyanhydrovobasinediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid found in plants of the Apocynaceae family, such as Gelsemium elegans.[1][2] Alkaloids, particularly indole alkaloids, are a class of compounds that have garnered significant interest for their diverse pharmacological activities, including potent anti-inflammatory properties.[3][4] While direct studies on the anti-inflammatory effects of this compound are not yet available in published literature, its structural class suggests a high potential for modulating inflammatory responses. This technical guide provides a comprehensive framework for the in vitro investigation of the anti-inflammatory effects of this compound, detailing experimental protocols and the underlying signaling pathways. The data presented herein is hypothetical and serves as a template for expected outcomes based on studies of structurally related alkaloids.

Hypothetical Data on the Anti-inflammatory Effects of this compound

The following tables summarize the potential dose-dependent effects of this compound on key inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Table 1: Effect of this compound on Nitric Oxide (NO) Production

TreatmentConcentration (µM)NO Production (% of LPS Control)IC₅₀ (µM)
Control-5.2 ± 0.8-
LPS (1 µg/mL)-100-
This compound + LPS185.3 ± 4.112.5
562.1 ± 3.5
1048.9 ± 2.9
2525.7 ± 2.2
5010.4 ± 1.5

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production

TreatmentConcentration (µM)TNF-α (% of LPS Control)IL-6 (% of LPS Control)IL-1β (% of LPS Control)
Control-4.8 ± 0.56.1 ± 0.93.5 ± 0.4
LPS (1 µg/mL)-100100100
This compound + LPS1055.2 ± 4.760.3 ± 5.158.9 ± 4.9
2528.9 ± 2.532.7 ± 3.830.1 ± 3.2
5012.4 ± 1.815.8 ± 2.114.2 ± 1.9

Table 3: Effect of this compound on Cell Viability

TreatmentConcentration (µM)Cell Viability (%)
Control-100
This compound199.1 ± 1.2
598.5 ± 1.5
1097.8 ± 1.9
2596.2 ± 2.3
5095.4 ± 2.8

Experimental Protocols

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: For experiments, cells are seeded in appropriate well plates (e.g., 96-well for viability and NO assays, 24-well for cytokine assays, and 6-well for protein extraction) and allowed to adhere overnight. A typical seeding density for a 96-well plate is 1-2 x 10⁵ cells per well.[5]

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[6][7]

Cell Viability Assay (MTT Assay)

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed.

  • After the treatment period, the cell culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).

  • Cells are incubated for 4 hours at 37°C.

  • The medium is then removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

Nitric Oxide (NO) Assay (Griess Assay)

The production of nitric oxide, a key inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[7]

  • After 24 hours of LPS stimulation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).[7]

  • The mixture is incubated at room temperature for 10 minutes.

  • The absorbance is measured at 540 nm.

  • The nitrite concentration is determined from a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) in the cell culture supernatant are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis for Signaling Pathway Proteins

To investigate the molecular mechanisms underlying the anti-inflammatory effects of this compound, the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways are analyzed by Western blotting.

  • Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of IκBα, p65 (for NF-κB pathway), and ERK, JNK, p38 (for MAPK pathway), as well as iNOS and COX-2. After washing, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualization

The anti-inflammatory activity of many natural compounds is mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9][10][11]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[12][13] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, IL-1β, iNOS, and COX-2.[14][15]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylation IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (Active) IkBa_p->NFkB Degradation of IκBα NFkB_n NF-κB NFkB->NFkB_n Translocation N_MAV This compound N_MAV->IKK Inhibition DNA DNA NFkB_n->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway

The MAPK family, including ERK, JNK, and p38, also plays a crucial role in regulating the inflammatory response.[16] LPS stimulation activates upstream kinases that, through a phosphorylation cascade, activate MAPKs. Activated MAPKs then phosphorylate various transcription factors, such as AP-1, which also contribute to the expression of pro-inflammatory genes.[17]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases (e.g., TAK1) TLR4->Upstream_Kinases Activation MAPKK MAPKKs (MKK3/6, MKK4/7, MEK1/2) Upstream_Kinases->MAPKK Phosphorylation MAPK MAPKs (p38, JNK, ERK) MAPKK->MAPK Phosphorylation MAPK_n MAPKs MAPK->MAPK_n Translocation N_MAV This compound N_MAV->MAPKK Inhibition AP1 AP-1 MAPK_n->AP1 Activation Genes Pro-inflammatory Gene Expression AP1->Genes

Figure 2: Proposed inhibition of the MAPK signaling pathway by this compound.
Experimental Workflow

The following diagram illustrates the logical flow of experiments to assess the in vitro anti-inflammatory effects of this compound.

Experimental_Workflow cluster_assays In Vitro Assays start Start: this compound (N-MAV) cell_culture RAW 264.7 Cell Culture start->cell_culture treatment Pre-treatment with N-MAV + LPS Stimulation cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability no_assay Nitric Oxide Assay (Griess Assay) treatment->no_assay cytokine_assay Cytokine Measurement (ELISA) treatment->cytokine_assay western_blot Mechanism Study (Western Blot) treatment->western_blot data_analysis Data Analysis & Interpretation viability->data_analysis no_assay->data_analysis cytokine_assay->data_analysis western_blot->data_analysis conclusion Conclusion on Anti-inflammatory Potential and Mechanism data_analysis->conclusion

Figure 3: Experimental workflow for assessing the anti-inflammatory effects of this compound.

Conclusion

This technical guide outlines a robust and comprehensive strategy for the in vitro evaluation of the anti-inflammatory properties of this compound. Based on its classification as an indole alkaloid, it is hypothesized that this compound will exhibit significant anti-inflammatory activity by inhibiting the production of nitric oxide and pro-inflammatory cytokines in LPS-stimulated macrophages. The underlying mechanism is likely to involve the downregulation of the NF-κB and MAPK signaling pathways. The detailed protocols and workflow provided herein offer a clear roadmap for researchers to validate these hypotheses and elucidate the therapeutic potential of this compound as a novel anti-inflammatory agent.

References

N-Methoxyanhydrovobasinediol: A Technical Guide to Elucidating its Role in Biochemical Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature on the specific biochemical pathways modulated by N-Methoxyanhydrovobasinediol is exceptionally limited. This guide provides a foundational overview based on available data and presents a generalized framework for the systematic investigation of its biochemical and cellular effects.

Introduction to this compound

This compound is a naturally occurring indole (B1671886) alkaloid isolated from the plant Gelsemium elegans.[1][2][3] As a member of the alkaloid class of compounds, it is of interest to the pharmacological and drug development communities.[4] Current information indicates its primary use as a reference standard in research contexts.[1][2][3] While its specific mechanisms of action are not well-defined in existing literature, preliminary interest lies in its potential anti-inflammatory and anticancer activities.[4] Further research is required to validate these potential effects and to understand the underlying biochemical pathways involved.

Chemical Profile:

PropertyValue
CAS Number 125180-42-9[2][3][5]
Molecular Formula C₂₁H₂₆N₂O₂[3][4]
Molecular Weight 338.4 g/mol [4]
Compound Class Indole Alkaloid[4]
Natural Source Gelsemium elegans[1]

A Proposed Experimental Workflow for Mechanistic Elucidation

Given the nascent stage of research into this compound, a structured experimental approach is necessary to delineate its biological functions. The following workflow outlines a logical progression from broad phenotypic screening to specific target identification and validation.

experimental_workflow cluster_phase1 Phase 1: In Vitro Screening & Profiling cluster_phase2 Phase 2: Target Identification cluster_phase3 Phase 3: Mechanistic Validation a Cell Viability & Proliferation Assays b Phenotypic Screening (e.g., High-Content Imaging) a->b c Determination of IC50/EC50 Values b->c g Hypothesized Targets & Pathways c->g Inform Target Identification d Transcriptomics (RNA-Seq) f Pathway & Gene Ontology Analysis d->f e Proteomics (e.g., SILAC, TMT) e->f f->g h Target Engagement Assays (e.g., CETSA) g->h Guide Validation Experiments i Western Blotting & qPCR h->i j Enzymatic & Binding Assays (e.g., SPR) i->j k Gene Knockout/Knockdown (CRISPR/siRNA) j->k l Validated Mechanism of Action k->l

Caption: Proposed workflow for investigating this compound's bioactivity.

Experimental Protocols

The following sections detail generalized methodologies for the key experiments proposed in the workflow.

Phase 1: Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic or cytostatic effects of this compound on a panel of relevant cell lines and to establish a working concentration range.

Protocol Example (MTT Assay):

  • Cell Seeding: Plate cells (e.g., HeLa, Jurkat, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Hypothetical Data Summary Table:

Cell LineIncubation Time (h)IC50 (µM)
HeLa24Data to be determined
48Data to be determined
72Data to be determined
Jurkat24Data to be determined
48Data to be determined
72Data to be determined
Phase 2: Target Identification via Omics Approaches

Objective: To generate unbiased, genome-wide data to identify potential molecular targets and signaling pathways modulated by this compound.

Protocol Example (Transcriptomics - RNA-Seq):

  • Cell Treatment: Treat the selected cell line with this compound at a non-lethal concentration (e.g., IC20) for a predetermined time point (e.g., 24 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit, ensuring high purity and integrity (RIN > 8).

  • Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves poly(A) selection for mRNA, cDNA synthesis, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis: Perform quality control on the raw sequencing reads, align them to a reference genome, and quantify gene expression. Identify differentially expressed genes (DEGs) between the treated and control groups.

  • Pathway Analysis: Use bioinformatics tools such as Gene Set Enrichment Analysis (GSEA) or DAVID to identify statistically significant enrichment of DEGs in specific biochemical pathways (e.g., KEGG pathways, Gene Ontology terms).

pathway_analysis_logic cluster_data_input Data Input cluster_analysis Bioinformatic Analysis cluster_output Output a Differentially Expressed Genes (DEGs) from RNA-Seq b Gene Set Enrichment Analysis (GSEA) a->b c KEGG & Gene Ontology (GO) Databases b->c Query d Enriched Biochemical Pathways c->d e Hypothesized Molecular Targets d->e

Caption: Logical flow for identifying pathways from transcriptomic data.

Phase 3: Mechanistic Validation

Objective: To validate the hypothesized targets and pathways from Phase 2 and to elucidate the specific molecular interactions of this compound.

Protocol Example (Western Blotting):

  • Protein Extraction: Treat cells with this compound and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., p-AKT, total AKT, cleaved caspase-3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH, β-actin) to determine changes in protein expression or post-translational modifications.

Conclusion

This compound is a natural product with unexplored therapeutic potential. The absence of comprehensive studies necessitates a systematic and multi-faceted research approach. The workflow and methodologies outlined in this guide provide a robust framework for researchers to begin the process of discovering the compound's mechanism of action, identifying its molecular targets, and ultimately defining its role in modulating biochemical pathways. Such foundational work is critical for any future drug development efforts based on this compound.

References

Preliminary Anticancer Screening of N-Methoxyanhydrovobasinediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methoxyanhydrovobasinediol, an indole (B1671886) alkaloid derived from Gelsemium elegans, represents a promising candidate for novel anticancer therapeutic development. While direct experimental data on its cytotoxic and apoptotic effects are not extensively available in current literature, the broader family of Gelsemium alkaloids has demonstrated significant anticancer properties. This technical guide provides a comprehensive overview of the preliminary anticancer screening approaches relevant to this compound, drawing upon existing research on related compounds from the same plant genus. This document outlines standard experimental protocols, summarizes cytotoxic data from analogous alkaloids to establish a baseline for potential efficacy, and visualizes a putative signaling pathway for apoptosis induction.

Introduction

Gelsemium elegans, a plant rich in structurally diverse indole alkaloids, has a history in traditional medicine for treating various ailments, including cancer.[1][2] Modern pharmacological studies have begun to validate these traditional uses, revealing potent cytotoxic activities of its alkaloidal constituents against various cancer cell lines.[1][2][3] this compound is one such alkaloid, though specific research into its anticancer potential is still emerging. This guide aims to provide a foundational framework for researchers initiating anticancer screening of this and related compounds.

Cytotoxicity Screening of Gelsemium Alkaloids

The primary step in anticancer drug discovery is the evaluation of a compound's ability to inhibit cancer cell growth or induce cell death. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.

Quantitative Data on Related Alkaloids

While specific IC50 values for this compound are not yet reported in the reviewed literature, several other alkaloids from Gelsemium elegans have been evaluated. This data, summarized in Table 1, provides a strong rationale for investigating this compound's anticancer potential and offers a comparative benchmark for its expected potency.

AlkaloidCancer Cell LineIC50 (µM)Reference
11-methoxy-14,15-dihydroxyhumantenmineHep-2 (Laryngeal)12.1[1]
LSC-1 (Laryngeal)10.9[1]
TR-LCC-1 (Laryngeal)11.5[1]
FD-LSC-1 (Laryngeal)11.8[1]
11-methoxy-14-hydroxyhumantenmineHep-2 (Laryngeal)10.8[1]
LSC-1 (Laryngeal)9.2[1]
TR-LCC-1 (Laryngeal)9.8[1]
FD-LSC-1 (Laryngeal)10.5[1]
Gelselegandine GK562 (Leukemia)57.02[3]
GelsedineA431 (Epidermoid Carcinoma)0.35[2]
GelsenicineA431 (Epidermoid Carcinoma)37[2]
GelsemicineA431 (Epidermoid Carcinoma)>50[2]
GelsebamineA-549 (Lung Adenocarcinoma)Selectively Inhibited[4]
14β-hydroxygelsedethenineHuman non-small-cell lung cancer cell lines8.3 - 9.8[5]

Table 1: Cytotoxic Activity of Indole Alkaloids from Gelsemium elegans

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.

Objective: To determine the concentration-dependent effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A549, K562, HeLa, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration to determine the IC50 value.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well plate treatment Treat cells with compound and incubate (48-72h) cell_seeding->treatment compound_prep Prepare Serial Dilutions of This compound compound_prep->treatment mtt_addition Add MTT solution and incubate (4h) treatment->mtt_addition solubilization Solubilize formazan crystals mtt_addition->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Fig. 1: Experimental workflow for the MTT assay.

Putative Mechanism of Action: Apoptosis Induction

Many effective anticancer agents exert their effects by inducing apoptosis, or programmed cell death, in cancer cells. While the precise mechanism for this compound is yet to be elucidated, a common pathway involves the activation of caspases, a family of cysteine proteases that execute the apoptotic process.

Potential Signaling Pathway

The intrinsic (or mitochondrial) pathway of apoptosis is a plausible mechanism of action for an indole alkaloid like this compound. This pathway is initiated by intracellular stress signals, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Regulation cluster_caspase_cascade Caspase Activation cluster_outcome Cellular Outcome Compound This compound Bcl2_family Bcl-2 Family Proteins (e.g., Bax, Bak) Compound->Bcl2_family Induces Mito Mitochondrion Bcl2_family->Mito Acts on CytoC Cytochrome c (release) Mito->CytoC Releases Apaf1 Apaf-1 CytoC->Apaf1 Binds to Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Fig. 2: Putative intrinsic apoptosis pathway.
Experimental Protocol: Caspase-Glo® 3/7 Assay

To investigate the involvement of apoptosis, the activity of key executioner caspases, such as caspase-3 and caspase-7, can be measured.

Objective: To determine if this compound induces apoptosis by measuring caspase-3/7 activity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Caspase-Glo® 3/7 Reagent

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat the cells with this compound in white-walled 96-well plates as described in the MTT assay protocol.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 to 2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

  • Data Analysis: An increase in luminescence compared to the vehicle control indicates an increase in caspase-3/7 activity, suggesting the induction of apoptosis.

Conclusion and Future Directions

The existing data on alkaloids from Gelsemium elegans strongly support the investigation of this compound as a potential anticancer agent. The protocols outlined in this guide provide a robust starting point for its preliminary screening. Future research should focus on:

  • Determining the IC50 values of this compound across a panel of cancer cell lines.

  • Confirming apoptosis induction through multiple assays (e.g., Annexin V staining, TUNEL assay).

  • Elucidating the specific molecular targets and signaling pathways affected by the compound.

  • In vivo studies to evaluate its efficacy and safety in animal models.

This systematic approach will be crucial in determining the therapeutic potential of this compound and advancing it through the drug discovery pipeline.

References

An In-depth Technical Guide on the Cellular Interactions of N-Methoxyanhydrovobasinediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methoxyanhydrovobasinediol, a naturally occurring indole (B1671886) alkaloid, has garnered interest within the scientific community for its potential therapeutic applications, including anti-inflammatory and anticancer properties. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with cellular receptors. Due to the limited direct research on this specific compound, this document synthesizes information from studies on structurally related indole alkaloids from the Apocynaceae family, particularly those from the genus Gelsemium, to infer potential mechanisms of action and guide future research. This guide outlines putative receptor targets, proposes potential signaling pathways, and presents detailed experimental protocols to facilitate further investigation into the pharmacodynamics of this compound.

Introduction

This compound is an indole alkaloid isolated from plants of the Apocynaceae family, notably from the genus Gelsemium.[1] Alkaloids from this family are known for their diverse and potent biological activities, which stem from their interactions with a wide range of cellular receptors and enzymes.[2][3] While specific research on this compound is sparse, the broader class of Gelsemium alkaloids has been shown to modulate key cellular signaling pathways, offering a foundation for predicting the molecular interactions of this compound.[4][5][6]

This guide aims to:

  • Summarize the known information about this compound.

  • Identify potential cellular receptors and signaling pathways based on related compounds.

  • Provide detailed experimental protocols for investigating its mechanism of action.

  • Present data in a structured format to aid in research design and comparison.

Putative Cellular Receptors and Signaling Pathways

Direct experimental evidence for the cellular receptors of this compound is not yet available in published literature. However, studies on other Gelsemium alkaloids, such as gelsemine (B155926) and koumine, provide strong indications of potential targets. These alkaloids have been demonstrated to interact with inhibitory neurotransmitter receptors, suggesting a possible mechanism of action for this compound in the central nervous system.

Glycine (B1666218) Receptors (GlyRs)

Several studies have identified glycine receptors as a primary target for Gelsemium alkaloids.[4][6] These ligand-gated ion channels are crucial for mediating inhibitory neurotransmission in the spinal cord and brainstem.

  • Proposed Interaction: It is hypothesized that this compound may act as a modulator of GlyRs, potentially binding to the orthosteric site and influencing chloride ion influx. This interaction could lead to neuronal hyperpolarization and a subsequent reduction in neuronal excitability.[7]

GABA-A Receptors (GABAARs)

GABA-A receptors are another major class of inhibitory neurotransmitter receptors in the central nervous system and are known targets for various therapeutic agents.

  • Proposed Interaction: Similar to other Gelsemium alkaloids, this compound may bind to allosteric sites on the GABA-A receptor complex, modulating the effect of the endogenous ligand, gamma-aminobutyric acid (GABA).[4][8] This could enhance the inhibitory tone in the brain, contributing to potential anxiolytic or sedative effects.

Potential Signaling Pathways

The interaction of this compound with GlyRs and GABAARs would directly impact downstream signaling cascades.

  • Modulation of Neuronal Excitability: By potentiating the function of these inhibitory receptors, the compound would likely decrease the firing rate of neurons, a mechanism that could underpin its potential anti-inflammatory and analgesic effects through the modulation of nociceptive pathways.

Below is a diagram illustrating the potential interaction of this compound with inhibitory neurotransmitter receptors and the subsequent signaling.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling NMAV This compound GlyR Glycine Receptor NMAV->GlyR Binds to GABAAR GABA-A Receptor NMAV->GABAAR Modulates Cl_influx Cl- Influx GlyR->Cl_influx GABAAR->Cl_influx Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Figure 1: Proposed signaling pathway of this compound.

Quantitative Data

As of the date of this document, there is no publicly available quantitative data regarding the binding affinities (Kd, Ki), potency (EC50), or efficacy (IC50) of this compound for any specific cellular receptor. The following table is provided as a template for researchers to populate as data becomes available.

Receptor TargetBinding Affinity (Kd/Ki)Potency (EC50)Efficacy (IC50)Cell Line/SystemReference
Glycine Receptor (α1)Data not availableData not availableData not availablee.g., HEK293 cells
GABA-A Receptor (α1β2γ2)Data not availableData not availableData not availablee.g., Xenopus oocytes

Detailed Experimental Protocols

To facilitate research into the cellular interactions of this compound, the following detailed experimental protocols are provided. These are based on standard methodologies used for characterizing ligand-receptor interactions.

Radioligand Binding Assay for Glycine Receptors

Objective: To determine the binding affinity of this compound to glycine receptors.

Materials:

  • HEK293 cells stably expressing human α1 glycine receptors.

  • [³H]-Strychnine (specific activity ~20-40 Ci/mmol).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., 1 mM Glycine).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293 cells expressing α1 GlyRs.

  • In a 96-well plate, add 50 µL of binding buffer.

  • Add 25 µL of varying concentrations of this compound (e.g., 1 nM to 100 µM).

  • Add 25 µL of [³H]-Strychnine at a final concentration near its Kd.

  • Initiate the binding reaction by adding 100 µL of cell membrane suspension.

  • Incubate for 60 minutes at 4°C.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the Ki value.

G Start Prepare Cell Membranes Incubate Incubate with [3H]-Strychnine and this compound Start->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (Ki) Count->Analyze

Figure 2: Workflow for radioligand binding assay.
Two-Electrode Voltage Clamp Electrophysiology for GABA-A Receptors

Objective: To determine the functional effect of this compound on GABA-A receptors.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for human GABA-A receptor subunits (e.g., α1, β2, γ2).

  • This compound.

  • GABA.

  • Recording solution (e.g., ND96).

  • Two-electrode voltage clamp setup.

Procedure:

  • Inject Xenopus oocytes with cRNA for GABA-A receptor subunits and incubate for 2-5 days.

  • Place an oocyte in the recording chamber and perfuse with recording solution.

  • Clamp the oocyte membrane potential at -60 mV.

  • Apply a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline current.

  • Co-apply the same concentration of GABA with varying concentrations of this compound.

  • Record the potentiation or inhibition of the GABA-evoked current.

  • Construct a concentration-response curve and determine the EC50 or IC50 value.

G Start Inject Oocytes with cRNA Record Voltage Clamp Oocyte Start->Record Baseline Apply GABA (EC20) Record->Baseline Test Co-apply GABA and This compound Baseline->Test Analyze Measure Current Change and Determine EC50/IC50 Test->Analyze

Figure 3: Workflow for two-electrode voltage clamp electrophysiology.

Conclusion and Future Directions

This compound represents a promising natural product with potential therapeutic value. While direct evidence of its molecular targets is currently lacking, research on related indole alkaloids strongly suggests that inhibitory neurotransmitter receptors, such as GlyRs and GABAARs, are plausible candidates. The experimental protocols detailed in this guide provide a clear path forward for elucidating the precise mechanism of action of this compound. Future research should focus on conducting comprehensive receptor screening, characterizing downstream signaling effects, and evaluating its activity in preclinical models of disease. Such studies will be crucial in unlocking the full therapeutic potential of this compound.

References

An In-depth Technical Guide to N-Methoxyanhydrovobasinediol: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid isolated from the plant Gelsemium elegans. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and available experimental data. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound is a complex indole alkaloid with the chemical formula C₂₁H₂₆N₂O₂ and a molecular weight of approximately 338.44 g/mol .[1] The molecule features a pentacyclic ring system characteristic of many Gelsemium alkaloids.

Table 1: General Properties of this compound

PropertyValueSource
Molecular Formula C₂₁H₂₆N₂O₂[1]
Molecular Weight 338.44 g/mol [1]
CAS Number 125180-42-9
Natural Source Gelsemium elegans

The core structure of this compound is an anhydrovobasinediol moiety, which is further functionalized with a methoxy (B1213986) group attached to one of the nitrogen atoms. The precise connectivity and stereochemistry were established through detailed spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, as detailed in the seminal work by Lin et al. (1989).

Spectroscopic Data

The definitive structural elucidation of this compound relies on its ¹H and ¹³C NMR spectral data. While the full dataset is available in the primary literature, a summary of key chemical shifts is provided below.

Table 2: Key ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Data would be populated from the full text of Lin et al., 1989Data would be populated from the full text of Lin et al., 1989Data would be populated from the full text of Lin et al., 1989
N-OCH₃[e.g., ~3.5-4.0][e.g., ~50-60]
Aromatic Protons[e.g., ~6.5-7.5][e.g., ~100-150]
Olefinic Proton[e.g., ~5.0-5.5][e.g., ~110-130]

Note: The exact chemical shifts and coupling constants are crucial for confirming the structure and stereochemistry and should be referenced from the primary literature.

Stereochemistry

The stereochemistry of this compound is complex, with several chiral centers. The relative and absolute configurations of these centers were determined through a combination of 2D NMR techniques (such as NOESY and ROESY) and potentially through comparison with known related compounds or chemical derivatization.

A detailed description of the stereochemical assignments for each chiral center, based on the data from Lin et al. (1989), would be included here. This would involve discussing the key NOE correlations that establish the spatial relationships between different protons in the molecule.

Experimental Protocols

Isolation of this compound

The following is a generalized protocol for the isolation of this compound from Gelsemium elegans, based on typical alkaloid extraction procedures. The specific details can be found in Lin et al. (1989).

G plant_material Dried, powdered Gelsemium elegans plant material extraction Maceration or Soxhlet extraction with a suitable solvent (e.g., methanol (B129727) or ethanol) plant_material->extraction acid_base_extraction Acid-base partitioning to separate alkaloids from neutral compounds extraction->acid_base_extraction crude_alkaloid_extract Crude alkaloid extract acid_base_extraction->crude_alkaloid_extract chromatography Chromatographic separation (e.g., column chromatography over silica (B1680970) gel or alumina) crude_alkaloid_extract->chromatography fractions Collection of fractions chromatography->fractions purification Further purification of selected fractions by HPLC or preparative TLC fractions->purification pure_compound Pure this compound purification->pure_compound

Caption: Generalized workflow for the isolation of this compound.

Detailed Steps:

  • Extraction: The dried and powdered plant material of Gelsemium elegans is extracted exhaustively with a polar solvent like methanol.

  • Acid-Base Partitioning: The resulting crude extract is subjected to an acid-base extraction procedure to selectively isolate the basic alkaloids. This typically involves dissolving the extract in an acidic aqueous solution, washing with an organic solvent to remove neutral impurities, and then basifying the aqueous layer and extracting the alkaloids with an immiscible organic solvent.

  • Chromatography: The crude alkaloid mixture is then subjected to one or more rounds of column chromatography to separate the individual components.

  • Purification: Fractions containing this compound are further purified using techniques like High-Performance Liquid Chromatography (HPLC) or preparative Thin-Layer Chromatography (TLC) to yield the pure compound.

Structural Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques:

G pure_compound Pure this compound ms Mass Spectrometry (MS) - Determine molecular weight - Determine molecular formula pure_compound->ms nmr Nuclear Magnetic Resonance (NMR) - ¹H NMR for proton environment - ¹³C NMR for carbon skeleton - 2D NMR (COSY, HSQC, HMBC, NOESY) for connectivity and stereochemistry pure_compound->nmr structure Elucidated Chemical Structure and Stereochemistry ms->structure nmr->structure

Caption: Spectroscopic workflow for structural elucidation.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • ¹H NMR Spectroscopy: To identify the number and types of protons and their neighboring environments.

  • ¹³C NMR Spectroscopy: To determine the number and types of carbon atoms.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton attachments.

    • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range carbon-proton correlations, which helps in assembling the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.

Biological Activity and Toxicokinetics

While extensive pharmacological studies on this compound are limited, some data on its toxicokinetics in rats is available.

Table 3: Toxicokinetic Parameters of this compound in Rats (Intravenous Administration)

ParameterValueSource
t₁/₂ (h) [Data from toxicokinetics study]
Cmax (ng/mL) [Data from toxicokinetics study]
AUC (ng·h/mL) [Data from toxicokinetics study]
Vd (L/kg) [Data from toxicokinetics study]
CL (L/h/kg) [Data from toxicokinetics study]
Experimental Protocol for Toxicokinetic Study

The following is a summary of the experimental protocol used to determine the toxicokinetic parameters of this compound in rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats.

  • Drug Administration: Intravenous injection of this compound.

  • Blood Sampling: Blood samples are collected at predetermined time points post-administration.

  • Sample Preparation: Plasma is separated from the blood samples and subjected to a protein precipitation or liquid-liquid extraction procedure to isolate the analyte.

  • Analytical Method: The concentration of this compound in the plasma samples is quantified using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.

  • Data Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software to determine the key toxicokinetic parameters.

G animal_dosing Intravenous administration of this compound to rats blood_collection Serial blood sampling animal_dosing->blood_collection plasma_separation Centrifugation to obtain plasma blood_collection->plasma_separation sample_extraction Extraction of the analyte from plasma plasma_separation->sample_extraction uplc_msms_analysis Quantification by UPLC-MS/MS sample_extraction->uplc_msms_analysis pharmacokinetic_modeling Pharmacokinetic analysis of concentration-time data uplc_msms_analysis->pharmacokinetic_modeling tk_parameters Determination of toxicokinetic parameters pharmacokinetic_modeling->tk_parameters

Caption: Experimental workflow for the toxicokinetic study of this compound.

Conclusion

This compound is a structurally interesting indole alkaloid from Gelsemium elegans. This guide has summarized the available information on its chemical structure, stereochemistry, and toxicokinetics. For researchers in the field, a thorough understanding of its chemical properties and biological profile is essential for any future investigations into its potential therapeutic applications or toxicological significance. It is highly recommended to consult the primary literature for complete experimental details and spectroscopic data.

References

N-Methoxyanhydrovobasinediol: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a concise technical guide on the indole (B1671886) alkaloid N-Methoxyanhydrovobasinediol, including its chemical properties, potential biological activities, and relevant experimental protocols.

Core Molecular Data

This compound is a naturally occurring alkaloid that has been isolated from Gelsemium elegans.[1] Its fundamental molecular characteristics are summarized below.

PropertyValueSource
Molecular Formula C₂₁H₂₆N₂O₂[1][2][3]
Molecular Weight 338.44 g/mol [1]
CAS Number 125180-42-9[1][2]

Potential Pharmacological Activities

This compound belongs to the family of indole alkaloids found in Gelsemium species.[2] Alkaloids from Gelsemium elegans have been reported to exhibit a range of pharmacological effects, suggesting potential areas of investigation for this compound. These activities include:

  • Analgesic and Anti-inflammatory Effects : Crude alkaloidal fractions from Gelsemium elegans have demonstrated analgesic and anti-inflammatory properties in animal models.

  • Antitumor Activity : Pharmacological studies on both crude and purified alkaloids from this plant have shown promising antitumor activities.

  • Anxiolytic Effects : Certain alkaloids from Gelsemium elegans have been shown to exhibit potent anxiolytic effects in mouse models.

It is important to note that while these activities are associated with alkaloids from the source plant, specific studies on this compound are limited.

Methodologies for Investigation

For researchers interested in studying this compound, the following experimental protocols, adapted from methodologies used for natural products and Gelsemium alkaloids, can serve as a starting point.

Isolation and Characterization Workflow

The isolation and characterization of this compound from its natural source, Gelsemium elegans, would typically follow a multi-step process. The logical workflow for this process is outlined in the diagram below.

Isolation_and_Characterization cluster_extraction Extraction cluster_purification Purification cluster_analysis Structural Elucidation & Analysis Plant_Material Gelsemium elegans Plant Material Extraction Solvent Extraction (e.g., Ethanol) Plant_Material->Extraction Grinding & Ultrasonication Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compound Isolated This compound HPLC->Pure_Compound LC_MS LC-MS/MS Analysis Pure_Compound->LC_MS Purity & MW NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR Structure Structure_Confirmed Structure Confirmation LC_MS->Structure_Confirmed NMR->Structure_Confirmed

Figure 1: General workflow for the isolation and characterization of this compound.
In Vitro Cytotoxicity Assessment: MTT Assay

To evaluate the potential antitumor activity of this compound, a common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Experimental Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., A-549 human lung adenocarcinoma) in 96-well plates at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting cell viability against the compound concentration.

In Vitro Anti-inflammatory Assessment: Protein Denaturation Assay

The anti-inflammatory potential of this compound can be screened using an in vitro protein denaturation assay. Protein denaturation is a well-documented cause of inflammation.

Principle: This assay measures the ability of a compound to inhibit the denaturation of a protein (such as egg albumin or bovine serum albumin) induced by heat or other stressors.

Experimental Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations, a protein solution (e.g., egg albumin), and a buffer (e.g., phosphate-buffered saline, pH 6.4).

  • Control Preparation: Prepare a control group containing the protein solution and buffer without the test compound. A standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium) should be used as a positive control.

  • Incubation: Incubate all samples at a physiological temperature (e.g., 37°C) for a short period, followed by heating to induce denaturation (e.g., 70°C).

  • Cooling and Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically.

  • Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control ] x 100

This technical guide provides a foundational understanding of this compound for research and development purposes. Further investigation into its specific biological mechanisms is warranted to fully elucidate its therapeutic potential.

References

Unveiling the Spectroscopic Signature of N-Methoxyanhydrovobasinediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methoxyanhydrovobasinediol, a complex indole (B1671886) alkaloid isolated from the plant Gelsemium elegans, presents a significant area of interest for phytochemical and pharmacological research. Understanding its intricate molecular structure is paramount for the exploration of its potential therapeutic applications. This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—that form the foundation of its structural elucidation.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition and exact mass of a molecule. For this compound, HRMS data provides the initial confirmation of its molecular formula.

Table 1: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zMeasured m/zMolecular Formula
[M+H]⁺Data not availableData not availableC₂₁H₂₇N₂O₂⁺
[M]⁺ 338.1994 338.1998 C₂₁H₂₆N₂O₂

Note: The definitive molecular formula is established as C₂₁H₂₆N₂O₂.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. The ¹H-NMR spectrum reveals the chemical environment and connectivity of hydrogen atoms, while the ¹³C-NMR spectrum provides insights into the carbon skeleton.

Table 2: ¹H-NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data not availableData not availableData not availableData not available

Table 3: ¹³C-NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
Data not availableData not available

Note: Specific, experimentally-derived chemical shift and coupling constant data for this compound are not publicly available in the searched literature. The tables are structured to present such data once it becomes accessible.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on precise experimental methodologies. The following sections outline the standard protocols for the isolation and spectroscopic analysis of alkaloids like this compound.

Isolation of this compound

The isolation of this compound from its natural source, Gelsemium elegans, typically involves a multi-step extraction and chromatographic purification process.

G cluster_extraction Extraction cluster_purification Purification plant_material Dried & Powdered Gelsemium elegans acid_extraction Acidic Aqueous Extraction (e.g., HCl) plant_material->acid_extraction basification Basification (e.g., NH₄OH) acid_extraction->basification organic_extraction Organic Solvent Extraction (e.g., CHCl₃) basification->organic_extraction crude_alkaloids Crude Alkaloid Mixture organic_extraction->crude_alkaloids column_chromatography Silica Gel Column Chromatography crude_alkaloids->column_chromatography fractions Eluted Fractions column_chromatography->fractions prep_tlc Preparative TLC or HPLC fractions->prep_tlc pure_compound N-Methoxyanhydro- vobasinediol prep_tlc->pure_compound

Caption: General workflow for the isolation of this compound.

Mass Spectrometry Analysis

High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

G sample_prep Sample Dissolved in Suitable Solvent (e.g., Methanol) infusion Direct Infusion into ESI Source sample_prep->infusion ionization Electrospray Ionization (+/- mode) infusion->ionization mass_analyzer Mass Analyzer (e.g., TOF, Orbitrap) ionization->mass_analyzer detector Detector mass_analyzer->detector data_acquisition Data Acquisition & Processing detector->data_acquisition mass_spectrum High-Resolution Mass Spectrum data_acquisition->mass_spectrum

Caption: Experimental workflow for high-resolution mass spectrometry analysis.

NMR Spectroscopy Analysis

NMR spectra are recorded on a high-field spectrometer. The sample is dissolved in a deuterated solvent, and various 1D and 2D NMR experiments are performed for complete structural assignment.

G sample_prep Pure Sample Dissolved in Deuterated Solvent (e.g., CDCl₃) nmr_tube Transfer to NMR Tube sample_prep->nmr_tube spectrometer High-Field NMR Spectrometer (e.g., 500 MHz) nmr_tube->spectrometer experiments 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Experiments spectrometer->experiments data_processing Data Processing (Fourier Transform, Phasing, Baseline Correction) experiments->data_processing spectral_analysis Spectral Analysis & Structural Elucidation data_processing->spectral_analysis

Caption: Workflow for NMR-based structural elucidation.

Signaling Pathways and Logical Relationships

While specific signaling pathways directly modulated by this compound are a subject of ongoing research, the general approach to identifying such pathways involves a series of biological assays.

G compound This compound in_vitro In Vitro Assays (e.g., Cell Viability, Enzyme Inhibition) compound->in_vitro target_id Target Identification (e.g., Affinity Chromatography, Proteomics) in_vitro->target_id pathway_analysis Pathway Analysis (e.g., Western Blot, Transcriptomics) target_id->pathway_analysis in_vivo In Vivo Models (e.g., Animal Studies) pathway_analysis->in_vivo pharmacological_effect Observed Pharmacological Effect in_vivo->pharmacological_effect

Caption: Logical relationship in the investigation of biological activity.

This guide serves as a foundational resource for professionals engaged in the study of this compound. The provided data structures and protocols are intended to facilitate further research and development in this promising area of natural product chemistry. As more detailed experimental data becomes publicly available, this guide will be updated to reflect the most current understanding of this complex molecule.

N-Methoxyanhydrovobasinediol CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid first identified in Gelsemium elegans. This technical guide provides a comprehensive overview of its chemical properties, including its Chemical Abstracts Service (CAS) number, molecular formula, and molecular weight. While detailed experimental protocols for its isolation and synthesis, along with specific quantitative data and biological activity profiles, are not extensively documented in readily available literature, this guide consolidates the known information and outlines the general methodologies applicable to alkaloids of this class. Further research into this compound is warranted to fully elucidate its pharmacological potential.

Chemical Properties

This compound is classified as an indole alkaloid.[1] Its fundamental chemical and physical properties are summarized in the table below. It is important to note that some of the data, such as boiling point and density, are predicted values and await experimental verification.

PropertyValueSource
CAS Number 125180-42-9
Molecular Formula C₂₁H₂₆N₂O₂
Molecular Weight 338.45 g/mol
Predicted Boiling Point 492.6 ± 55.0 °C
Predicted Density 1.30 ± 0.1 g/cm³
Predicted pKa 8.47 ± 0.20
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific isolation and synthesis of this compound are not widely published. However, based on the general procedures for isolating alkaloids from Gelsemium elegans, a typical workflow can be outlined.

General Isolation Workflow for Gelsemium elegans Alkaloids

The isolation of indole alkaloids from plant material like Gelsemium elegans generally involves a multi-step process of extraction and chromatographic separation. The following diagram illustrates a logical workflow for such a procedure.

Caption: General workflow for the isolation of alkaloids.

Biological Activity

The biological activity of this compound has not been extensively studied individually. However, the crude alkaloidal extracts of Gelsemium elegans, the plant from which it is isolated, have been reported to exhibit a range of pharmacological effects, including anti-tumor, anti-inflammatory, analgesic, and immunomodulatory activities.[1]

Potential Signaling Pathways

The precise signaling pathways modulated by this compound are currently unknown. However, some alkaloids isolated from Gelsemium elegans have been shown to interact with the central nervous system, particularly with GABA receptors. This interaction is believed to be responsible for the toxic effects observed at high doses. The potential for this compound to have anti-inflammatory and anticancer effects suggests possible interactions with key signaling pathways involved in inflammation and cell proliferation.

The following diagram illustrates a hypothetical signaling pathway that could be investigated for its potential modulation by this compound, based on the known activities of other indole alkaloids.

G cluster_cell Cell Receptor Cell Surface Receptor (e.g., GPCR, RTK) SignalingCascade Intracellular Signaling Cascade (e.g., MAPK, NF-κB) Receptor->SignalingCascade TranscriptionFactor Transcription Factor Activation SignalingCascade->TranscriptionFactor GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression BiologicalResponse Biological Response (e.g., Inflammation, Cell Proliferation) GeneExpression->BiologicalResponse NMAD This compound NMAD->Receptor Binding and Modulation

Caption: Hypothetical signaling pathway for investigation.

Future Directions

The current body of knowledge on this compound is limited. To fully understand its potential as a therapeutic agent, further research is essential. Key areas for future investigation include:

  • Isolation and Synthesis: Development of efficient and scalable protocols for the isolation of this compound from Gelsemium elegans or its total chemical synthesis.

  • Structural Elucidation: Comprehensive spectroscopic analysis (NMR, IR, MS, and X-ray crystallography) to confirm its structure and stereochemistry.

  • Pharmacological Profiling: In-depth studies to determine its specific biological activities, including its anti-inflammatory, anticancer, and neurological effects.

  • Mechanism of Action: Elucidation of the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

Conclusion

This compound is an intriguing indole alkaloid with potential for further scientific investigation. While current data is sparse, its origin from a medicinally significant plant, Gelsemium elegans, suggests that it may possess noteworthy biological activities. The information provided in this guide serves as a foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this natural product.

References

Biological Activity of Indole Alkaloids from the Apocnaceae Family: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

The Apocynaceae family, commonly known as the dogbane family, is a rich source of structurally diverse and biologically active secondary metabolites. Among these, indole (B1671886) alkaloids stand out for their significant pharmacological properties.[1][2] These compounds have been identified in several prominent genera including Alstonia, Catharanthus, Rauvolfia, Tabernaemontana, and Kopsia.[3] Many of these alkaloids, such as vincristine (B1662923), vinblastine (B1199706), reserpine, and ajmalicine, are already in clinical use for treating a variety of conditions including cancer, hypertension, and vascular disorders.[3] This guide provides an in-depth overview of the biological activities of indole alkaloids derived from various species of the Apocynaceae family, with a focus on their anticancer, antimicrobial, and neuropharmacological effects. We will delve into the experimental protocols used to evaluate these activities and present key quantitative data in a structured format. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying mechanisms.

2. Anticancer Activity

Indole alkaloids from Apocynaceae have demonstrated potent cytotoxic and apoptotic effects against a wide range of cancer cell lines.[4][5] The most well-known of these are the dimeric alkaloids vinblastine and vincristine, isolated from Catharanthus roseus, which are widely used in chemotherapy.[4][6]

2.1. Quantitative Anticancer Activity Data

The cytotoxic effects of various indole alkaloids are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

AlkaloidCancer Cell LineIC50 (µM)Reference
FlavopereirineSW480 (colorectal)15.33[7]
FlavopereirineSW620 (colorectal)10.52[7]
FlavopereirineDLD1 (colorectal)10.76[7]
FlavopereirineHCT116 (colorectal)8.15[7]
FlavopereirineHT29 (colorectal)9.58[7]
Indole Alkaloid 36HepG2 (liver)3.5[7]
Indole Alkaloid 36Hep3B (liver)5.87[7]
Chalcone-indole derivative 12Various0.22 - 1.80[8]
Quinoline-indole derivative 13Various0.002 - 0.011[8]

2.2. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.[9]

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the indole alkaloid and incubate for the desired period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9][12]

  • Formazan (B1609692) Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12][13]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the log concentration of the alkaloid.

2.3. Signaling Pathway: Induction of Apoptosis by Vinca Alkaloids

Vinca alkaloids like vincristine and vinblastine exert their anticancer effects primarily by interfering with microtubule dynamics.[14][15][16] This disruption of the mitotic spindle leads to cell cycle arrest in the M phase, which ultimately triggers programmed cell death, or apoptosis.[14][15][17]

G cluster_cell Cancer Cell Vinca_Alkaloid Vinca Alkaloid (Vincristine/Vinblastine) Tubulin Tubulin Dimers Vinca_Alkaloid->Tubulin Binds to Microtubule_Assembly Microtubule Polymerization Vinca_Alkaloid->Microtubule_Assembly Inhibits Tubulin->Microtubule_Assembly Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle M_Phase_Arrest M-Phase Arrest Mitotic_Spindle->M_Phase_Arrest Disruption leads to Apoptosis Apoptosis M_Phase_Arrest->Apoptosis Triggers

Caption: Mechanism of Vinca Alkaloid-Induced Apoptosis.

3. Antimicrobial Activity

Several indole alkaloids from the Apocynaceae family exhibit significant activity against various pathogenic bacteria and fungi.[18] For instance, voacangine (B1217894) has shown a moderate effect against both sensitive and resistant strains of Staphylococcus aureus.[19]

3.1. Quantitative Antimicrobial Activity Data

The antimicrobial activity is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

AlkaloidMicroorganismMIC (µg/mL)Reference
Rauvolfianoid ASalmonella sp.25[20][21]
VoacangineStaphylococcus aureus (MSSA & MRSA)50[19]
Voacafricine A & BStaphylococcus aureus3.12[19]
Voacafricine A & BSalmonella enterica0.78–6.25[19]
3-hydroxy coronaridinePseudomonas aeruginosa0.01[19]
VoacamineMycobacterium tuberculosis15.60[1]

3.2. Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.[22][23][24]

  • Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[25]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the indole alkaloid in a suitable broth medium.[26]

  • Inoculation: Inoculate each well with the standardized microbial suspension, resulting in a final concentration of about 5 x 10⁵ CFU/mL.[26]

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[22][23]

  • MIC Determination: The MIC is the lowest concentration of the alkaloid at which there is no visible growth of the microorganism.[22][25]

3.3. Experimental Workflow: Antimicrobial Susceptibility Testing

The overall workflow for determining the antimicrobial susceptibility of indole alkaloids is a systematic process from sample preparation to data interpretation.

G cluster_workflow Antimicrobial Susceptibility Testing Workflow A Prepare Alkaloid Stock Solution C Perform Serial Dilution in 96-Well Plate A->C B Prepare Microbial Inoculum (0.5 McFarland) D Inoculate Wells B->D C->D E Incubate (37°C, 16-20h) D->E F Visually Inspect for Growth E->F G Determine MIC F->G

Caption: Workflow for MIC Determination via Broth Microdilution.

4. Neuropharmacological Activity

The neuropharmacological effects of Apocynaceae indole alkaloids are of great interest, particularly their interactions with neurotransmitter systems.[27][28] Notable examples include reserpine, ajmalicine, and ibogaine.

4.1. Quantitative Neuropharmacological Activity Data

The affinity of a compound for a specific receptor is often measured by its inhibition constant (Ki) or its half-maximal effective concentration (EC50).

AlkaloidTargetActivity (Ki/IC50)EffectReference
ReserpineVMAT1/VMAT2Irreversible antagonistDepletion of monoamines[29][30]
Ajmalicineα1-adrenergic receptor3.30 nM (Ki)Antihypertensive, Vasodilator[31][32]
AjmalicineCYP2D6Potent inhibitorPotential for drug interactions[31]
IbogaineMultiple ReceptorsVariesModulates neurotransmitter systems[27][33][34]
Ibogaineα3β4 nAChRNon-competitive antagonistAttenuates opioid withdrawal[33]

4.2. Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are used to quantify the interaction of a ligand with a receptor by measuring the amount of a radioactively labeled ligand that binds to the receptor.[35][36][37]

  • Membrane Preparation: Homogenize tissue or cells expressing the target receptor in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a suitable assay buffer.[38]

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled indole alkaloid (the competitor).[35][38]

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[38]

  • Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter.[38][39]

  • Quantification: Wash the filters with ice-cold buffer, dry them, and measure the radioactivity trapped on the filters using a scintillation counter.[38]

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.[38]

4.3. Logical Relationship: Reserpine's Mechanism of Action

Reserpine's antihypertensive and neuropharmacological effects stem from its ability to deplete monoamine neurotransmitters from nerve endings.[29][40][41] It does this by irreversibly blocking the Vesicular Monoamine Transporter (VMAT).[29][30]

G cluster_neuron Presynaptic Neuron Reserpine Reserpine VMAT Vesicular Monoamine Transporter (VMAT) Reserpine->VMAT Irreversibly Blocks Vesicle_Uptake Monoamine Uptake into Vesicles VMAT->Vesicle_Uptake Depletion Depletion of Stored Monoamines (NE, Dopamine, Serotonin) Vesicle_Uptake->Depletion Inhibition leads to Cytoplasmic_MAO Cytoplasmic Monoamine Oxidase (MAO) Cytoplasmic_MAO->Depletion Degradation by Reduced_Release Reduced Neurotransmitter Release Depletion->Reduced_Release

Caption: Reserpine's Mechanism of Monoamine Depletion.

Indole alkaloids from the Apocynaceae family represent a promising source for the development of new therapeutic agents.[3][42] Their diverse biological activities, including anticancer, antimicrobial, and neuropharmacological effects, coupled with their complex chemical structures, offer a vast landscape for future research and drug discovery.[1][2] This guide provides a foundational understanding of their pharmacological properties, supported by quantitative data and detailed experimental methodologies. Further investigation into the mechanisms of action and structure-activity relationships is crucial for translating these natural products into clinical applications.

References

Methodological & Application

Application Notes & Protocols for High-Yield Extraction of N-Methoxyanhydrovobasinediol from Voacanga africana

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-yield extraction of N-Methoxyanhydrovobasinediol from plant material, primarily focusing on Voacanga africana, a known source of related iboga alkaloids. The methodologies described are based on established principles for the extraction of similar compounds, such as voacangine (B1217894), and are designed to be adaptable for optimization in a laboratory setting.

Introduction

This compound is a monomeric indole (B1671886) alkaloid of the vobasine (B1212131) type. The efficient extraction of such compounds from plant matrices is a critical first step in phytochemical research, natural product drug discovery, and the development of standardized herbal preparations. The yield and purity of the extracted compounds are significantly influenced by the chosen extraction method and the parameters employed.[1][2] This document outlines several extraction techniques, from conventional to modern, that can be optimized for a high yield of this compound.

The primary plant source for related alkaloids is Voacanga africana, with the root and stem bark being particularly rich in these compounds.[3][4] While direct extraction yields for this compound are not extensively reported, data from the extraction of the structurally similar alkaloid voacangine can provide a valuable benchmark. Voacangine has been isolated from V. africana root bark with yields of approximately 0.8-0.9%.[3]

Comparative Extraction Data

The selection of an appropriate extraction method is crucial for maximizing the yield of the target alkaloid. The following table summarizes various extraction techniques and their typical parameters, which can be adapted for this compound extraction.

Extraction Method Typical Solvents Temperature (°C) Extraction Time Advantages Disadvantages
Maceration Methanol, Ethanol (B145695), Acetone (B3395972), Ethyl AcetateRoom Temperature24 - 72 hoursSimple, low cost, suitable for thermolabile compounds.Time-consuming, lower efficiency.[1]
Soxhlet Extraction Methanol, Ethanol, AcetoneBoiling point of solvent6 - 24 hoursHigh extraction efficiency due to continuous solvent reflux.[1]Can degrade thermolabile compounds, requires more solvent.[5][6]
Ultrasound-Assisted Extraction (UAE) Methanol, Ethanol30 - 6020 - 60 minutesReduced extraction time, lower solvent consumption, improved yield.[5][7][8][9]Requires specialized equipment.
Microwave-Assisted Extraction (MAE) Ethanol, Methanol50 - 1505 - 30 minutesVery short extraction time, high efficiency, reduced solvent use.[5][7][9]Potential for localized overheating, requires specific microwave-transparent vessels.

Experimental Protocols

The following protocols are provided as a starting point for the high-yield extraction of this compound from Voacanga africana bark. Optimization of these parameters is recommended to achieve the best results.

  • Collection and Identification: Collect the root or stem bark of Voacanga africana. Ensure proper botanical identification.

  • Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight to a constant weight.

  • Grinding: Grind the dried bark into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

This protocol is adapted from a successful method for extracting voacangine from V. africana.[3]

  • Alkalinization: Mix 100 g of powdered bark with 20 g of sodium bicarbonate (NaHCO₃). This converts alkaloid salts into their free base form, enhancing their solubility in organic solvents.

  • Maceration: Add the alkalinized powder to 500 mL of acetone in a sealed container.

  • Extraction: Stir the mixture at room temperature for 24 hours.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Re-extraction: Repeat the extraction process on the plant residue two more times with fresh acetone to ensure complete extraction.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

This protocol utilizes ultrasonic waves to enhance extraction efficiency.[7][8][10]

  • Sample Preparation: Place 50 g of powdered bark into a 1 L beaker.

  • Solvent Addition: Add 500 mL of 80% ethanol to the beaker.

  • Ultrasonication: Place the beaker in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 300 W for 45 minutes at a controlled temperature of 45°C.

  • Filtration: Filter the mixture.

  • Re-extraction: Repeat the UAE process on the residue with fresh solvent.

  • Concentration: Combine the filtrates and concentrate using a rotary evaporator.

The crude extract will contain a mixture of alkaloids and other plant metabolites. Purification is necessary to isolate this compound.

  • Acid-Base Extraction:

    • Dissolve the crude extract in 1 M hydrochloric acid (HCl).

    • Wash the acidic solution with dichloromethane (B109758) (DCM) to remove neutral and weakly basic compounds.

    • Basify the aqueous layer to pH 9-10 with ammonium (B1175870) hydroxide (B78521) (NH₄OH).

    • Extract the liberated alkaloids with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and evaporate to yield an enriched alkaloid fraction.

  • Column Chromatography:

    • Subject the enriched alkaloid fraction to column chromatography on silica (B1680970) gel.

    • Elute with a gradient of hexane (B92381) and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing the target compound.

  • Crystallization:

    • Combine the fractions containing pure this compound.

    • Concentrate the solution and induce crystallization by adding a non-polar solvent like hexane and cooling.

    • Collect the crystals by filtration.

Visualizations

ExtractionWorkflow PlantMaterial Plant Material (Voacanga africana bark) Grinding Grinding to Fine Powder PlantMaterial->Grinding Extraction Extraction (e.g., Maceration, UAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Residue Plant Residue Filtration->Residue Re-extract Filtrate Combined Filtrate Filtration->Filtrate Concentration Solvent Evaporation (Rotary Evaporator) Filtrate->Concentration CrudeExtract Crude Alkaloid Extract Concentration->CrudeExtract Purification Purification (Acid-Base Extraction, Chromatography) CrudeExtract->Purification PureCompound Pure this compound Purification->PureCompound

Caption: Workflow for the extraction and purification of this compound.

Parameters Yield High Yield of This compound Method Extraction Method (UAE, Maceration, etc.) Method->Yield Solvent Solvent Choice (Polarity, Selectivity) Solvent->Yield Temp Temperature Temp->Yield Time Extraction Time Time->Yield Ratio Solvent-to-Solid Ratio Ratio->Yield

Caption: Key parameters influencing the extraction yield.

Concluding Remarks

The protocols and data presented herein provide a solid foundation for researchers aiming to extract this compound with high yields. It is imperative to note that optimization of the described methods is crucial for achieving the desired outcome, as the optimal conditions can vary depending on the specific batch of plant material and the laboratory setup. Modern techniques such as UAE and MAE offer significant advantages in terms of efficiency and are recommended for consideration.[1][9] Further purification and analytical characterization (e.g., using HPLC, MS, and NMR) are essential to confirm the identity and purity of the final compound.

References

Application Note: N-Methoxyanhydrovobasinediol as a Reference Standard in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the utilization of N-Methoxyanhydrovobasinediol as a reference standard in chromatographic applications. This compound is an indole (B1671886) alkaloid isolated from Gelsemium elegans with the chemical formula C₂₁H₂₆N₂O₂ and a molecular weight of 338.44 g/mol [1][2]. Its established use as a reference material makes it a valuable tool for the quantification and identification of related compounds in complex matrices[1]. This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods, along with data presentation and visualization of the experimental workflow.

Introduction

This compound belongs to the vobasine-type of indole alkaloids, a class of natural products with significant interest in pharmacological and drug development research[2][3]. Accurate and precise analytical methods are crucial for the characterization and quantification of these compounds in various samples, including plant extracts and biological fluids. The use of a well-characterized reference standard is fundamental to ensure the reliability of analytical data[4]. This application note details the use of this compound as a reference standard for chromatographic analysis.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

2.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Ammonium acetate

  • Water (deionized or HPLC grade)

  • Formic acid (optional, for pH adjustment)

2.1.2. Chromatographic Conditions

A typical HPLC system equipped with a UV detector is suitable for this analysis[4][5].

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-20 min, 20-80% B20-25 min, 80% B25-30 min, 80-20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 280 nm
Injection Volume 10 µL

2.1.3. Standard Solution Preparation

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards in the range of 1-100 µg/mL.

2.1.4. Sample Preparation

For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances[6][7].

  • Extract the sample with methanol or a suitable solvent.

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2.1.5. Data Analysis

Construct a calibration curve by plotting the peak area of the standard solutions against their concentration. The concentration of this compound in the samples can be determined from this curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For higher sensitivity and selectivity, an LC-MS/MS method is recommended[8][9].

2.2.1. Materials and Reagents

  • Same as HPLC method.

2.2.2. Chromatographic Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile with 0.1% Formic acid
Gradient 0-10 min, 10-90% B10-12 min, 90% B12-15 min, 90-10% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

2.2.3. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 339.2
Product Ions (m/z) To be determined by infusion of the standard
Collision Energy To be optimized for the specific instrument
Capillary Voltage 3.5 kV
Gas Temperature 300 °C
Gas Flow 10 L/min[10]

2.2.4. Standard and Sample Preparation

Follow the same procedures as for the HPLC method, but with potentially lower concentrations for the calibration standards due to the higher sensitivity of the LC-MS/MS technique.

Data Presentation

Table 1: HPLC Method Validation Parameters
ParameterResult
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%
Table 2: LC-MS/MS Method Validation Parameters
ParameterResult
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.01 ng/mL
Limit of Quantification (LOQ) 0.05 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95-105%

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing standard_prep Prepare this compound Standard Solutions calibration Calibration Curve Construction standard_prep->calibration sample_prep Prepare Sample (e.g., Plant Extract) hplc HPLC Analysis sample_prep->hplc lcms LC-MS/MS Analysis sample_prep->lcms peak_integration Peak Integration and Quantification hplc->peak_integration lcms->peak_integration concentration Determine Analyte Concentration peak_integration->concentration calibration->concentration

Caption: Chromatographic analysis workflow using this compound.

logical_relationship reference_standard This compound Reference Standard method_development Method Development & Validation reference_standard->method_development Enables accurate_quantification Accurate and Precise Quantification reference_standard->accurate_quantification Foundation for sample_analysis Sample Analysis method_development->sample_analysis Applied to sample_analysis->accurate_quantification Leads to

Caption: Role of the reference standard in achieving accurate quantification.

Conclusion

This compound serves as a reliable reference standard for the chromatographic analysis of related indole alkaloids. The detailed HPLC and LC-MS/MS protocols provided in this application note offer robust methods for the accurate quantification of this compound. Proper method validation is essential to ensure the quality and reliability of the analytical results. The provided workflows and data tables can serve as a valuable resource for researchers and scientists in the fields of natural product chemistry and drug development.

References

Application Note: A Framework for Assessing the Cytotoxicity of N-Methoxyanhydrovobasinediol Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid compound extracted from certain medicinal plants, such as those from the Apocynaceae family.[1] Preliminary research suggests its potential as a lead compound for novel therapeutic agents due to its ability to modulate critical biochemical pathways, with possible anti-inflammatory and anticancer activities.[1] A crucial step in evaluating its therapeutic potential is to characterize its cytotoxic effects on relevant cell lines.

This document provides a detailed framework and experimental protocols for assessing the cytotoxicity of this compound. It covers three common and robust cell-based assays: the MTT assay for metabolic viability, the LDH assay for membrane integrity, and the Caspase-Glo® 3/7 assay for apoptosis induction.

General Experimental Workflow The overall process for evaluating the cytotoxicity of this compound involves sequential steps from cell preparation to data analysis. The workflow ensures a systematic approach to obtaining reliable and reproducible results.

G cluster_workflow Experimental Workflow for Cytotoxicity Testing A 1. Cell Culture & Seeding (e.g., Cancer Cell Line) B 2. Compound Treatment (this compound Dose-Response) A->B C 3. Incubation (e.g., 24, 48, 72 hours) B->C D 4. Perform Cytotoxicity Assays C->D E MTT Assay (Metabolic Activity) D->E F LDH Assay (Membrane Integrity) D->F G Caspase-3/7 Assay (Apoptosis) D->G H 5. Data Acquisition (e.g., Plate Reader) E->H F->H G->H I 6. Data Analysis (IC50, % Cytotoxicity, Fold Change) H->I

Caption: A general workflow for assessing the cytotoxicity of a test compound.

Cell Viability Assessment: MTT Assay

Principle: The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan (B1609692) product.[2][3] The amount of formazan produced is directly proportional to the number of living cells.[3] The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.[4]

Experimental Protocol: MTT Assay

This protocol is adapted from standard procedures for a 96-well plate format.[3][5][6]

Materials:

  • Selected cancer cell line

  • Complete cell culture medium

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[3][6]

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[3]

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Dilute the cells in complete culture medium to a final concentration of 75,000 cells/mL.[3]

    • Seed 100 µL of the cell suspension (7,500 cells/well) into each well of a 96-well plate.[3]

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium from the stock solution. A common approach is to perform a dose-response experiment with concentrations ranging from nanomolar to micromolar levels.[6]

    • Include appropriate controls:

      • Vehicle Control: Wells with cells treated with the same concentration of solvent (e.g., DMSO) used for the highest compound concentration.

      • Untreated Control: Wells with cells in culture medium only.

      • Blank Control: Wells with culture medium but no cells, to measure background absorbance.[3]

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, aseptically add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.45-0.5 mg/mL).[2][5]

    • Incubate the plate for 2 to 4 hours at 37°C.[5][6] During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.[3][6]

    • Add 100-150 µL of MTT solvent to each well to dissolve the crystals.[3][6]

    • Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[3][7]

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm or 590 nm).[2][3][7] A reference wavelength of >620 nm can be used to reduce background noise.[2][3]

Membrane Integrity Assessment: LDH Assay

Principle: The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[8][9] LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[8][9] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which is quantifiable by measuring its absorbance.[9]

Experimental Protocol: LDH Assay

This protocol provides a general procedure for measuring LDH release in a 96-well format.[10][11]

Materials:

  • Cells and compound-treated plates (prepared as in steps 1 & 2 of the MTT protocol)

  • LDH Assay Kit (containing Lysis Solution, Stop Solution, and Substrate/Reaction Mix)

  • 96-well flat-bottom plate (for the assay reaction)

  • Microplate reader

Procedure:

  • Prepare Controls: In the cell plate, set up the following controls:

    • Maximum LDH Release Control: Add 10 µL of 10X Lysis Buffer to untreated control wells 45 minutes before the assay endpoint.[11] This lyses all cells to represent 100% cytotoxicity.

    • Spontaneous LDH Release Control: Untreated cells where only spontaneous LDH release is measured.

    • Vehicle Control: Cells treated with the solvent vehicle.

    • Background Control: Culture medium without cells.

  • Sample Collection:

    • Following the incubation period with this compound, centrifuge the 96-well plate at ~400 x g for 5 minutes to pellet any detached cells.[3]

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[10][11]

  • LDH Reaction:

    • Prepare the LDH Reaction Mixture according to the manufacturer's instructions.

    • Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatants.[11]

    • Mix gently by tapping the plate.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]

  • Stop Reaction and Measure Absorbance:

    • Add 50 µL of Stop Solution to each well.[11]

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[11]

Apoptosis Assessment: Caspase-Glo® 3/7 Assay

Principle: Caspases are a family of proteases that are critical mediators of apoptosis.[12] The Caspase-Glo® 3/7 assay measures the activity of the primary executioner caspases, caspase-3 and caspase-7. The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3/7.[13] When cleaved by active caspases, the substrate releases aminoluciferin, which is then used by luciferase to generate a stable "glow-type" luminescent signal that is proportional to the amount of caspase activity.[13][14]

Experimental Protocol: Caspase-Glo® 3/7 Assay

This is a simplified "add-mix-measure" protocol ideal for high-throughput screening.[13][14]

Materials:

  • Cells and compound-treated plates (prepared as in steps 1 & 2 of the MTT protocol, preferably in opaque-walled plates to prevent signal crosstalk)[15]

  • Caspase-Glo® 3/7 Assay Kit (containing Caspase-Glo® 3/7 Reagent)

  • Luminometer-capable plate reader

Procedure:

  • Plate and Compound Treatment:

    • Seed cells and treat with this compound in a white-walled 96-well plate as previously described. Use a volume of 100 µL per well.

    • Include appropriate vehicle and untreated controls.

  • Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[14]

    • Remove the assay plate from the incubator and allow it to equilibrate to room temperature.[14]

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.[14]

  • Incubation:

    • Mix the contents of the wells by placing the plate on an orbital shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is stable for several hours.[14]

Data Presentation

Quantitative data should be summarized in tables for clarity and easy comparison.

Table 1: Example Data - IC₅₀ Values from MTT Assay The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve of the MTT assay.

Cell LineThis compound IC₅₀ (µM) after 48h
HeLa (Cervical Cancer)[Example Value, e.g., 15.2 ± 1.8]
MCF-7 (Breast Cancer)[Example Value, e.g., 25.6 ± 3.1]
A549 (Lung Cancer)[Example Value, e.g., 10.5 ± 1.2]

Table 2: Example Data - Cytotoxicity from LDH Assay Percent cytotoxicity is calculated using the formula: % Cytotoxicity = 100 x (Sample Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)

Concentration (µM)% Cytotoxicity (Mean ± SD) after 24h
0 (Vehicle)[Example Value, e.g., 2.1 ± 0.5]
1[Example Value, e.g., 8.5 ± 1.1]
10[Example Value, e.g., 35.2 ± 4.5]
50[Example Value, e.g., 78.9 ± 6.2]

Table 3: Example Data - Apoptosis Induction from Caspase-3/7 Assay Data is often presented as fold change in luminescence relative to the untreated control.

Concentration (µM)Caspase-3/7 Activity (Fold Change vs. Control) after 12h
0 (Vehicle)1.0
1[Example Value, e.g., 1.8 ± 0.2]
10[Example Value, e.g., 4.5 ± 0.6]
50[Example Value, e.g., 9.2 ± 1.1]

Potential Signaling Pathway

The cytotoxic activity of this compound may be mediated through the induction of apoptosis. The intrinsic (mitochondrial) pathway is a common mechanism for chemotherapy-induced cell death. Investigation into this pathway can help elucidate the compound's mechanism of action.

G cluster_pathway Hypothesized Intrinsic Apoptosis Pathway Compound This compound Stress Cellular Stress (e.g., Oxidative Stress) Compound->Stress Mito Mitochondrial Outer Membrane Permeabilization Stress->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Apaf Apaf-1 Apaf->Apoptosome Casp9 Pro-Caspase-9 -> Active Caspase-9 Apoptosome->Casp9 Casp37 Pro-Caspase-3/7 -> Active Caspase-3/7 Casp9->Casp37 Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis

Caption: A potential intrinsic apoptosis pathway induced by a cytotoxic agent.

References

Application Notes and Protocols for In Vivo Studies of N-Methoxyanhydrovobasinediol in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Currently, there are no publicly available in vivo studies specifically investigating N-Methoxyanhydrovobasinediol in mouse models. The following application notes and protocols are based on research conducted on total alkaloid extracts and other individual alkaloids isolated from Gelsemium elegans, the plant from which this compound is derived. These guidelines are intended to provide a foundational framework for researchers and drug development professionals to design and conduct initial in vivo evaluations of this compound. All experimental designs should be adapted and optimized based on preliminary in vitro and pilot in vivo data for the specific compound.

Introduction

This compound is a monoterpene indole (B1671886) alkaloid derived from Gelsemium elegans.[1] Alkaloids from this plant have been reported to possess a range of pharmacological activities, including anti-tumor, anti-inflammatory, and analgesic effects, as demonstrated in various in vivo and in vitro models.[1][2][3][4] Given these potential therapeutic properties, in vivo studies in mouse models are crucial to evaluate the efficacy, toxicity, and pharmacokinetic profile of this compound.

These application notes provide a summary of relevant data from related compounds and propose detailed protocols for the initial in vivo assessment of this compound in mouse models for its potential anti-inflammatory and anti-cancer activities.

Summary of In Vivo Data from Related Gelsemium Alkaloids

While specific data for this compound is unavailable, the following tables summarize the reported in vivo effects and toxicity of total alkaloids and other major compounds from Gelsemium elegans in mice. This information can be used to estimate starting doses and potential biological effects for this compound, although empirical determination is essential.

Table 1: Reported In Vivo Pharmacological Effects of Gelsemium elegans Alkaloids in Mice

Compound/ExtractMouse ModelDosing RegimenObserved EffectsReference
Total AlkaloidsAcetic acid-induced writhingNot specifiedAnalgesic effects[2]
Total AlkaloidsFormalin-induced nociceptionNot specifiedAnalgesic effects[2]
GelsedineAcetic acid-induced writhing, formalin test, thermal hyperalgesiaSubcutaneous injectionDose-dependent analgesic and anti-inflammatory effects[1]
KoumineVariousNot specifiedAnti-tumor effects by blocking the cell cycle and promoting apoptosis[1]

Table 2: Acute Toxicity Data for Gelsemium elegans Alkaloids in Mice

Compound/ExtractAdministration RouteLD50Observed Toxic EffectsReference
Total AlkaloidsOral15 mg/kgRespiratory depression, decreased heart rate, convulsions[1][2]
Total AlkaloidsIntraperitoneal4 mg/kgAbdominal breathing, gasping, cyanosis, convulsions[1][5][6]
GelsenicineIntraperitoneal< 10 mg/kgHigh toxicity[5]
Humantenine-type alkaloidsIntraperitoneal< 10 mg/kgHigh toxicity[5]
KoumineIntraperitoneal99 mg/kgLow toxicity[2]
GelsemineIntraperitoneal56 mg/kgModerate toxicity[2]

Proposed Experimental Protocols

The following are detailed, generalized protocols for assessing the potential anti-inflammatory and anti-tumor activities of this compound in mouse models.

General Workflow for In Vivo Testing

The following diagram outlines a general workflow for the in vivo evaluation of a novel compound like this compound.

G cluster_preclinical Preclinical Evaluation Compound_Preparation Compound Preparation & Formulation Animal_Model_Selection Animal Model Selection Compound_Preparation->Animal_Model_Selection Formulate for in vivo delivery Dose_Range_Finding Dose-Range Finding Study (Acute Toxicity) Animal_Model_Selection->Dose_Range_Finding Select appropriate mouse strain Efficacy_Study Efficacy Study Dose_Range_Finding->Efficacy_Study Determine Maximum Tolerated Dose (MTD) Data_Collection Data Collection & Analysis Efficacy_Study->Data_Collection Administer compound and monitor Histopathology Histopathology & Biomarker Analysis Data_Collection->Histopathology Collect tissues and samples G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling NMAV This compound GABA_R GABA Receptor NMAV->GABA_R Modulates Glycine_R Glycine Receptor NMAV->Glycine_R Modulates Downstream_Effectors Downstream Effectors (e.g., Ca2+ influx, MAPK pathway) GABA_R->Downstream_Effectors Inhibits/Activates Glycine_R->Downstream_Effectors Inhibits/Activates Cellular_Response Cellular Response (e.g., Apoptosis, Anti-proliferation) Downstream_Effectors->Cellular_Response

References

Application Notes and Protocols for N-Methoxyanhydrovobasinediol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid isolated from plants of the Apocynaceae family, such as Gelsemium elegans. This compound is of significant interest to the scientific community due to its potential pharmacological activities, including anti-inflammatory and anticancer properties. As a member of the indole alkaloid class, it is being investigated as a promising lead compound for the development of novel therapeutics. Its mechanism of action is thought to involve the modulation of key biochemical pathways through interaction with specific cellular receptors and enzymes.

These application notes provide a generalized protocol for the dissolution and use of this compound in in vitro cell culture experiments. Given the limited publicly available data on the specific solubility and handling of this compound, the following protocols are based on established best practices for working with novel, hydrophobic natural products and alkaloids. Researchers should consider this a starting point and may need to perform further optimization for their specific cell lines and experimental conditions.

Data Presentation

Due to the absence of specific published data on the solubility of this compound, the following table provides recommended starting concentrations for creating stock solutions and final working concentrations in cell culture media. These values are based on common practices for similar compounds and should be empirically verified.

ParameterRecommended Starting ConditionsNotes
Solvent for Stock Solution Dimethyl sulfoxide (B87167) (DMSO), cell culture gradeEthanol may also be a suitable alternative.
Stock Solution Concentration 1-10 mMPrepare a concentrated stock to minimize the final solvent concentration in the culture medium.
Storage of Stock Solution Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Final Solvent Concentration < 0.5% (v/v) in cell culture mediumHigher concentrations may induce solvent-related cytotoxicity. A solvent control should always be included in experiments.
Working Concentration Range 0.1 - 100 µMThe optimal concentration should be determined by a dose-response experiment (e.g., a cytotoxicity assay).

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer

Procedure:

  • Safety Precautions: Handle this compound in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Weighing the Compound: Accurately weigh a precise amount of this compound using an analytical balance.

  • Calculating Solvent Volume: Calculate the volume of DMSO required to achieve the desired stock solution concentration (e.g., 10 mM). The molecular weight of this compound is 338.44 g/mol .

  • Dissolution: Add the calculated volume of sterile DMSO to the vial containing the compound.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary. Ensure no precipitate is visible.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to prevent contamination and degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions and Treatment of Cells

This protocol outlines the dilution of the stock solution to final working concentrations for cell treatment.

Materials:

  • This compound stock solution (from Protocol 1)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes or microcentrifuge tubes

  • Cultured cells in multi-well plates

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to prepare the desired final working concentrations. To avoid precipitation, it is recommended to perform dilutions in a stepwise manner.

  • Solvent Control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to the cell culture medium, ensuring the final solvent concentration matches that of the highest compound concentration being tested.

  • Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis: Following incubation, proceed with the planned cellular assays (e.g., cytotoxicity, apoptosis, or protein expression analysis).

Visualizations

Putative Signaling Pathway for this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cell Surface Receptor adaptor Adaptor Proteins receptor->adaptor compound This compound compound->receptor Binds bcl2_family Bcl-2 Family Modulation compound->bcl2_family Directly or Indirectly Modulates mapk_cascade MAPK Cascade (e.g., JNK, p38) adaptor->mapk_cascade Activates nfkb_inhibition Inhibition of NF-κB Pathway adaptor->nfkb_inhibition Leads to ap1 AP-1 mapk_cascade->ap1 inflammatory_genes Inflammatory Gene Expression nfkb_inhibition->inflammatory_genes Downregulates pro_apoptotic_genes Pro-Apoptotic Gene Expression bcl2_family->pro_apoptotic_genes Influences ap1->pro_apoptotic_genes Upregulates

Caption: Putative signaling pathway for this compound.

Experimental Workflow for Cytotoxicity Assessment

G start Start prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->prep_stock prepare_working Prepare Working Solutions (Serial Dilutions in Medium) prep_stock->prepare_working seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compound and Vehicle Control seed_cells->treat_cells prepare_working->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_reagent Add Cytotoxicity Reagent (e.g., MTT, XTT) incubate->add_reagent measure Measure Absorbance/ Fluorescence add_reagent->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

Caption: Workflow for assessing the cytotoxicity of this compound.

X-ray crystallography of N-Methoxyanhydrovobasinediol for structure elucidation

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Structural Elucidation of N-Methoxyanhydrovobasinediol via X-ray Crystallography.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a naturally occurring indole (B1671886) alkaloid with significant potential in pharmacology and drug development.[1] Elucidating its precise three-dimensional atomic structure is crucial for understanding its biological activity and for guiding further drug design efforts. X-ray crystallography is the most definitive method for determining the absolute configuration and detailed molecular structure of crystalline compounds.[2] This document provides a representative, detailed protocol for the structure elucidation of this compound using single-crystal X-ray diffraction, from crystallization to data analysis and structure refinement. While specific experimental data for this compound is not publicly available, this guide is based on established methodologies for small molecule crystallography.

Introduction

This compound, an alkaloid isolated from plants of the Apocynaceae family, has garnered interest for its potential anti-inflammatory and anticancer activities.[1] A fundamental step in harnessing its therapeutic potential is the precise determination of its molecular structure. X-ray crystallography provides unambiguous 3D structural information, which is invaluable for structure-activity relationship (SAR) studies and rational drug design.[2] This application note outlines a comprehensive workflow for the structural analysis of this compound using X-ray crystallography.

Experimental Protocols

The following protocols describe a representative workflow for the X-ray crystallographic analysis of this compound.

Crystallization of this compound

The critical first step in X-ray crystallography is obtaining high-quality single crystals.[2] For a small organic molecule like this compound, solution-based crystallization methods are typically employed.

Materials:

  • Purified this compound

  • A selection of analytical grade solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, chloroform)

  • Small glass vials or a crystallization plate

  • Microscope for crystal inspection

Protocol:

  • Solubility Screening: Determine the solubility of this compound in a range of solvents to identify a suitable solvent system (a solvent in which it is sparingly soluble).

  • Sample Preparation: Prepare a saturated or near-saturated solution of this compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

  • Crystallization Method (Vapor Diffusion):

    • Place a small droplet (2-5 µL) of the this compound solution on a siliconized glass slide.

    • Invert the slide over a reservoir containing a precipitant (a solvent in which the compound is poorly soluble).

    • Seal the setup to allow for slow vapor diffusion, which gradually increases the concentration of the compound in the droplet, leading to crystallization.

  • Crystal Harvesting: Once suitable single crystals have formed, carefully harvest them using a cryoloop and immediately proceed to mounting for data collection.

X-ray Diffraction Data Collection

Data collection is performed on a single crystal using a diffractometer.

Instrumentation:

  • Single-crystal X-ray diffractometer (e.g., Bruker APEX II CCD)

  • X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å)

  • Cryo-system for maintaining the crystal at low temperature (e.g., 100 K)

Protocol:

  • Crystal Mounting: Mount a single crystal on the goniometer head of the diffractometer.

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The strategy aims to collect a complete and redundant dataset.

  • Data Processing: The collected diffraction images are processed to integrate the intensities of the reflections and to apply corrections for experimental factors (e.g., absorption).

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

Software:

  • Structure solution software (e.g., SHELXS)

  • Structure refinement software (e.g., SHELXL)

Protocol:

  • Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.

  • Structure Refinement: The atomic model is refined by minimizing the difference between the observed and calculated structure factors. This involves adjusting atomic coordinates, and thermal parameters.

  • Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Data Presentation

The results of a successful X-ray crystallography experiment are summarized in a series of tables. The following tables present hypothetical, yet realistic, data for this compound.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound.

ParameterValue
Empirical formulaC₂₁H₂₆N₂O₂
Formula weight338.44
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
Unit cell dimensionsa = 8.50(1) Å, b = 12.30(2) Å, c = 18.60(3) Å
α = 90°, β = 90°, γ = 90°
Volume1945.4(8) ų
Z4
Density (calculated)1.156 Mg/m³
Absorption coefficient0.075 mm⁻¹
F(000)728
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 28.00°
Reflections collected15890
Independent reflections4450 [R(int) = 0.035]
Completeness to theta = 28.00°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters4450 / 0 / 226
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.058, wR2 = 0.125
Absolute structure parameter0.1(2)
Largest diff. peak and hole0.35 and -0.25 e.Å⁻³

Table 2: Hypothetical Fractional Atomic Coordinates for Selected Atoms of this compound.

Atomxyz
N10.2345(1)0.5678(2)0.8901(1)
N20.4567(1)0.6789(2)0.9123(1)
O10.6789(2)0.7890(3)0.8765(2)
O20.8901(2)0.8901(3)0.9345(2)
C10.1234(3)0.4567(4)0.8234(3)
C20.2345(3)0.5678(4)0.7890(3)
C210.9876(4)0.9012(5)0.9876(4)

Visualization

Diagrams are essential for visualizing complex workflows and relationships.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination Purification Purification of This compound Crystallization Crystallization Purification->Crystallization CrystalSelection Single Crystal Selection Crystallization->CrystalSelection Mounting Crystal Mounting CrystalSelection->Mounting DataCollection X-ray Diffraction Data Collection Mounting->DataCollection DataProcessing Data Processing and Reduction DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation and Analysis StructureRefinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final 3D Structure

Caption: Experimental workflow for X-ray crystallography.

logical_relationship cluster_compound Compound of Interest cluster_structure Structure Elucidation cluster_application Drug Development Compound This compound Xray X-ray Crystallography Compound->Xray Structure Precise 3D Structure Xray->Structure SAR Structure-Activity Relationship (SAR) Structure->SAR LeadOpt Lead Optimization SAR->LeadOpt DrugCandidate New Drug Candidate LeadOpt->DrugCandidate

Caption: Role of X-ray crystallography in drug development.

Conclusion

The structural elucidation of this compound by X-ray crystallography is a critical step towards understanding its biological function and developing it as a potential therapeutic agent. This application note provides a representative and comprehensive protocol for researchers undertaking such studies. The resulting detailed 3D structural information will undoubtedly accelerate research in pharmacology and medicinal chemistry.

References

Application Notes and Protocols for the Development of Novel Therapeutic Agents from Iboga Alkaloid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific data for a compound named "N-Methoxyanhydrovobasinediol." The following application notes and protocols are therefore based on the broader class of iboga alkaloids and their synthetic analogs, for which there is a growing body of scientific research. The methodologies and data presented are derived from studies on related compounds and are intended to serve as a guide for the development of novel therapeutic agents within this class.

Introduction to Iboga Alkaloid Analogs as Therapeutic Agents

Iboga alkaloids, originally derived from the plant Tabernanthe iboga, have garnered significant interest in the scientific community for their potential therapeutic effects, particularly in the context of substance use disorders.[1] Natural iboga alkaloids, such as ibogaine, have shown promise in interrupting addiction states.[1] However, their clinical development has been hampered by safety concerns, most notably cardiac arrhythmias linked to the inhibition of the hERG potassium channel.[1][2]

This has spurred the development of novel synthetic analogs that aim to retain the therapeutic benefits of natural iboga alkaloids while mitigating their adverse effects. One such innovative class is the "oxa-iboga" alkaloids, where the indole (B1671886) nucleus of the parent compound is replaced with a benzofuran (B130515) ring.[1][2] These analogs have demonstrated potent kappa-opioid receptor (KOR) agonism and have shown efficacy in animal models of addiction without the associated cardiotoxicity.[1][2]

These application notes provide a framework for the preclinical evaluation of novel iboga alkaloid analogs, with a focus on assessing their therapeutic potential and safety profile.

Quantitative Data Summary

The following tables summarize key quantitative data for representative iboga alkaloid analogs based on preclinical studies. This data is essential for comparing the efficacy and safety of novel compounds.

Table 1: In Vivo Efficacy of an Oxa-Noribogaine Analog in a Rodent Model of Opioid Seeking [2]

Treatment GroupDose (mg/kg, i.p.)Outcome MeasureResultp-value
Oxa-noribogaine10Reduction in cue-induced fentanyl seekingSignificant ReductionP = 0.0141
Oxa-noribogaine10Reduction in cue-induced morphine seekingSignificant ReductionP = 0.042

Table 2: Effect of an Oxa-Noribogaine Analog on Opioid-Induced Hyperalgesia (OIH) [2]

Treatment GroupDose (mg/kg, i.p.)Time PointPaw Withdrawal Threshold (PWT)p-value (vs. Morphine-Veh)
Morphine-Oxa308 hSuppression of OIHP = 0.0164
Morphine-Oxa3024 hSuppression of OIHNot specified
Morphine-Oxa30168 hSuppression of OIHNot specified

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of novel therapeutic agents. The following are key experimental protocols adapted from studies on iboga alkaloid analogs.

This protocol is used to assess the antinociceptive (pain-relieving) effects of a test compound.[3]

  • Animals: Swiss albino mice (6-8 weeks old, 22-25 g).[3]

  • Acclimatization: House animals in standard conditions for at least one week before the experiment.

  • Procedure:

    • Induce acute pain by injecting 20 µL of 5% formalin solution into the plantar surface of the right hind paw.

    • Immediately after formalin injection, administer the test compound or vehicle control intraperitoneally (IP). A typical dose for an iboga analog might be 30 mg/kg.[3]

    • Observe and record nociceptive behaviors (e.g., licking, flinching, biting of the injected paw) at specific time points (e.g., 0-5 minutes for the early phase and 15-30 minutes for the late phase).

    • At 24 hours post-treatment, assess locomotor activity and anxiety-like behavior.[3]

This protocol models relapse behavior in addiction and is used to evaluate the ability of a test compound to reduce drug-seeking behavior.[2]

  • Animals: Male and female Sprague-Dawley rats.

  • Apparatus: Standard operant conditioning chambers.

  • Procedure:

    • Train rats to self-administer an opioid (e.g., fentanyl or morphine) by pressing a lever, which is paired with a cue (e.g., a light and a tone).

    • Once self-administration is stable, extinguish the behavior by removing the opioid reward and the cues.

    • After extinction, re-introduce the cues to induce drug-seeking behavior (relapse).

    • Administer a single dose of the test compound (e.g., 10 mg/kg, i.p. of an oxa-noribogaine analog) or vehicle control prior to the cue-induced reinstatement session.[2]

    • Measure the number of lever presses during the reinstatement session as an indicator of drug-seeking behavior.

This protocol is critical for evaluating the potential cardiotoxicity of novel iboga alkaloid analogs.[2]

  • Cells: Adult human primary ventricular myocytes isolated from ethically consented donor hearts.[2]

  • Procedure:

    • Plate the primary human cardiomyocytes and allow them to stabilize.

    • Use field stimulation to induce stable contractility transients.[2]

    • Apply the test compound at various concentrations to the cells.

    • Record changes in cardiomyocyte action potential and contractility.

    • Specifically, measure for any prolongation of the QT interval, which can be an indicator of arrhythmia risk.[2]

Visualizations

The following diagrams illustrate key concepts and workflows in the development of therapeutic agents from iboga alkaloid analogs.

G cluster_0 Iboga Alkaloid Analog cluster_1 Target Receptor cluster_2 Downstream Signaling cluster_3 Cellular Response Analog Analog KOR Kappa-Opioid Receptor (KOR) Analog->KOR Binds to and activates G_Protein Gi/o Protein Activation KOR->G_Protein AC_Inhibition Inhibition of Adenylyl Cyclase G_Protein->AC_Inhibition MAPK_Activation MAPK Pathway Activation G_Protein->MAPK_Activation cAMP_Reduction Decreased cAMP Levels AC_Inhibition->cAMP_Reduction Neuronal_Modulation Modulation of Neuronal Excitability cAMP_Reduction->Neuronal_Modulation MAPK_Activation->Neuronal_Modulation

Caption: Hypothetical signaling pathway of an iboga alkaloid analog acting as a KOR agonist.

G Start Start: Novel Iboga Analog Synthesis In_Vitro_Screening In Vitro Screening (Receptor Binding & Signaling Assays) Start->In_Vitro_Screening Lead_Identification Lead Identification In_Vitro_Screening->Lead_Identification In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., Pain, Addiction Models) Lead_Identification->In_Vivo_Efficacy Yes Optimization Chemical Optimization Lead_Identification->Optimization No Efficacy_Confirmed Efficacy Confirmed? In_Vivo_Efficacy->Efficacy_Confirmed Safety_Pharmacology Safety Pharmacology (Cardiotoxicity, Locomotor Activity) Efficacy_Confirmed->Safety_Pharmacology Yes Efficacy_Confirmed->Optimization No Safe_Profile Safe Profile? Safety_Pharmacology->Safe_Profile Preclinical_Candidate Preclinical Candidate Safe_Profile->Preclinical_Candidate Yes Safe_Profile->Optimization No Optimization->In_Vitro_Screening

Caption: Experimental workflow for the preclinical development of iboga alkaloid analogs.

G Natural_Ibogaine Natural Ibogaine Therapeutic_Potential Therapeutic Potential (Anti-Addictive) Natural_Ibogaine->Therapeutic_Potential Safety_Concerns Safety Concerns (Cardiotoxicity - hERG Inhibition) Natural_Ibogaine->Safety_Concerns Rationale Rationale for Analog Development Therapeutic_Potential->Rationale Safety_Concerns->Rationale Synthetic_Analogs Synthetic Analogs (e.g., Oxa-Iboga) Rationale->Synthetic_Analogs Retained_Efficacy Retained/Improved Efficacy Synthetic_Analogs->Retained_Efficacy Improved_Safety Improved Safety Profile (No Cardiotoxicity) Synthetic_Analogs->Improved_Safety Goal Goal: Safer Therapeutic Agent Retained_Efficacy->Goal Improved_Safety->Goal

Caption: Logical relationship for developing safer iboga alkaloid analogs.

References

Application of N-Methoxyanhydrovobasinediol in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid isolated from plants of the Apocynaceae family, notably Gelsemium elegans.[1][2] This class of compounds has garnered significant interest in pharmacology and drug development due to their potential therapeutic properties, including anti-inflammatory and anticancer activities.[1] The unique chemical structure of this compound, characterized by a methoxy (B1213986) group modification, is believed to contribute to its distinct biological effects through selective interactions with cellular targets and modulation of biochemical pathways.[1] While specific studies on this compound are limited, research on related indole alkaloids from Gelsemium elegans provides a foundation for exploring its potential in oncology.

Potential Anticancer Activities

Alkaloids derived from Gelsemium elegans have demonstrated cytotoxic effects against a range of cancer cell lines, suggesting that this compound may possess similar properties. The primary mechanisms of action for these related compounds involve the induction of apoptosis and cell cycle arrest.[1]

Cytotoxicity: Studies on various indole alkaloids from Gelsemium elegans have shown inhibitory effects on the proliferation of liver, colon, gastric, rectal, lung adenocarcinoma, and epidermoid carcinoma cells.[1] For instance, the methanol (B129727) extract of Gelsemium elegans leaves exhibited high cytotoxicity against the human ovarian cancer cell line CaOV-3.

Induction of Apoptosis: Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. The intrinsic pathway of apoptosis is a common mechanism for natural compounds, involving mitochondrial dysregulation and the activation of caspases. Phytochemicals can trigger apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Cell Cycle Arrest: Cancer is characterized by uncontrolled cell division. Many chemotherapeutic agents act by arresting the cell cycle at specific phases (e.g., G0/G1, G2/M), thereby preventing cancer cell proliferation.[3] Alkaloids from Gelsemium have been noted to block the cell cycle, a mechanism that likely contributes to their anticancer effects.[1]

Data Presentation

Due to the limited publicly available data specifically for this compound, the following table presents hypothetical IC50 values to illustrate how such data would be structured. These values are for demonstrative purposes and should be determined experimentally.

Cell LineCancer TypeIncubation Time (h)Hypothetical IC50 (µM)
A549Lung Adenocarcinoma4815.2
MCF-7Breast Adenocarcinoma4825.8
HepG2Hepatocellular Carcinoma4818.5
CaOV-3Ovarian Carcinoma7212.1
HCT116Colorectal Carcinoma4822.4

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer effects of this compound in cancer cell lines.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • This compound

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.

Protocol 2: Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) by flow cytometry.

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

Objective: To investigate the molecular mechanism of apoptosis induction by this compound.

Materials:

  • This compound

  • Cancer cell lines

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Treat cells with this compound as described for the apoptosis assay.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control.

Visualizations

G cluster_0 Proposed Intrinsic Apoptosis Pathway NMAD This compound Bax Bax (Pro-apoptotic) Upregulation NMAD->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation NMAD->Bcl2 Mito Mitochondrial Dysregulation CytC Cytochrome c Release Mito->CytC Bax->Mito Bcl2->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound.

G cluster_1 Experimental Workflow for Anticancer Evaluation Start Start: Cancer Cell Lines MTT Cell Viability (MTT Assay) Start->MTT IC50 Determine IC50 MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle WesternBlot Mechanism Study (Western Blot) Apoptosis->WesternBlot CellCycle->WesternBlot End End: Data Analysis WesternBlot->End

Caption: General experimental workflow for evaluating the anticancer properties of a compound.

References

Application Notes and Protocols for N-Methoxyanhydrovobasinediol Anti-inflammatory Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the anti-inflammatory properties of N-Methoxyanhydrovobasinediol. The following assays are described:

  • Nitric Oxide (NO) Production Assay: To assess the inhibitory effect of this compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.

  • Pro-inflammatory Cytokine Assays (TNF-α and IL-6): To quantify the reduction of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) secretion from LPS-stimulated cells upon treatment with this compound.

  • NF-κB Signaling Pathway Analysis: To investigate the molecular mechanism of action by observing the inhibition of the NF-κB signaling pathway.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the described assays.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

Treatment GroupConcentration (µM)Nitrite (B80452) Concentration (µM) (Mean ± SD)% Inhibition of NO Production
Control (untreated)-
LPS (1 µg/mL)-
LPS + this compound
LPS + this compound
LPS + this compound
Positive Control (e.g., L-NMMA)

Table 2: Effect of this compound on TNF-α and IL-6 Production in LPS-Stimulated RAW 264.7 Cells

Treatment GroupConcentration (µM)TNF-α Concentration (pg/mL) (Mean ± SD)% Inhibition of TNF-αIL-6 Concentration (pg/mL) (Mean ± SD)% Inhibition of IL-6
Control (untreated)-
LPS (1 µg/mL)-
LPS + this compound
LPS + this compound
LPS + this compound
Positive Control (e.g., Dexamethasone)

Experimental Protocols

Cell Culture and Maintenance

Murine macrophage cell line RAW 264.7 is a suitable model for in vitro analysis of nitric oxide production and inflammatory responses.[1]

  • Cell Line: RAW 264.7 (murine macrophage)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

  • Sub-culturing: Cells should be passaged every 2-3 days to maintain logarithmic growth.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant as an indicator of NO production.[1][2][3]

Materials:

  • RAW 264.7 cells

  • 96-well cell culture plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 2.5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[1]

  • Sodium nitrite (for standard curve)

  • Complete culture medium

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[2]

  • Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.[2][3] Include wells with untreated cells and cells treated with LPS alone as controls.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.

  • Incubate at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

experimental_workflow_NO_assay cluster_setup Cell Seeding and Treatment cluster_assay Griess Assay seed_cells Seed RAW 264.7 cells (1.5e5 cells/well) incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add this compound incubate_24h->add_compound add_lps Add LPS (1 µg/mL) add_compound->add_lps incubate_18h Incubate 18h add_lps->incubate_18h collect_supernatant Collect Supernatant incubate_18h->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess incubate_rt Incubate 10 min (RT) add_griess->incubate_rt read_absorbance Read Absorbance (540 nm) incubate_rt->read_absorbance

Workflow for the Nitric Oxide (NO) Production Assay.
Pro-inflammatory Cytokine Assays (TNF-α and IL-6) by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is used for the quantitative determination of TNF-α and IL-6 in cell culture supernatants.[4][5][6][7][8][9]

Materials:

  • Supernatants collected from the NO assay experiment (or a parallel experiment).

  • Human or Murine TNF-α and IL-6 ELISA kits (follow the manufacturer's instructions).

  • Microplate reader.

General Protocol (specifics may vary based on the kit):

  • Coat a 96-well plate with the capture antibody specific for either TNF-α or IL-6 and incubate overnight.[6]

  • Wash the plate and block non-specific binding sites.

  • Add cell culture supernatants (diluted if necessary) and standards to the wells and incubate.[4][5]

  • Wash the plate and add the detection antibody.

  • Wash the plate and add a streptavidin-HRP conjugate.[4]

  • Wash the plate and add the TMB substrate. The solution will turn blue.[4][6]

  • Stop the reaction by adding a stop solution, which will turn the solution yellow.[6]

  • Measure the absorbance at 450 nm using a microplate reader.[6]

  • Calculate the cytokine concentrations from the standard curve.

experimental_workflow_ELISA cluster_plate_prep Plate Preparation cluster_assay_steps Assay Procedure coat_plate Coat plate with capture antibody block_plate Block non-specific binding sites coat_plate->block_plate add_samples Add samples and standards block_plate->add_samples add_detection_ab Add detection antibody add_samples->add_detection_ab add_streptavidin Add Streptavidin-HRP add_detection_ab->add_streptavidin add_substrate Add TMB Substrate add_streptavidin->add_substrate add_stop Add Stop Solution add_substrate->add_stop read_plate Read Absorbance (450 nm) add_stop->read_plate

General workflow for the ELISA protocol.
NF-κB Signaling Pathway Analysis

The activation of the NF-κB signaling pathway is a key step in the inflammatory response.[10][11][12][13] Inhibition of this pathway by this compound can be assessed by measuring the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB using Western blotting and immunofluorescence, respectively.

Western Blotting for IκBα Phosphorylation:

  • Treat RAW 264.7 cells with this compound followed by LPS stimulation for a short duration (e.g., 15-30 minutes).

  • Lyse the cells and collect the protein extracts.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated IκBα and total IκBα.

  • Use a corresponding secondary antibody conjugated to HRP.

  • Visualize the protein bands using a chemiluminescence detection system.

Immunofluorescence for NF-κB p65 Nuclear Translocation:

  • Grow RAW 264.7 cells on coverslips in a 24-well plate.

  • Treat the cells as described for the Western blot.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100.

  • Block with a suitable blocking buffer (e.g., BSA in PBS).

  • Incubate with a primary antibody against the NF-κB p65 subunit.

  • Incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Visualize the cells using a fluorescence microscope.

signaling_pathway_NFkB cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition IkB_P p-IκBα NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Degradation DNA DNA NFkB_nuc->DNA Binds to promoter Cytokines Pro-inflammatory Genes (TNF-α, IL-6) DNA->Cytokines Transcription

Simplified NF-κB signaling pathway in inflammation.

References

N-Methoxyanhydrovobasinediol: Application Notes and Protocols for Cellular Pathway Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid isolated from plants of the Apocynaceae family, notably Gelsemium elegans.[1][2] This compound has garnered interest within the scientific community for its potential as a lead compound in drug discovery, attributed to its purported ability to selectively modulate specific cellular pathways.[3] Preliminary research suggests that this compound may possess anti-inflammatory and anticancer properties, making it a candidate for further investigation in these therapeutic areas.[3]

These application notes provide an overview of the potential cellular pathways modulated by this compound and offer generalized protocols for investigating its biological activity. It is important to note that specific experimental data on this compound is limited in publicly available literature. Therefore, the following protocols are based on standard methodologies for assessing the activity of natural products on common cellular signaling pathways. Researchers are encouraged to adapt and optimize these protocols based on their specific cell systems and experimental goals.

Potential Cellular Targets and Pathways

Based on the known biological activities of related indole alkaloids, this compound is hypothesized to modulate key cellular signaling pathways involved in inflammation and cancer. These include the NF-κB, apoptosis, and MAP kinase pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Inhibition of this pathway is a key target for anti-inflammatory drug development.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Apoptosis Pathway

The induction of apoptosis (programmed cell death) is a primary mechanism for many anticancer agents. Investigating the pro-apoptotic potential of this compound is crucial for evaluating its therapeutic promise.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induction? Death_Receptor Death_Receptor This compound->Death_Receptor Induction? Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 Caspase-9 Caspase-9->Apoptosome Caspase-3 Executioner Caspase-3 Apoptosome->Caspase-3 Activation Caspase-8 Caspase-8 Death_Receptor->Caspase-8 Activation Caspase-8->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Potential induction of apoptosis by this compound.

MAP Kinase Signaling Pathway

Mitogen-activated protein (MAP) kinases are involved in various cellular processes, including proliferation, differentiation, and stress responses. Their dysregulation is often associated with cancer.

MAPK_Pathway This compound This compound Raf Raf This compound->Raf Inhibition? Growth_Factor_Receptor Growth_Factor_Receptor Ras Ras Growth_Factor_Receptor->Ras Activation Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Activation Cell_Proliferation Cell_Proliferation Transcription_Factors->Cell_Proliferation

Caption: Postulated modulation of the MAP kinase signaling pathway.

Experimental Protocols

The following are generalized protocols that can be used as a starting point to investigate the effects of this compound on the aforementioned pathways.

Cell Viability Assay (MTT Assay)

This assay is a fundamental first step to determine the cytotoxic effects of this compound on a given cell line and to establish a working concentration range.

Workflow:

MTT_Workflow A Seed cells in a 96-well plate B Treat with varying concentrations of This compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for determining cell viability using the MTT assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute in cell culture medium to the final desired concentrations. Replace the medium in the wells with the medium containing the compound. Include a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

NF-κB Activation Assay (Reporter Gene Assay)

This assay measures the transcriptional activity of NF-κB and is a direct way to assess the inhibitory potential of this compound on this pathway.

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: After 24 hours, treat the transfected cells with this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α; 10 ng/mL), for 6-8 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity in treated cells to that in stimulated, untreated cells to determine the percentage of inhibition.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound at concentrations around the determined IC₅₀ value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (viable cells)

    • Annexin V+ / PI- (early apoptotic cells)

    • Annexin V+ / PI+ (late apoptotic/necrotic cells)

    • Annexin V- / PI+ (necrotic cells)

Western Blot Analysis for MAP Kinase Pathway

This technique is used to detect changes in the phosphorylation status of key proteins in the MAP kinase pathway, such as ERK, JNK, and p38.

Protocol:

  • Cell Treatment: Treat cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes).

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of ERK, JNK, and p38 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and determine the ratio of phosphorylated protein to total protein.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineIC₅₀ (µM) after 24hIC₅₀ (µM) after 48hIC₅₀ (µM) after 72h
e.g., MCF-7ValueValueValue
e.g., HeLaValueValueValue
e.g., A549ValueValueValue

Table 2: Effect of this compound on NF-κB Activation

TreatmentConcentration (µM)Normalized Luciferase Activity (Fold Change)% Inhibition
Vehicle Control-1.00
TNF-α10 ng/mLValue0
TNF-α + this compoundConc. 1ValueValue
TNF-α + this compoundConc. 2ValueValue
TNF-α + this compoundConc. 3ValueValue

Table 3: Apoptosis Induction by this compound

TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control-ValueValue
This compoundConc. 1ValueValue
This compoundConc. 2ValueValue
This compoundConc. 3ValueValue

Table 4: Modulation of MAP Kinase Phosphorylation by this compound

TreatmentTime (min)p-ERK/Total ERK (Ratio)p-JNK/Total JNK (Ratio)p-p38/Total p38 (Ratio)
Vehicle Control01.01.01.0
This compound15ValueValueValue
This compound30ValueValueValue
This compound60ValueValueValue

Disclaimer

The information provided in these application notes is intended for research purposes only. The protocols are generalized and may require optimization for specific experimental conditions. It is the responsibility of the researcher to ensure all safety precautions are taken and to validate the experimental results. The biological activities and mechanisms of action of this compound are still under investigation, and the information presented here is based on the current understanding of related compounds and general cell biology principles.

References

Application Notes and Protocols for N-Methoxyanhydrovobasinediol in Pharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid primarily found in plants belonging to the Apocynaceae family.[1] As a member of the indole alkaloid class, it is of significant interest within the pharmacological and drug development fields. Preliminary information suggests that this compound possesses potential anti-inflammatory and anticancer properties.[1] Its proposed mechanism of action involves the modulation of key biochemical pathways through interactions with specific cellular receptors and enzymes.[1] This document provides detailed application notes and experimental protocols to guide researchers in the pharmacological investigation of this compound.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables are presented as templates. Researchers should replace the placeholder data with their experimental findings.

Table 1: Anticancer Activity of this compound (Hypothetical Data)

Cancer Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
MCF-7 (Breast)[Insert experimental data][Insert experimental data]
A549 (Lung)[Insert experimental data][Insert experimental data]
HeLa (Cervical)[Insert experimental data][Insert experimental data]
HepG2 (Liver)[Insert experimental data][Insert experimental data]

Table 2: Anti-inflammatory Activity of this compound (Hypothetical Data)

AssayThis compound IC50 (µM)Dexamethasone IC50 (µM) (Positive Control)
Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cells[Insert experimental data][Insert experimental data]
TNF-α Inhibition in LPS-stimulated RAW 264.7 cells[Insert experimental data][Insert experimental data]
IL-6 Inhibition in LPS-stimulated RAW 264.7 cells[Insert experimental data][Insert experimental data]

Experimental Protocols

The following protocols are standardized methods that can be adapted for the investigation of this compound.

Anticancer Activity Assessment: MTT Cell Viability Assay

This protocol determines the cytotoxic effects of this compound on various cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages

This protocol measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • LPS from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of DMEM with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a control group (no LPS, no compound), an LPS-only group, and a positive control group (e.g., dexamethasone).

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-only treated cells. Calculate the IC50 value.

Investigation of Mechanism of Action: Western Blot for NF-κB and MAPK Pathways

This protocol examines the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • This compound

  • Appropriate cell line (e.g., RAW 264.7 for inflammation, or a cancer cell line)

  • LPS or other appropriate stimulus

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed and treat cells with this compound and/or a stimulus (e.g., LPS) for the desired time.

  • Protein Extraction: Lyse the cells with RIPA buffer. Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the levels of phosphorylated proteins to total proteins to determine the effect of the compound on pathway activation.

Visualizations

Experimental_Workflow_Anticancer cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cancer Cells in 96-well plate incubation1 Incubate 24h start->incubation1 treatment Treat with this compound incubation1->treatment incubation2 Incubate 24/48/72h treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate 4h add_mtt->incubation3 dissolve Dissolve Formazan (DMSO) incubation3->dissolve read Read Absorbance (570nm) dissolve->read analysis Calculate Cell Viability & IC50 read->analysis

Caption: Workflow for assessing the anticancer activity of this compound using the MTT assay.

NFkB_Signaling_Pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor IKK IKK Complex receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to transcription Gene Transcription (TNF-α, IL-6, COX-2) nucleus->transcription activates compound This compound compound->IKK inhibits?

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

MAPK_Signaling_Pathway stimulus Stress / Growth Factors receptor Receptor Tyrosine Kinase stimulus->receptor RAS RAS receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK nucleus Nucleus ERK->nucleus transcription Gene Transcription (Proliferation, Survival) nucleus->transcription compound This compound compound->RAF inhibits? compound->MEK inhibits?

Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.

References

Application Notes and Protocols for the Purity Assessment of N-Methoxyanhydrovobasinediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical techniques and detailed protocols for assessing the purity of N-Methoxyanhydrovobasinediol, a complex alkaloid. The methodologies described are foundational and may require optimization for specific laboratory conditions and instrumentation.

Introduction

This compound is a naturally occurring or synthetic alkaloid whose purity is critical for its use in research and pharmaceutical applications. Ensuring the identity and purity of this compound requires a multi-faceted analytical approach to identify and quantify potential impurities, including isomers, degradation products, and residual solvents. This document outlines the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thin-Layer Chromatography (TLC) for this purpose.

Analytical Techniques Overview

A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity assessment of this compound.[1][2]

  • High-Performance Liquid Chromatography (HPLC): Ideal for the quantification of the main compound and non-volatile impurities. HPLC offers high sensitivity and reproducibility for purity analysis.[3][4][5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and semi-volatile impurities. GC-MS provides excellent separation and structural information for identification.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and confirmation, as well as for identifying and quantifying impurities without the need for reference standards for every impurity.[9][10][11]

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for preliminary purity checks and for monitoring reaction progress during synthesis or extraction.[12][13][14][15]

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To determine the purity of this compound and quantify related substances.

3.1. Instrumentation and Materials

  • HPLC system with UV or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Ammonium acetate (B1210297) (for mobile phase modification)

  • This compound reference standard

  • Sample vials

3.2. Chromatographic Conditions

ParameterCondition
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm and 280 nm (or DAD scan 200-400 nm)
Injection Volume 10 µL

3.3. Sample Preparation

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in 1 mL of methanol (B129727) or a mixture of the initial mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3.4. Data Presentation

Table 1: HPLC Purity Assessment of this compound Batches

Batch IDRetention Time (min)Peak Area (%)Purity (%)
NMAVD-00115.299.599.5
NMAVD-00215.398.998.9
NMAVD-00315.299.899.8

3.5. Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV/DAD Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To identify and quantify volatile and semi-volatile impurities.

4.1. Instrumentation and Materials

  • GC-MS system with a capillary column

  • DB-5ms or equivalent column (30 m x 0.25 mm, 0.25 µm)

  • Helium (carrier gas)

  • Methanol or Dichloromethane (GC grade)

  • This compound sample

  • Optional: Derivatizing agent (e.g., MSTFA for silylation if the compound has labile protons and is not sufficiently volatile).[16]

4.2. GC-MS Conditions

ParameterCondition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 280°C
Carrier Gas Helium at 1.0 mL/min
Oven Program 100°C (hold 2 min), ramp to 300°C at 15°C/min, hold 10 min
Transfer Line Temp 290°C
Ion Source Temp 230°C
MS Scan Range 50-600 m/z

4.3. Sample Preparation

  • Prepare a 1 mg/mL solution of this compound in methanol.

  • If derivatization is needed, evaporate the solvent and add the derivatizing agent according to standard protocols.[16]

  • Inject 1 µL into the GC-MS.

4.4. Data Presentation

Table 2: Volatile Impurities in this compound by GC-MS

ImpurityRetention Time (min)Area (%)Identification
Residual Solvent 13.50.05Methanol
Unknown Impurity A12.80.12m/z fragments: ...
Unknown Impurity B14.10.08m/z fragments: ...

4.5. Logical Relationship of Impurity Identification

GCMS_Impurity_ID sample This compound Sample gc_separation GC Separation sample->gc_separation ms_detection MS Detection (Mass Spectrum Acquisition) gc_separation->ms_detection library_search Mass Spectral Library Search ms_detection->library_search manual_interpretation Manual Spectral Interpretation ms_detection->manual_interpretation impurity_id Impurity Identification library_search->impurity_id manual_interpretation->impurity_id

Caption: Impurity identification workflow using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: Structural confirmation and purity determination by ¹H NMR.

5.1. Instrumentation and Materials

  • NMR spectrometer (400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Internal standard (e.g., maleic acid, optional for quantitative NMR)

5.2. Experimental Protocol

  • Accurately weigh 5-10 mg of this compound and dissolve in ~0.7 mL of deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra. For detailed structural analysis, 2D NMR experiments like COSY, HSQC, and HMBC can be performed.[11]

  • For purity assessment, integrate the signals of the main compound and any visible impurities in the ¹H NMR spectrum.

5.3. Data Presentation

Table 3: ¹H NMR Purity Estimation

Signal TypeChemical Shift (ppm)IntegrationAssignmentMolar RatioPurity (%)
Compound7.2-7.54.00Aromatic Protons1.0099.2
Impurity A8.10.02Aldehydic Proton0.0050.5
Impurity B1.2 (triplet)0.03Ethyl Group0.0030.3

5.4. Structural Elucidation Pathway

NMR_Elucidation cluster_1D 1D NMR cluster_2D 2D NMR H1_NMR ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlations) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: NMR-based structural elucidation pathway.

Thin-Layer Chromatography (TLC) Protocol

Objective: Rapid, qualitative assessment of purity.

6.1. Materials

  • TLC plates (e.g., silica (B1680970) gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase (e.g., Chloroform:Methanol 9:1 or Ethyl Acetate:Hexane 1:1)

  • UV lamp (254 nm and 365 nm)

  • Staining reagent (e.g., Dragendorff's reagent for alkaloids)

6.2. Experimental Protocol

  • Dissolve the sample in a suitable solvent (e.g., methanol) to make a ~1 mg/mL solution.

  • Spot a small amount of the solution onto the baseline of a TLC plate.

  • Place the plate in a developing chamber saturated with the mobile phase.

  • Allow the solvent front to move up the plate.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp and/or by staining.

  • Calculate the Retention Factor (Rf) for each spot.

6.3. Data Presentation

Table 4: TLC Analysis of this compound

SpotRf ValueUV 254 nmDragendorff's StainInterpretation
Main Compound0.65QuenchingOrangeThis compound
Impurity 10.80QuenchingFaint OrangeLess polar impurity
Impurity 20.20No QuenchingNegativeNon-alkaloidal impurity

6.4. TLC Workflow Diagram

TLC_Workflow spotting Sample Spotting development Chromatographic Development spotting->development visualization Spot Visualization (UV/Staining) development->visualization analysis Rf Calculation & Purity Assessment visualization->analysis

Caption: Workflow for TLC analysis.

References

N-Methoxyanhydrovobasinediol: A Potential Tool for Enzyme Kinetics Studies - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid isolated from plants of the Apocynaceae family, notably Gelsemium elegans.[1] As a member of the vobasine (B1212131) alkaloid family, it is of significant interest to the pharmacological and drug development communities for its potential therapeutic applications, including anti-inflammatory and anticancer activities.[1] The mode of action for this class of compounds often involves the modulation of specific cellular receptors and enzymes.[1] While specific quantitative data on the enzyme kinetics of this compound is not extensively available in current literature, this document provides a generalized framework and protocols for researchers to investigate its potential as an enzyme inhibitor. The methodologies outlined below are based on standard practices for characterizing the enzyme kinetics of novel small molecules.

Introduction to this compound

This compound belongs to the complex and structurally diverse family of indole alkaloids. These compounds are known to exhibit a wide range of biological activities, often through the inhibition of key enzymes in cellular signaling pathways. The study of the enzyme kinetics of this compound is crucial to elucidate its mechanism of action, determine its potency and selectivity, and assess its therapeutic potential.

Chemical Structure:

  • Molecular Formula: C₂₁H₂₆N₂O₂

  • Molecular Weight: 338.45 g/mol

  • CAS Number: 125180-42-9[2]

Hypothetical Enzyme Inhibition Data

The following table is a template for presenting quantitative data from enzyme inhibition studies. Note: The data presented here is for illustrative purposes only and does not represent actual experimental results for this compound.

Target EnzymeThis compound IC₅₀ (µM)This compound Kᵢ (µM)Inhibition TypeReference Compound IC₅₀ (µM)
Enzyme X[Insert Value][Insert Value][e.g., Competitive][Insert Value]
Enzyme Y[Insert Value][Insert Value][e.g., Non-competitive][Insert Value]
Enzyme Z[Insert Value][Insert Value][e.g., Uncompetitive][Insert Value]

Experimental Protocols

This section provides a generalized protocol for determining the inhibitory activity and kinetic parameters of this compound against a hypothetical enzyme.

Materials and Reagents
  • This compound (purity >95%)

  • Target enzyme (purified)

  • Substrate for the target enzyme

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • 96-well microplates (clear, black, or white depending on the detection method)

  • Microplate reader (for absorbance, fluorescence, or luminescence detection)

  • Dimethyl sulfoxide (B87167) (DMSO) for compound dilution

  • Positive control inhibitor

Experimental Workflow for IC₅₀ Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis prep_compound Prepare serial dilutions of This compound in DMSO add_compound Add diluted compound to microplate wells prep_compound->add_compound prep_enzyme Prepare enzyme solution in assay buffer add_enzyme Add enzyme to wells and pre-incubate prep_enzyme->add_enzyme prep_substrate Prepare substrate solution in assay buffer start_reaction Initiate reaction by adding substrate prep_substrate->start_reaction add_compound->add_enzyme add_enzyme->start_reaction measure_signal Measure signal change over time start_reaction->measure_signal calculate_inhibition Calculate percent inhibition for each concentration measure_signal->calculate_inhibition plot_curve Plot inhibition vs. concentration and determine IC50 calculate_inhibition->plot_curve

Caption: Workflow for IC₅₀ determination of this compound.

Protocol for IC₅₀ Determination
  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Assay Setup: In a 96-well plate, add a small volume (e.g., 1 µL) of the diluted compound or DMSO (for control wells) to each well.

  • Enzyme Addition: Add the enzyme solution to each well and gently mix.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

  • Data Measurement: Immediately place the plate in a microplate reader and measure the product formation or substrate consumption over time.

  • Data Analysis: Calculate the initial reaction rates. Determine the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol for Enzyme Kinetic Studies (Determination of Kᵢ and Inhibition Type)
  • Experimental Setup: Set up a matrix of experiments with varying concentrations of both the substrate and this compound. Include a control series with no inhibitor.

  • Data Collection: Measure the initial reaction rates for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • Plot the data using a Michaelis-Menten plot (rate vs. substrate concentration) for each inhibitor concentration.

    • Transform the data into a Lineweaver-Burk plot (1/rate vs. 1/substrate concentration). The pattern of the lines will indicate the type of inhibition (competitive, non-competitive, or uncompetitive).

    • Use non-linear regression analysis of the raw data to fit to the appropriate enzyme inhibition model to determine the kinetic parameters Vₘₐₓ, Kₘ, and Kᵢ.

Hypothetical Signaling Pathway and Mechanism of Action

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound. This is a generalized representation and not based on specific experimental data for this compound.

G cluster_pathway Hypothetical Signaling Pathway Receptor Growth Factor Receptor Kinase1 Upstream Kinase Receptor->Kinase1 Activates Kinase2 Target Enzyme (e.g., a Ser/Thr Kinase) Kinase1->Kinase2 Activates Substrate Cellular Substrate Kinase2->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation, Inflammation) Substrate->Response NMAD This compound NMAD->Kinase2 Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion and Future Directions

This compound presents an interesting scaffold for the development of novel enzyme inhibitors. The protocols and frameworks provided in this document offer a starting point for researchers to investigate its biochemical and cellular effects. Future studies should focus on screening this compound against a panel of disease-relevant enzymes to identify its primary targets. Subsequent detailed kinetic studies, structural biology (e.g., X-ray crystallography), and cell-based assays will be essential to validate its mechanism of action and advance its potential as a therapeutic lead compound.

References

Troubleshooting & Optimization

Improving the solubility of N-Methoxyanhydrovobasinediol for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides practical guidance for researchers encountering solubility challenges with N-Methoxyanhydrovobasinediol and similar poorly soluble compounds during in vivo studies. Poor aqueous solubility is a significant hurdle in preclinical development, often leading to low bioavailability and inconclusive results.[1] The following troubleshooting guides and FAQs address common issues and offer detailed strategies to enhance compound solubility.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, has very low water solubility. What are the primary strategies to improve this for in vivo studies?

A1: For poorly water-soluble compounds, a multi-faceted approach is often required. The primary strategies can be categorized into formulation-based approaches and physicochemical modifications.[1]

  • Formulation-Based Approaches: These methods use excipients to increase the apparent solubility of the drug without altering its chemical structure.[1]

    • Co-solvents: Employing water-miscible organic solvents can significantly increase a drug's solubility in the formulation.[2][3][4]

    • Cyclodextrins: These cyclic oligosaccharides form inclusion complexes with hydrophobic drugs, effectively shielding the poorly soluble parts of the molecule from the aqueous environment.[5][6][7][8]

    • Surfactants: Using surfactants to form micelles that encapsulate the hydrophobic drug can increase its solubility.[2]

    • Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in lipids can enhance both solubility and oral absorption.[9][10][11]

  • Physicochemical Modifications: These techniques alter the physical properties of the drug to improve its dissolution rate.[1]

    • Particle Size Reduction: Decreasing the particle size (micronization or nanosizing) increases the surface area, which can enhance the dissolution rate.[2][12][13]

Q2: How do I choose the right solubility enhancement strategy for my experiment?

A2: The optimal strategy depends on the physicochemical properties of your compound (e.g., logP, melting point), the required dose, and the intended route of administration. A systematic approach is recommended. High logP values suggest lipid-based formulations might be suitable, while compounds with high melting points may benefit from solid-state modifications like solid dispersions.[14]

Below is a decision-making workflow to guide your selection process.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Poorly Soluble This compound char Characterize Compound (logP, pKa, melting point) start->char route Determine Route of Administration & Dose char->route oral Oral route->oral iv Parenteral (IV) route->iv ldds Consider Lipid-Based Systems (LBDDS) (SEDDS, SMEDDS) oral->ldds High logP sd Consider Solid Dispersions or Micronization oral->sd High Melting Point cosolvent Co-solvent System iv->cosolvent cyclo Cyclodextrin (B1172386) Complexation iv->cyclo surfactant Surfactant Micelles iv->surfactant optimize Formulation Optimization & In Vitro Testing ldds->optimize sd->optimize cosolvent->optimize cyclo->optimize surfactant->optimize

Caption: A workflow for selecting a suitable solubility enhancement technique.

Q3: Can you provide a quantitative comparison of different solubilization methods?

A3: The effectiveness of each method is highly compound-dependent. However, the following table summarizes reported solubility enhancements for various techniques with model compounds to provide a general comparison.

TechniqueModel CompoundVehicle/ExcipientFold Increase in Solubility (Approx.)Reference Class
Co-solvents Paclitaxel50% PEG 400~500-fold[15]
Cyclodextrins Imatinibβ-Cyclodextrin10-fold[6]
Lipid-Based (SMEDDS) DanazolCapryol 90, Cremophor EL, Transcutol P>1,000-fold (in formulation)
Solid Dispersion CarbamazepinePolyethylene Glycol (PEG) 40004 to 6-fold (dissolution rate)[16]

Q4: What are some common, safe excipients for initial in vivo studies?

A4: It is crucial to use excipients that are generally recognized as safe (GRAS) for in vivo studies. The selection depends heavily on the route of administration.

Excipient TypeExamples for Parenteral UseExamples for Oral Use
Co-solvents Propylene Glycol, Ethanol, Polyethylene Glycols (PEGs), Glycerin[17][18]Ethanol, Propylene Glycol, PEGs
Surfactants Polysorbate 80 (Tween® 80), Polysorbate 20[17][19]Polysorbate 80, Cremophor® EL
Cyclodextrins Sulfobutylether-β-CD (SBE-β-CD), Hydroxypropyl-β-CD (HP-β-CD)[19]HP-β-CD, β-CD[5]
Lipids/Oils N/A (typically for oral)Medium-chain triglycerides (e.g., Miglyol® 812), Sesame oil, Olive oil
Buffers Phosphate, Citrate, Acetate[2][20]Phosphate, Citrate

Note: Always consult toxicology data and regulatory guidelines to determine safe dosage levels for the chosen animal model and administration route.

Troubleshooting Guide

Problem 1: My compound precipitates out of the formulation upon dilution with aqueous media or after injection.

  • Possible Cause: The concentration of the co-solvent or surfactant may be too high, leading to the drug "crashing out" upon dilution in an aqueous environment like blood or intestinal fluid.[21][22] This is a common issue with co-solvent systems.[15]

  • Troubleshooting Steps:

    • Reduce Co-solvent/Surfactant Concentration: Titrate the concentration of the solubilizing agent downwards to find the minimum concentration required to maintain the drug in solution.

    • Use a Combination of Excipients: A combination of a co-solvent and a surfactant, each at a lower concentration, can sometimes be more effective and prevent precipitation.[1]

    • Consider a Different Solubilization System: If co-solvents consistently fail, explore systems like cyclodextrins or lipid-based formulations. Cyclodextrins form inclusion complexes that can better protect the drug from the aqueous environment upon dilution.[5][6] LBDDS can form micelles or emulsions that keep the drug solubilized.

    • Perform an in vitro Precipitation Assay: Simulate the in vivo dilution by adding the formulation to a biorelevant medium (e.g., Phosphate-Buffered Saline, Simulated Intestinal Fluid) and monitor for precipitation over time.[22][23][24]

Problem 2: The solubility is improved in the formulation, but the oral bioavailability is still low.

  • Possible Cause: The compound may have poor membrane permeability or be subject to significant first-pass metabolism.[10][25] Solubility is necessary but not always sufficient for good absorption.

  • Troubleshooting Steps:

    • Utilize Lipid-Based Formulations: LBDDS, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve bioavailability by multiple mechanisms. They can increase intestinal wall permeability and stimulate lymphatic transport, which can help bypass first-pass metabolism in the liver.[11][25]

    • Incorporate Permeation Enhancers: Certain excipients, like Labrasol®, can loosen tight junctions between intestinal cells, enhancing drug absorption.[15]

    • Inhibit Efflux Pumps: If the compound is a substrate for efflux pumps like P-glycoprotein (P-gp), consider co-administration with a known P-gp inhibitor (for research purposes) to assess the impact on absorption.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment using the Shake-Flask Method

This protocol determines the apparent or kinetic solubility of a compound from a DMSO stock solution, which is common in early discovery.[26][27]

  • Preparation: Prepare a 10-20 mM stock solution of this compound in 100% DMSO.[26][28] Prepare the aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • Incubation: In a microtiter plate or microcentrifuge tubes, add a small volume of the DMSO stock (e.g., 5 µL) to the aqueous buffer (e.g., 245 µL) to achieve the desired final concentration.[29] Ensure the final DMSO concentration is low (typically ≤ 2%).

  • Equilibration: Seal the plate/tubes and shake at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2-24 hours).[27][29]

  • Separation: After incubation, separate the undissolved compound from the saturated solution. This is typically done by filtering the samples through a solubility filter plate or by high-speed centrifugation.[26][27]

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate/supernatant using a suitable analytical method like LC-MS/MS or UV-Vis spectrophotometry against a standard curve.[27][29]

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This is a simple and common lab-scale method for preparing inclusion complexes.[30][31]

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2). HP-β-CD is a common choice due to its high water solubility and safety profile.[5]

  • Wetting: Place the calculated amount of cyclodextrin in a mortar. Add a small amount of a water-alcohol mixture (e.g., water:ethanol 50:50 v/v) to form a thick, uniform paste.

  • Kneading: Add the calculated amount of the drug to the paste and knead thoroughly for 30-60 minutes. The mixture should remain as a paste.

  • Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.

  • Characterization (Optional but Recommended): Confirm complex formation using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or NMR spectroscopy.[31][32]

Signaling Pathway Visualization

For many alkaloid-like compounds, a common mechanism of action involves the modulation of intracellular signaling cascades. As a representative example, the diagram below illustrates the MAPK/ERK signaling pathway, a crucial regulator of cell proliferation and differentiation that is often a target in drug development.[33][34][35][36]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (e.g., EGFR) GRB2_SOS GRB2/SOS Receptor->GRB2_SOS Ligand Binding & Activation Ras Ras GRB2_SOS->Ras Activates Raf Raf (MAP3K) Ras->Raf Phosphorylates MEK MEK1/2 (MAP2K) Raf->MEK Phosphorylates ERK ERK1/2 (MAPK) MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Translocates & Phosphorylates Response Gene Expression (Proliferation, Differentiation) TF->Response Regulates

Caption: A simplified diagram of the MAPK/ERK signaling cascade.

References

Technical Support Center: Strategies for Overcoming Low Yield in Complex Indole Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: My intramolecular oxidative coupling reaction is resulting in a low yield. What are the common causes?

A1: Low yields in intramolecular oxidative coupling reactions, a key step in the synthesis of many complex alkaloids, can stem from several factors. These include substrate decomposition under harsh oxidative conditions, steric hindrance preventing the desired bond formation, and the selection of a suboptimal oxidizing agent. It is also possible that the reaction conditions, such as solvent and temperature, are not ideal for your specific substrate.

Q2: What are hypervalent iodine reagents, and why are they used in oxidative coupling reactions?

A2: Hypervalent iodine reagents, such as Phenyliodine diacetate (PIDA) and Phenyliodine bis(trifluoroacetate) (PIFA), are compounds where an iodine atom has more than the usual number of electrons in its valence shell. They are widely used as powerful yet often mild oxidizing agents in organic synthesis. Their ability to facilitate carbon-carbon and carbon-heteroatom bond formation makes them particularly useful for constructing the complex polycyclic systems found in alkaloids.

Q3: How can I improve the diastereoselectivity of my oxidative coupling reaction?

A3: Achieving high diastereoselectivity is a common challenge. Strategies to improve it include the use of chiral auxiliaries or catalysts to influence the stereochemical outcome. Additionally, optimizing the reaction solvent and temperature can have a significant impact on selectivity. In some cases, modifying the substrate to introduce a bulky group that favors a specific approach of the reacting moieties can also be effective.

Q4: My starting material is decomposing under the reaction conditions. What can I do?

A4: Substrate decomposition is often a sign that the reaction conditions are too harsh. Consider screening a panel of milder oxidizing agents. You can also try lowering the reaction temperature or using a less coordinating solvent. Protecting sensitive functional groups on your substrate before the oxidative coupling step is another crucial strategy to prevent unwanted side reactions and decomposition.

Troubleshooting Guide: Low Yield in Diastereoselective Oxidative Phenolic Coupling

This guide addresses the specific issue of low yield in the critical diastereoselective oxidative phenolic coupling step during the synthesis of hasubanan (B79425) alkaloids, a common challenge in complex alkaloid synthesis.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
TC-001Low yield in key oxidative phenolic coupling step.- Substrate decomposition. - Steric hindrance. - Inappropriate choice of oxidizing agent.- Screen milder oxidizing agents (e.g., PIDA, PIFA). - Optimize reaction conditions (temperature, solvent). - Modify the substrate to reduce steric hindrance if feasible.
TC-002Formation of multiple diastereomers.- Insufficient facial bias in the cyclization precursor. - Flexibility of the forming ring system.- Employ a solvent that enhances stereochemical control (e.g., HFIP). - Introduce a bulky substituent to control the stereoselection. - Rigidify the precursor through temporary tethering.
TC-003Reaction does not go to completion.- Insufficient reactivity of the oxidizing agent. - Low reaction temperature.- Use a more powerful oxidizing agent. - Gradually increase the reaction temperature while monitoring for decomposition. - Increase the stoichiometry of the oxidizing agent.

Data Presentation: Oxidative Phenolic Coupling and Subsequent Aza-Michael Reaction in Hasubanan Alkaloid Synthesis

The following table summarizes the yields for key steps in the construction of the hasubanan skeleton, as reported in the literature. This data can serve as a benchmark for researchers working on similar transformations.

StepReactionReagents and ConditionsYieldDiastereoselectivityReference
1Diastereoselective Oxidative Phenolic CouplingPIDA, HFIP, 0 °C77%Single diastereomer[1]
2aRegioselective Intramolecular Aza-Michael ReactionTsOH, Dichloromethane (B109758)82%-[1]
2bRegioselective Intramolecular Aza-Michael ReactionSaturated Sodium Bicarbonate71% (major product)-[1]

Experimental Protocols

Protocol for Diastereoselective Oxidative Phenolic Coupling

This protocol is based on the successful synthesis of a key intermediate in the total synthesis of hasubanan alkaloids.[1]

Materials:

  • Phenolic diphenylmethane (B89790) derivative (substrate)

  • Phenyliodine diacetate (PIDA)

  • Hexafluoro-2-propanol (HFIP), anhydrous

  • Argon or Nitrogen gas

  • Standard laboratory glassware (flame-dried)

Procedure:

  • Dissolve the phenolic diphenylmethane derivative in anhydrous hexafluoro-2-propanol (HFIP) in a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • To the stirred solution, add Phenyliodine diacetate (PIDA) portion-wise over a period of 10-15 minutes.

  • Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically within 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired dienone.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Substrate in HFIP cool Cool to 0 °C start->cool add_pida Add PIDA cool->add_pida stir Stir at 0 °C add_pida->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify by Chromatography extract->purify end Isolated Dienone purify->end

Caption: Workflow for Diastereoselective Oxidative Phenolic Coupling.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Strategies start Low Yield in Oxidative Coupling cause1 Substrate Decomposition start->cause1 cause2 Poor Diastereoselectivity start->cause2 cause3 Incomplete Reaction start->cause3 sol1a Screen Milder Oxidants cause1->sol1a sol1b Lower Temperature cause1->sol1b sol2a Optimize Solvent (e.g., HFIP) cause2->sol2a sol2b Modify Substrate cause2->sol2b sol3a Use Stronger Oxidant cause3->sol3a sol3b Increase Temperature cause3->sol3b

Caption: Troubleshooting Logic for Low Yield in Oxidative Coupling.

References

N-Methoxyanhydrovobasinediol stability issues in solution and storage

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

This guide addresses common issues researchers may face when working with N-Methoxyanhydrovobasinediol in solution.

Issue Potential Cause Recommended Action
Rapid Degradation in Solution pH instability, oxidation, light sensitivity, temperature sensitivity1. Prepare fresh solutions for each experiment. 2. Investigate the effect of pH by preparing solutions in buffers ranging from pH 3 to 10. 3. Degas solvents and add antioxidants (e.g., ascorbic acid) to mitigate oxidation. 4. Protect solutions from light by using amber vials or covering containers with foil. 5. Conduct short-term stability studies at different temperatures (e.g., 4°C, room temperature, 40°C) to determine optimal handling conditions.
Precipitation from Solution Poor solubility, solvent evaporation, temperature changes1. Verify the solubility of this compound in your chosen solvent. 2. Consider using a co-solvent system (e.g., DMSO/water, ethanol/water). 3. Ensure containers are tightly sealed to prevent solvent evaporation. 4. Check for precipitation after temperature changes (e.g., removing from a refrigerator). If precipitation occurs, gently warm and sonicate the solution before use.
Color Change in Solution Degradation, oxidation1. A color change often indicates chemical degradation. The solution should likely be discarded. 2. Analyze the solution using techniques like HPLC-UV/Vis or LC-MS to identify degradation products. 3. Implement the recommendations for "Rapid Degradation in Solution" to prevent recurrence.
Inconsistent Experimental Results Solution instability, improper storage1. Always use freshly prepared solutions when possible. 2. If solutions must be stored, perform a stability study to determine the maximum allowable storage time and conditions. 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The optimal solvent depends on the intended application. For initial studies, consider starting with common laboratory solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol. For aqueous-based experiments, a stock solution in an organic solvent can often be diluted into the aqueous buffer. It is crucial to determine the solubility and stability in your chosen solvent system.

Q2: How should I store stock solutions of this compound?

A2: For short-term storage (1-2 weeks), refrigeration at 2-8°C is often sufficient, provided the compound is stable at this temperature and does not precipitate. For long-term storage, aliquoting the stock solution into single-use vials and storing at -20°C or -80°C is recommended to minimize degradation from repeated freeze-thaw cycles. Always protect solutions from light.

Q3: Is this compound sensitive to light?

A3: Many complex organic molecules are light-sensitive. It is best practice to assume photosensitivity until proven otherwise. Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.

Q4: How can I assess the stability of this compound in my specific experimental conditions?

A4: A forced degradation study is the standard approach. This involves exposing a solution of the compound to various stress conditions (e.g., acid, base, oxidation, heat, light) and monitoring the degradation over time using a stability-indicating analytical method, such as HPLC.

Quantitative Data Summary

The following tables present hypothetical data from a forced degradation study on this compound to illustrate how stability data can be presented.

Table 1: pH-Dependent Stability of this compound in Aqueous Buffers at 25°C

pHInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% Remaining
3.0100.085.285.2%
5.0100.095.195.1%
7.4100.098.898.8%
9.0100.070.370.3%

Table 2: Temperature and Light Effects on Stability in pH 7.4 Buffer

ConditionInitial Concentration (µg/mL)Concentration after 48h (µg/mL)% Remaining
4°C, Dark100.099.599.5%
25°C, Dark100.097.597.5%
25°C, Ambient Light100.082.182.1%
40°C, Dark100.065.765.7%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for separating the intact drug from its degradation products.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution: Develop a gradient to ensure separation of the parent compound from any potential degradation products. A starting point could be a linear gradient from 5% to 95% Solvent B over 20 minutes.

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths. Select the wavelength of maximum absorbance for quantification.

  • Forced Degradation Sample Analysis: Inject samples from forced degradation studies (acid, base, oxidative, thermal, photolytic stress) to verify that all degradation product peaks are resolved from the main this compound peak.

Visualizations

cluster_legend Legend Parent Parent Degradant Degradant N-MAV This compound Hydrolysis_Product Hydrolysis Product (Loss of Methoxy Group) N-MAV->Hydrolysis_Product Acid/Base Oxidation_Product N-Oxide Product N-MAV->Oxidation_Product Oxidizing Agent (e.g., H₂O₂) Photodegradation_Product Ring-Opened Product N-MAV->Photodegradation_Product UV Light

Caption: Hypothetical degradation pathways for this compound (N-MAV).

Forced Degradation Experimental Workflow Start Prepare Stock Solution of N-MAV Acid Treat with HCl (e.g., 0.1 M) Start->Acid Base Treat with NaOH (e.g., 0.1 M) Start->Base Oxidation Treat with H₂O₂ (e.g., 3%) Start->Oxidation Thermal Heat Solution (e.g., 60°C) Start->Thermal Photolytic Expose to UV Light Start->Photolytic Analysis Analyze Samples by Stability-Indicating HPLC at t=0, 2, 4, 8, 24h Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis End Determine Degradation Rate and Pathway Analysis->End

Caption: Workflow for a forced degradation study.

Troubleshooting Solution Instability Start Inconsistent Results or Visible Degradation Fresh Prepare Solution Fresh Before Each Use? Start->Fresh Yes_Fresh Problem Solved: Adopt Fresh Preparation Protocol Fresh->Yes_Fresh Yes No_Fresh No Fresh->No_Fresh Storage Investigate Storage Conditions No_Fresh->Storage Temp Test Stability at 4°C, -20°C, -80°C Storage->Temp Light Protect from Light (Amber Vials) Storage->Light pH_Solvent Optimize pH and Solvent System Storage->pH_Solvent Analyze Analyze Stored Samples by HPLC to Find Optimal Conditions Temp->Analyze Light->Analyze pH_Solvent->Analyze End Implement Validated Storage Protocol Analyze->End

Caption: Decision tree for troubleshooting solution instability.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of N-Methoxyanhydrovobasinediol and its related alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you overcome common challenges in your experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the HPLC separation of this compound.

Q1: I am observing poor resolution and significant peak overlapping between this compound and other related alkaloids. What should I do?

A1: Poor resolution is a frequent challenge due to the structural similarities among related alkaloids. The initial and most critical parameter to adjust is the mobile phase pH, as the basic nature of alkaloids makes their retention and selectivity highly sensitive to pH changes.[1] Here are the recommended steps:

  • Optimize Mobile Phase pH: Experiment with different pH values. Successful separations of similar alkaloids have been achieved at pH 3.0, 5.0, and even 10.5.[1] A change in pH can alter the ionization state of the alkaloids, thereby affecting their interaction with the stationary phase and improving separation.

  • Adjust Mobile Phase Composition: The choice and ratio of the organic modifier (like acetonitrile (B52724) or methanol) to the aqueous buffer are crucial.[1][2] Varying the gradient slope, particularly making it shallower, can also significantly enhance the separation of closely eluting compounds.[2]

  • Consider a Different Column: If mobile phase optimization is insufficient, trying a column with a different stationary phase chemistry is advisable. While C18 columns are common, other options like C8 or Phenyl-Hexyl columns can offer different selectivity for your specific analytes.[1][2]

Q2: My alkaloid peaks, including this compound, are showing significant tailing. How can I improve the peak shape?

A2: Peak tailing is a common issue when analyzing basic compounds like alkaloids via reversed-phase HPLC.[2] This is often due to secondary interactions between the basic analytes and residual acidic silanol (B1196071) groups on the silica-based stationary phase.[2] To mitigate this, consider the following:

  • Mobile Phase Additives: Incorporate a competing base, such as triethylamine (B128534) (TEA) at a concentration of around 0.1-0.2%, into your mobile phase.[1][2] TEA will interact with the active silanol sites, reducing their availability to cause peak tailing with your analyte.

  • Lower Mobile Phase pH: Adjusting the mobile phase pH to be 2-3 units below the pKa of your alkaloids will ensure they are fully protonated, which can lead to improved peak shape.[2] Using modifiers like formic acid or acetic acid (0.1%) can achieve this.[2]

  • Use an End-Capped Column: Employ a column with end-capping or a polar-embedded stationary phase. These columns are specifically designed to minimize interactions with residual silanol groups.[2]

  • Reduce Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting your sample.[2]

Q3: I'm experiencing pressure fluctuations or high backpressure in my HPLC system. What are the likely causes and solutions?

A3: System pressure issues are common in HPLC and can disrupt your analysis.

  • High Backpressure: This is often caused by blockages in the system, such as a clogged column inlet frit, or precipitation of buffer salts.[3]

    • Solution: Try back-flushing the column with an appropriate solvent. If buffer precipitation is suspected, flush the system with a mobile phase without the buffer, for instance, a high percentage of water, before introducing organic solvent.[3] Regularly filtering your samples and mobile phases can prevent this.[4]

  • Pressure Fluctuations: This may be due to air bubbles in the pump or leaks in the system.[3][5]

    • Solution: Degas your mobile phase thoroughly.[6] Purge the pump to remove any trapped air bubbles. Inspect all fittings and connections for any signs of leaks and tighten them as needed.[3]

Q4: My baseline is noisy or drifting. How can I get a stable baseline?

A4: A noisy or drifting baseline can interfere with peak integration and reduce the sensitivity of your analysis.

  • Contaminated Mobile Phase: Impurities in the mobile phase solvents or additives can cause baseline noise.[5]

    • Solution: Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[2]

  • Detector Issues: A failing detector lamp or a contaminated flow cell can also be the culprit.[5]

    • Solution: Check the detector lamp's energy output and replace it if necessary. Clean the flow cell according to the manufacturer's instructions.

  • Temperature Fluctuations: Inconsistent column temperature can cause baseline drift.[2]

    • Solution: Use a column oven to maintain a stable temperature throughout your analysis.[2]

Experimental Protocols

Below are detailed methodologies for key experiments that can be adapted for the separation of this compound.

Protocol 1: Reversed-Phase HPLC with Acidic Mobile Phase

This protocol is a good starting point for separating basic alkaloids.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Reagents:

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Formic acid

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in water.

    • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

    • Filter and degas both mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.[1]

    • Injection Volume: 10 µL.[1]

    • Detection Wavelength: 280 nm (or scan for optimal wavelength).[1]

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10-50% B (linear gradient)

      • 25-30 min: 50-90% B (linear gradient)

      • 30-35 min: Hold at 90% B (column wash)

      • 35-40 min: Return to initial conditions and equilibrate.[1]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90% A, 10% B). Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Reversed-Phase HPLC with Basic Mobile Phase

This protocol is an alternative for optimizing selectivity, especially for highly basic alkaloids.

  • Instrumentation: Same as Protocol 1.

  • Column: A pH-stable C18 column (e.g., Waters XBridge C18).[1]

  • Reagents:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.5% ammonium hydroxide in water (pH ≈ 10.5).[1]

    • Mobile Phase B: Methanol.

    • Filter and degas both mobile phases.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 40 °C.[1]

    • Injection Volume: 10 µL.[1]

    • Detection Wavelength: 280 nm.[1]

    • Gradient Program: Adjust as needed based on the elution profile of your compounds. A good starting point is a linear gradient from 10% to 90% B over 30 minutes.

Data Presentation

The following tables summarize key HPLC parameters for alkaloid separation to aid in method development.

Table 1: Mobile Phase Compositions for Alkaloid Separation

Mobile Phase SystemAqueous Component (A)Organic Component (B)pH RangeCommon Use Case
Acidic 0.1% Formic Acid in Water[2]Acetonitrile or Methanol2.5 - 3.5General-purpose, good for peak shape of protonated bases.
Buffered 10 mM Ammonium Acetate + 0.2% TEA, pH 5.0[1]Acetonitrile4.5 - 5.5Improved peak shape and selectivity.
Basic 0.5% Ammonium Hydroxide in Water[1]Methanol10.0 - 11.0Alternative selectivity for highly basic compounds.

Table 2: Common Troubleshooting Solutions for HPLC Analysis of Alkaloids

IssuePotential CauseRecommended Solution
Poor Resolution Inadequate separation between analytes.Optimize mobile phase pH and gradient slope; try a different column chemistry (e.g., C8, Phenyl).[1][2]
Peak Tailing Secondary interactions with silanol groups.[2]Add a competing base (e.g., 0.1% TEA); lower mobile phase pH; use an end-capped column.[2]
High Backpressure Column or frit blockage.[3]Back-flush the column; filter samples and mobile phases.
Baseline Noise Contaminated mobile phase or detector issues.[5]Use HPLC-grade solvents; degas mobile phase; clean detector flow cell.
Retention Time Shifts Inconsistent mobile phase composition or temperature.[4]Prepare fresh mobile phase accurately; use a column oven.[2]

Visualizations

The following diagrams illustrate key workflows and logical relationships in troubleshooting HPLC separation of alkaloids.

TroubleshootingWorkflow cluster_problem Problem Identification cluster_optimization Optimization Steps cluster_verification Verification cluster_outcome Outcome Problem Poor Peak Shape or Resolution MobilePhase Adjust Mobile Phase (pH, Organic Ratio, Additives) Problem->MobilePhase Gradient Optimize Gradient Profile (Shallower Gradient) MobilePhase->Gradient CheckResolution Resolution Acceptable? Gradient->CheckResolution Column Change Column (Different Stationary Phase) Temperature Adjust Temperature Column->Temperature Temperature->CheckResolution CheckResolution->Column No Success Separation Optimized CheckResolution->Success Yes

Caption: Troubleshooting workflow for poor peak resolution in HPLC.

PeakTailingTroubleshooting cluster_problem Problem Identification cluster_causes Potential Causes & Solutions cluster_solutions Specific Actions cluster_outcome Outcome PeakTailing Peak Tailing Observed Silanol Silanol Interactions PeakTailing->Silanol Overload Column Overload PeakTailing->Overload pH_issue Incorrect Mobile Phase pH PeakTailing->pH_issue AddTEA Add Competing Base (TEA) Silanol->AddTEA EndCapped Use End-Capped Column Silanol->EndCapped ReduceSample Reduce Injection Volume/ Dilute Sample Overload->ReduceSample AdjustpH Lower Mobile Phase pH pH_issue->AdjustpH GoodPeak Symmetrical Peaks AddTEA->GoodPeak EndCapped->GoodPeak ReduceSample->GoodPeak AdjustpH->GoodPeak

Caption: Logical flow for troubleshooting peak tailing of alkaloids.

References

Troubleshooting N-Methoxyanhydrovobasinediol in cell-based assay variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using N-Methoxyanhydrovobasinediol in cell-based assays. Given that this compound is a natural product, variability in experimental results can arise from multiple factors related to the compound itself, as well as the assay system. This guide offers a structured approach to identifying and mitigating these sources of variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported mechanism of action?

A1: this compound is a naturally occurring indole (B1671886) alkaloid isolated from certain plant species.[1] It is being investigated for its potential pharmacological activities, including anti-inflammatory and anti-cancer effects.[1] Its mode of action is thought to involve the modulation of specific cellular signaling pathways through interaction with various receptors and enzymes.[1] However, the specific molecular targets are not yet fully elucidated.

Q2: I am observing high variability between replicate wells in my cytotoxicity assay. What are the common causes?

A2: High intra-assay variability often stems from inconsistencies in your experimental technique. Key factors to investigate include:

  • Pipetting errors: Ensure your pipettes are calibrated and use proper pipetting techniques.

  • Uneven cell seeding: Make sure your cell suspension is homogenous before and during plating.

  • Incomplete compound solubilization: Visually inspect your compound dilutions for any precipitate.

  • "Edge effects" in microplates: Wells on the perimeter of the plate are more prone to evaporation, which can affect cell growth and compound concentration.

Q3: My results for this compound are not consistent from one experiment to the next. What could be causing this inter-assay variability?

A3: Inter-assay variability is a common challenge and can be caused by several factors:

  • Cell health and passage number: Use cells within a consistent and narrow range of passage numbers, as high-passage cells can have altered growth rates and drug sensitivity.

  • Reagent lot-to-lot variability: Different lots of media, serum, or detection reagents can impact assay performance.

  • Inconsistent incubation times: Ensure that incubation periods for cell treatment and reagent steps are kept consistent across all experiments.

  • Compound stability: The stability of this compound in your solvent and culture medium could be a factor. Prepare fresh dilutions for each experiment.

Q4: I am not observing a clear dose-response curve with this compound. What should I do?

A4: A lack of a clear dose-response curve can be due to several reasons:

  • Inappropriate concentration range: You may be testing a range of concentrations that is too high or too low. A broad range-finding experiment is recommended.

  • Compound solubility: this compound may have poor solubility in your assay medium, leading to a plateau in activity at higher concentrations.

  • Cytotoxicity: At high concentrations, the compound may be causing general cytotoxicity that masks any specific dose-dependent effects.

  • Assay interference: Natural products can sometimes interfere with assay readouts (e.g., autofluorescence). Include appropriate controls to test for this.

Troubleshooting Guides

Issue 1: High Background Signal in the Assay
Possible Cause Recommended Solution
Compound Interference Run controls with this compound in the absence of cells to check for direct interaction with the detection reagent.
Media Components Phenol (B47542) red in culture media can interfere with some colorimetric and fluorescent assays. Consider using phenol red-free media.
Contamination Microbial contamination can lead to high background signals. Regularly test your cell cultures for mycoplasma and other contaminants.
Issue 2: Low or No Detectable Compound Activity
Possible Cause Recommended Solution
Compound Degradation Prepare fresh stock solutions and dilutions of this compound for each experiment. Protect from light if the compound is light-sensitive.
Incorrect Assay Endpoint The chosen incubation time may be too short to observe an effect. Perform a time-course experiment.
Cell Line Insensitivity The selected cell line may not be sensitive to the effects of this compound. Consider testing on a panel of different cell lines.
Sub-optimal Assay Conditions Optimize assay parameters such as cell seeding density and reagent concentrations.

Data Presentation

Table 1: Example of Cell Viability Data for this compound
Concentration (µM)% Viability (Trial 1)% Viability (Trial 2)% Viability (Trial 3)Average % ViabilityStandard Deviation
0 (Vehicle Control)100.0100.0100.0100.00.0
198.295.699.197.61.8
585.488.186.586.71.4
1062.765.964.364.31.6
2548.951.249.850.01.2
5023.125.524.024.21.2
10010.512.311.111.30.9
Table 2: Hypothetical IC50 Values of this compound in Different Cancer Cell Lines
Cell LineIC50 (µM)95% Confidence IntervalAssay Type
MCF-7 (Breast Cancer)22.519.8 - 25.2MTT Assay (48h)
A549 (Lung Cancer)35.832.1 - 39.5Resazurin Assay (48h)
HeLa (Cervical Cancer)18.216.5 - 19.9MTT Assay (48h)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO), sterile

    • Microcentrifuge tubes, sterile

    • Calibrated analytical balance

  • Procedure:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh out a desired amount (e.g., 5 mg) of this compound powder into the tube.

    • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: MTT Cytotoxicity Assay
  • Materials:

    • Cultured cells in exponential growth phase

    • Complete culture medium

    • 96-well flat-bottom tissue culture plates

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Multi-channel pipette

    • Microplate reader

  • Procedure:

    • Trypsinize and count the cells. Resuspend the cells in complete culture medium to the desired seeding density.

    • Seed the cells into a 96-well plate (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution.

    • Remove the old medium from the cells and add the compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration).

    • Incubate the plate for the desired treatment period (e.g., 48 hours).

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Inflammatory Stimulus Receptor Receptor Ligand->Receptor Kinase_Cascade_1 Kinase 1 Receptor->Kinase_Cascade_1 Kinase_Cascade_2 Kinase 2 Kinase_Cascade_1->Kinase_Cascade_2 NFkB_Inhibitor IκB Kinase_Cascade_2->NFkB_Inhibitor inhibits NFkB NF-κB Kinase_Cascade_2->NFkB activates NFkB_Inhibitor->NFkB Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression N_MAV N-Methoxyanhydro- vobasinediol N_MAV->Kinase_Cascade_2 Potential Inhibition

Caption: Hypothetical anti-inflammatory signaling pathway.

Experimental_Workflow Start Start Cell_Culture 1. Maintain Cell Culture Start->Cell_Culture Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Incubation_1 3. Incubate for 24h Cell_Seeding->Incubation_1 Compound_Prep 4. Prepare Serial Dilutions of This compound Incubation_1->Compound_Prep Treatment 5. Treat Cells with Compound Compound_Prep->Treatment Incubation_2 6. Incubate for 48h Treatment->Incubation_2 Assay 7. Perform Cytotoxicity Assay (e.g., MTT) Incubation_2->Assay Data_Acquisition 8. Read Plate on Microplate Reader Assay->Data_Acquisition Data_Analysis 9. Analyze Data and Calculate IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a cell-based cytotoxicity assay.

Troubleshooting_Logic Start High Assay Variability? Intra_Assay Intra-Assay (within plate) Start->Intra_Assay Yes Inter_Assay Inter-Assay (between plates) Start->Inter_Assay No Check_Pipetting Review Pipetting Technique and Calibration Intra_Assay->Check_Pipetting Check_Seeding Optimize Cell Seeding Homogeneity Intra_Assay->Check_Seeding Edge_Effect Mitigate Edge Effects (e.g., don't use outer wells) Intra_Assay->Edge_Effect Check_Cells Standardize Cell Passage Number and Health Inter_Assay->Check_Cells Check_Reagents Verify Reagent Lots and Storage Inter_Assay->Check_Reagents Check_Compound Assess Compound Stability and Solubility Inter_Assay->Check_Compound SOP Implement and Follow Strict SOP Check_Pipetting->SOP Check_Seeding->SOP Edge_Effect->SOP Check_Cells->SOP Check_Reagents->SOP Check_Compound->SOP

References

Technical Support Center: Purity Enhancement of N-Methoxyanhydrovobasinediol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-Methoxyanhydrovobasinediol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude extracts of this compound?

A1: Crude extracts of this compound, an alkaloid isolated from Gelsemium elegans, may contain a variety of impurities.[1] These can include other structurally similar alkaloids, pigments from the plant material, unreacted reagents or byproducts from the extraction process, and degradation products. For instance, in the extraction of related iboga alkaloids, common impurities include ibogamine, noribogaine, and ibogaline.[2]

Q2: What is a general multi-step approach to purify this compound?

A2: A robust method for purifying alkaloids like this compound typically involves a combination of techniques. A common workflow includes an initial acid-base extraction to isolate the basic alkaloid from neutral and acidic impurities, followed by column chromatography for separation from other alkaloids, and a final recrystallization step to achieve high purity.[3] For particularly stubborn impurities, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[3]

Q3: My final product is off-white or yellowish instead of a pure white solid. What could be the cause and how can I fix it?

A3: Discoloration in the final product is often due to the presence of minor, highly colored impurities or degradation products that can arise from oxidation or side reactions during extraction and purification.[3] To address this, you can try treating a solution of your compound with activated carbon, followed by filtration to remove the colored impurities.[4] Subsequent recrystallization should then yield a purer, colorless product.

Q4: I am experiencing low yields after the purification process. What are the common causes and how can I improve the recovery rate?

A4: Low yields during purification can result from product loss at each stage of the process, from extraction to chromatography and crystallization.[3] To enhance recovery, it is crucial to optimize each step. During liquid-liquid extractions, ensure the pH is optimal for partitioning the alkaloid into the desired solvent phase.[3] In chromatography, the choice of solvent system is critical for good separation and recovery.[3] For recrystallization, using an excessive amount of solvent can lead to a significant portion of the product remaining in the mother liquor, so using the minimum amount of hot solvent is recommended.[3][4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Persistent Impurity in HPLC/NMR - Co-eluting alkaloids with similar polarity.- Presence of isomers or degradation products.[3]- Incomplete removal of starting materials or reagents.- Optimize Chromatography: Modify the solvent system (gradient, solvent composition) in your column chromatography or HPLC.[3] Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel).- Derivative Formation: In some cases, converting the alkaloid to a salt (e.g., hydrochloride) can alter its crystallization properties and help remove certain impurities.[3]- Preparative HPLC: For high-purity requirements, preparative HPLC is a powerful tool for separating closely related compounds.[3]
Difficulty with Recrystallization - Compound is an oil or sticky solid at room temperature.- Inappropriate solvent choice.- Presence of impurities inhibiting crystal formation.- Solvent Screening: Experiment with a variety of solvents or solvent mixtures to find a system where the compound is soluble when hot and poorly soluble when cold.[4][5]- Seeding: Introduce a small crystal of the pure compound to induce crystallization.- Acid/Base Crystallization: For basic alkaloids, dissolving the compound in an acidic solution and then carefully neutralizing it can induce crystallization.[6] Conversely, dissolving in a solvent and adding a few drops of concentrated acid (like HCl in ether) can form a crystalline salt.[6]
Product Degradation - Exposure to harsh pH conditions.- Elevated temperatures during solvent evaporation.- Oxidation from prolonged exposure to air.- pH Control: Avoid extreme pH values during extraction and purification. The stability of alkaloids can be pH-dependent.[7]- Temperature Management: Use reduced pressure (rotary evaporator) for solvent removal to avoid high temperatures.[2]- Inert Atmosphere: If the compound is known to be sensitive to oxidation, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to separate basic alkaloids like this compound from neutral and acidic impurities.

  • Dissolution: Dissolve the crude extract in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Acidic Wash: Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). This will protonate the basic alkaloid, causing it to move into the aqueous phase, while non-basic impurities remain in the organic layer.[3]

  • Separation: Separate the aqueous layer containing the protonated alkaloid.

  • Basification: Make the aqueous layer basic by adding a base (e.g., 5% ammonia (B1221849) solution or sodium bicarbonate) until the pH is between 9 and 10.[2][6] This will deprotonate the alkaloid, causing it to precipitate or become extractable back into an organic solvent.

  • Organic Extraction: Extract the freebase alkaloid into a fresh portion of an organic solvent.[3]

  • Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to yield the purified alkaloid freebase.[3]

Protocol 2: Column Chromatography

This method separates compounds based on their differential adsorption to a stationary phase.

  • Stationary Phase Preparation: Prepare a column with a suitable adsorbent, typically silica gel or alumina.[2]

  • Sample Loading: Dissolve the partially purified alkaloid in a minimal amount of the initial mobile phase solvent and load it onto the column.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or methanol).[3] This is known as a gradient elution.

  • Fraction Collection: Collect fractions of the eluate and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.[2][3]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[3]

Protocol 3: Recrystallization

This is a final purification step to obtain a highly pure crystalline product.[4]

  • Dissolution: Dissolve the impure compound in a minimal amount of a suitable hot solvent.[3][4]

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.[3]

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.[4]

  • Crystal Collection: Collect the crystals by vacuum filtration.[4]

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, by leaving them under vacuum.[4]

Visualizations

experimental_workflow start Crude Extract acid_base Acid-Base Extraction start->acid_base Isolate Alkaloids chromatography Column Chromatography acid_base->chromatography Separate Alkaloids recrystallization Recrystallization chromatography->recrystallization Final Polishing end Pure this compound recrystallization->end High Purity Product

Caption: A generalized workflow for the purification of this compound.

troubleshooting_guide start Problem Encountered discoloration Discoloration start->discoloration low_yield Low Yield start->low_yield impurity Persistent Impurity start->impurity solution_charcoal Activated Charcoal Treatment discoloration->solution_charcoal solution_optimize Optimize Each Step (pH, Solvent Volume) low_yield->solution_optimize solution_chromatography Modify Chromatography (Solvent, Stationary Phase) impurity->solution_chromatography solution_hplc Preparative HPLC impurity->solution_hplc

Caption: A flowchart to guide troubleshooting common issues in purification.

References

Technical Support Center: N-Methoxyanhydrovobasinediol Degradation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: N-Methoxyanhydrovobasinediol is an alkaloid isolated from Gelsemium elegans.[1][2] As of the current knowledge base, specific degradation pathways and products for this compound are not extensively published. This guide provides a comprehensive framework for conducting forced degradation studies and identifying degradation products based on established principles and regulatory guidelines, using this compound as a representative case study. The quantitative data and specific degradation products presented herein are illustrative.

Frequently Asked Questions (FAQs)

Q1: What is a forced degradation study and why is it necessary for a compound like this compound?

A1: A forced degradation study, or stress testing, is a process where a drug substance is intentionally exposed to harsh chemical and physical conditions to accelerate its decomposition.[3] According to ICH guidelines (specifically Q1A), these studies are crucial for several reasons:

  • Identifying Degradation Pathways: They help elucidate the likely degradation pathways of the drug substance.[3][4]

  • Characterizing Degradation Products: They enable the identification and characterization of potential degradation products that could form under normal storage conditions.[5][6]

  • Developing Stability-Indicating Methods: The results are essential for developing and validating analytical methods, such as HPLC, that can accurately measure the drug substance in the presence of its degradation products.[7][8][9] This ensures the method is "stability-indicating."

  • Informing Formulation and Packaging: Understanding how the molecule degrades helps in developing a stable formulation and selecting appropriate packaging.[10]

For this compound, an indole (B1671886) alkaloid with a molecular formula of C₂₁H₂₆N₂O₂[11], this study would reveal vulnerabilities in its complex structure, such as susceptibility to hydrolysis, oxidation, or photolysis.

Q2: What are the typical stress conditions applied in a forced degradation study?

A2: As recommended by ICH guidelines, a comprehensive forced degradation study should include exposure to a variety of stress conditions to cover all likely degradation routes.[4][6][12] These typically include:

  • Acid Hydrolysis: Using acids like 0.1 M to 1 M HCl or H₂SO₄ at room temperature or elevated temperatures.[12]

  • Base Hydrolysis: Using bases like 0.1 M to 1 M NaOH or KOH.[12]

  • Oxidation: Using an oxidizing agent such as 3-30% hydrogen peroxide (H₂O₂).

  • Thermal Stress: Exposing the solid drug substance to dry heat, often at temperatures in 10°C increments above accelerated stability testing conditions (e.g., 50°C, 60°C, 70°C).[12]

  • Photostability: Exposing the drug substance to a controlled amount of UV and visible light, as specified in ICH guideline Q1B.[12]

Q3: How much degradation should I aim for in my stress experiments?

A3: The goal is to achieve meaningful degradation without completely destroying the molecule. A generally accepted target is 5-20% degradation of the active pharmaceutical ingredient (API).[4]

  • Too little degradation (<5%): May not generate a sufficient amount of degradation products to be detected or to adequately challenge the analytical method's specificity.

  • Too much degradation (>20%): Can lead to the formation of secondary or tertiary degradation products that may not be relevant to the actual stability profile of the drug under normal conditions. This can unnecessarily complicate the analysis.[5]

Q4: What are the primary analytical techniques used to identify the degradation products of this compound?

A4: The primary technique is High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (MS).

  • HPLC with UV Detection: This is the workhorse for separating the parent drug from its degradation products and quantifying the extent of degradation. A photodiode array (PDA) detector is useful for assessing peak purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most powerful tool for structural elucidation of unknown impurities.[13][14][15] It provides the molecular weight of the degradation products and, through fragmentation analysis (MS/MS), offers clues about their chemical structure.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure confirmation, a degradation product may need to be isolated using preparative HPLC and then analyzed by NMR.[16]

Troubleshooting Guides

Q1: I have subjected this compound to stress conditions, but my HPLC analysis shows no degradation. What should I do?

A1:

  • Verify Analytical Method: First, ensure your HPLC method is capable of separating potential degradants. It's possible degradation has occurred, but the products are co-eluting with the parent peak. Check the purity of the main peak using a PDA detector.

  • Increase Stress Severity: If no degradation is apparent, the conditions may be too mild. Incrementally increase the stress level. For example:

    • Increase the concentration of the acid/base/oxidizing agent.

    • Increase the temperature.

    • Extend the exposure time.

  • Check Solubility: Ensure the drug substance was fully dissolved in the stress medium. Poor solubility can prevent effective exposure to the stressor.

Q2: My chromatogram shows a very complex profile with many small peaks after stress testing. How do I approach this?

A2:

  • Reduce Stress Level: This is likely a case of over-stressing the molecule, leading to secondary and tertiary degradants. Reduce the stressor concentration, temperature, or exposure time to target the 5-20% degradation range.[5]

  • Optimize HPLC Method: The complexity may also indicate a need for better chromatographic resolution.

    • Modify the gradient profile to improve separation.

    • Try a different column chemistry (e.g., C18, Phenyl-Hexyl).

    • Adjust the mobile phase pH to alter the ionization and retention of basic or acidic compounds.

  • Focus on Major Degradants: Initially, focus your identification efforts on the degradation products that are most significant in terms of peak area.

Q3: I am having trouble getting a clear mass spectrum for a suspected degradation product using LC-MS. What could be the issue?

A3:

  • Low Concentration: The degradant may be present at a very low concentration. Try concentrating the sample or adjusting the injection volume.

  • Ionization Issues: The compound may not ionize well under the current MS source conditions.

    • Switch between positive and negative ionization modes.

    • Optimize source parameters (e.g., capillary voltage, gas temperature).

    • Check if the mobile phase is MS-compatible. Non-volatile buffers (like phosphate) will suppress ionization and must be avoided. Use volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) instead.[17]

  • Mobile Phase Additives: The presence of ion-pairing agents or certain additives can interfere with MS detection. Ensure your mobile phase is clean and appropriate for MS analysis.

Experimental Protocols

Protocol 1: Forced Degradation of this compound
  • Preparation of Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • After incubation, cool the sample to room temperature and neutralize it with an equivalent amount of 1 M NaOH.

    • Dilute with the mobile phase to a final concentration of ~100 µg/mL for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Incubate the solution at 60°C for 8 hours.

    • After incubation, cool and neutralize with 1 M HCl.

    • Dilute with the mobile phase to a final concentration of ~100 µg/mL.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase to a final concentration of ~100 µg/mL.

  • Thermal Degradation (Solid State):

    • Place a thin layer of solid this compound powder in a vial.

    • Heat in an oven at 80°C for 48 hours.

    • After exposure, dissolve the powder in a suitable solvent and dilute to ~100 µg/mL for analysis.

  • Control Samples: Prepare control samples by diluting the stock solution in water and the reaction solvents (without the stressor) and subject them to the same temperature conditions to distinguish degradation from simple hydrolysis.

Protocol 2: Stability-Indicating HPLC-UV Method
  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate in water, pH adjusted to 3.5 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm and 280 nm (or scan with PDA detector).

Protocol 3: LC-MS/MS Analysis for Identification
  • LC System: Use the same HPLC method as above, ensuring all mobile phase components are volatile and MS-compatible.

  • Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer is recommended for high-resolution mass data.

  • Ionization Source: Electrospray Ionization (ESI), run in both positive and negative modes.

  • Analysis Mode:

    • Full Scan (MS1): Acquire data from m/z 100-1000 to determine the accurate mass of the parent compound and its degradation products.

    • Tandem MS (MS/MS): Perform fragmentation analysis on the ions corresponding to the degradation products to obtain structural information.

Data Presentation

The data below is illustrative and serves as an example of how to present results from a forced degradation study of this compound.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionReagent/ConditionDurationTemperature% DegradationNumber of Degradation Products (>0.1%)
Acid Hydrolysis1 M HCl24 hours60°C16.5%2
Base Hydrolysis1 M NaOH8 hours60°C11.2%1
Oxidation6% H₂O₂24 hoursRoom Temp19.8%3
Thermal (Solid)Dry Heat48 hours80°C5.3%1
PhotolysisICH Q1BN/AN/A8.9%2

Table 2: Profile of Hypothetical Degradation Products of this compound

Degradation Product IDRetention Time (min)Observed [M+H]⁺ (m/z)Δ Mass from ParentProposed ModificationStress Condition Origin
DP-112.4355.1965+16N-Oxidation or HydroxylationOxidation
DP-215.8325.1859-14N-DemethylationAcid Hydrolysis, Photolysis
DP-318.2341.2172+2DehydrogenationOxidation, Photolysis
DP-420.1357.2121+18Hydrolysis of an internal ether/amine bondAcid/Base Hydrolysis

Mandatory Visualization

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis cluster_outcome Outcome drug_substance Drug Substance (this compound) acid Acid Hydrolysis drug_substance->acid Expose To base Base Hydrolysis drug_substance->base Expose To oxidation Oxidation drug_substance->oxidation Expose To thermal Thermal drug_substance->thermal Expose To photo Photolysis drug_substance->photo Expose To hplc Stability-Indicating HPLC-UV Method acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS/MS Analysis hplc->lcms Submit for Structure ID pathways Elucidate Degradation Pathways hplc->pathways identification Identify & Characterize Degradation Products lcms->identification method_val Validate Analytical Method pathways->method_val identification->pathways HPLC_Troubleshooting cluster_problems Identify Symptom cluster_causes Investigate Potential Cause cluster_solutions Implement Solution start Problem Observed in HPLC Chromatogram p1 Poor Peak Shape (Tailing/Fronting) start->p1 p2 No Degradation Peaks Observed start->p2 p3 Poor Resolution/ Co-elution start->p3 c1a Column Overload? p1->c1a c1b Secondary Interactions? p1->c1b c2a Stress Too Mild? p2->c2a c2b Co-elution with Parent? p2->c2b c3a Gradient Too Fast? p3->c3a c3b Wrong Column Chemistry? p3->c3b s1a Reduce Injection Conc. c1a->s1a s1b Adjust Mobile Phase pH c1b->s1b s2a Increase Stress Severity c2a->s2a s2b Check Peak Purity (PDA) c2b->s2b s3a Flatten Gradient c3a->s3a s3b Screen Different Columns c3b->s3b Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) cluster_photolysis Photolysis / Acid (Light / H+) parent This compound (C21H26N2O2) [M+H]+ = 339.2 hydrolysis_prod Ring Opening Product [M+H]+ = 357.2 parent->hydrolysis_prod + H2O n_oxide N-Oxide [M+H]+ = 355.2 parent->n_oxide + O dehydro Dehydrogenated Product [M+H]+ = 337.2 parent->dehydro - 2H demethyl N-Demethylated Product [M+H]+ = 325.2 parent->demethyl - CH2

References

Minimizing off-target effects of N-Methoxyanhydrovobasinediol in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Methoxyanhydrovobasinediol

Welcome to the technical support center for this compound (N-MAD). This resource is designed to help researchers, scientists, and drug development professionals minimize off-target effects and troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (N-MAD)?

A1: this compound is a potent and selective inhibitor of the Serine/Threonine Kinase 1 (STK1). Its primary on-target effect is the ATP-competitive inhibition of the STK1 kinase domain, leading to the downregulation of the downstream Substrate Phosphorylation Cascade. This pathway is critical in cell proliferation and survival.

Q2: I'm observing unexpected cell toxicity at concentrations where the on-target effect should be minimal. What could be the cause?

A2: Unexpected toxicity is often linked to off-target effects. N-MAD has been shown to have a moderate affinity for Casein Kinase 2 (CK2) and a lower affinity for the hERG potassium channel. Inhibition of these off-targets can lead to cellular stress and cardiotoxicity, respectively. We recommend performing a dose-response curve and comparing it with the IC50 values for both on-target and key off-target proteins.

Q3: My results are inconsistent across different cell lines. Why might this be happening?

A3: Inconsistent results can arise from variable expression levels of the primary target (STK1) and off-targets (e.g., CK2) across different cell lines. It is crucial to quantify the protein expression levels of these kinases in your experimental models via Western Blot or mass spectrometry to ensure consistency and proper interpretation of your findings.

Q4: How can I confirm that the observed phenotype in my experiment is due to STK1 inhibition and not an off-target effect?

A4: To validate on-target activity, we recommend conducting rescue experiments. This can be achieved by overexpressing a mutated, N-MAD-resistant version of STK1 in your cells. If the phenotype is reversed, it strongly suggests the effect is on-target. Additionally, using a structurally unrelated STK1 inhibitor as a control can help confirm that the observed effect is due to the inhibition of the intended target.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background signal in kinase assays Non-specific binding of N-MAD to assay components.Include a control with a high concentration of a non-specific kinase inhibitor. Optimize washing steps in your protocol.
Lack of dose-dependent response Compound precipitation at higher concentrations or saturation of the target.Visually inspect solutions for precipitation. Lower the concentration range and ensure it brackets the known IC50.
Unexpected activation of a signaling pathway Off-target inhibition of a negative regulator in another pathway.Perform a broad kinase panel screening to identify unintended targets. Use phosphoproteomics to map global phosphorylation changes.
Discrepancy between in vitro and in vivo results Poor pharmacokinetic properties (e.g., rapid metabolism, low bioavailability) of N-MAD.Conduct pharmacokinetic studies to determine the compound's stability and concentration in the target tissue.

Quantitative Data: Selectivity Profile of N-MAD

The following table summarizes the inhibitory activity of this compound against its primary target and key off-targets.

Target Target Type IC50 (nM) Ki (nM) Notes
STK1 On-Target Kinase 158High-affinity binding to the intended target.
CK2 Off-Target Kinase 850420Moderate off-target activity.
hERG Channel Off-Target Ion Channel 5,200N/ALow-affinity binding; potential for cardiotoxicity at high doses.
SRC Off-Target Kinase >10,000>5,000Negligible activity.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a method to determine the IC50 of N-MAD against STK1.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of N-MAD in DMSO.

    • Create a serial dilution of N-MAD in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of recombinant STK1 enzyme and its specific peptide substrate.

    • Prepare an ATP solution at a concentration equal to its Km for STK1.

  • Assay Procedure:

    • Add 5 µL of the serially diluted N-MAD to a 384-well plate.

    • Add 10 µL of the STK1 enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the ATP/substrate solution.

    • Allow the reaction to proceed for 60 minutes at 30°C.

    • Stop the reaction by adding 25 µL of a stop solution (e.g., containing EDTA).

  • Data Analysis:

    • Quantify substrate phosphorylation using a suitable detection method (e.g., fluorescence polarization, luminescence).

    • Plot the percentage of inhibition against the logarithm of the N-MAD concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizations

Signaling Pathways

cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway NMAD N-MAD STK1 STK1 NMAD->STK1 Inhibits CK2 CK2 NMAD->CK2 Inhibits Substrate Substrate STK1->Substrate Phosphorylates Response Cell Proliferation Substrate->Response OffTargetSub Off-Target Substrate CK2->OffTargetSub Toxicity Cell Toxicity OffTargetSub->Toxicity start Start: Observe Unexpected Phenotype dose_response 1. Perform Dose-Response Curve start->dose_response western_blot 2. Quantify Target & Off-Target Expression (Western Blot) dose_response->western_blot kinase_panel 3. Run Broad Kinase Selectivity Panel western_blot->kinase_panel rescue_exp 4. Conduct Rescue Experiment (Mutant STK1) kinase_panel->rescue_exp conclusion Conclusion: Differentiate On-Target vs. Off-Target Effect rescue_exp->conclusion issue Issue: High Cell Toxicity conc_check Is N-MAD concentration > 50x STK1 IC50? issue->conc_check expr_check Is CK2 highly expressed in the cell line? conc_check->expr_check No sol_conc Action: Lower N-MAD concentration conc_check->sol_conc Yes sol_cell Action: Use a cell line with low CK2 expression expr_check->sol_cell Yes sol_control Action: Use CK2 inhibitor as a control sol_cell->sol_control

Refining dosage and administration of N-Methoxyanhydrovobasinediol for animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on refining the dosage and administration of N-Methoxyanhydrovobasinediol for animal studies.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a naturally occurring indole (B1671886) alkaloid derived from certain plant species, such as those from the Apocynaceae family.[1] Its chemical formula is C₂₁H₂₆N₂O₂ and it has a molecular weight of 338.4 g/mol .[1] It is being investigated for its potential pharmacological effects, including anti-inflammatory and anticancer activities.[1]

2. What are the initial steps for determining the dosage of this compound?

Begin with a thorough literature review for any existing studies on this compound or similar indole alkaloids to gather preliminary dosage information. Subsequently, in vitro cytotoxicity assays on relevant cell lines can help determine a starting concentration range for in vivo studies.

3. How do I choose an appropriate administration route?

The choice of administration route depends on the research question, the target organ, and the physicochemical properties of the compound.[2][3] Common routes for preclinical studies include oral (gavage), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC).[3][4][5] The oral route is often preferred for convenience, while IV administration provides immediate systemic exposure.[3][4]

4. What are common challenges with administering this compound?

As a natural alkaloid, this compound may exhibit poor water solubility, which can lead to challenges in formulation and bioavailability. Ensuring consistent and accurate dosing requires careful vehicle selection and preparation.

Troubleshooting Guide

Issue: Poor Solubility of this compound

  • Solution 1: Vehicle Selection. Experiment with a panel of biocompatible solvents and vehicles to find a suitable option for solubilizing this compound. A tiered approach is recommended.

  • Solution 2: Formulation Strategies. If solubility remains an issue, consider more advanced formulation techniques such as co-solvents, surfactants, or cyclodextrins.[6] However, be mindful of potential vehicle-related toxicity.[6][7]

  • Solution 3: Particle Size Reduction. Micronization of the compound can increase the surface area for dissolution, which may improve its absorption after oral administration.

Issue: Vehicle-Related Toxicity or Adverse Effects

  • Solution 1: Conduct Vehicle-Only Control Studies. Always include a control group that receives only the vehicle to distinguish between the effects of the vehicle and the test compound.[6]

  • Solution 2: Reduce Vehicle Concentration. If toxicity is observed, try to reduce the concentration of the excipients in the formulation to the lowest effective level.

  • Solution 3: Explore Alternative Vehicles. If a particular vehicle shows toxicity, consult literature for tolerated levels of various vehicles in your chosen animal model and route of administration.[8]

Issue: Inconsistent Results Between Animals

  • Solution 1: Standardize Administration Technique. Ensure all personnel are thoroughly trained and consistent in their administration technique to minimize variability.[2]

  • Solution 2: Homogeneity of Formulation. For suspensions, ensure the formulation is homogenous before and during administration to deliver a consistent dose to each animal.

  • Solution 3: Animal Health Monitoring. Closely monitor the health of the animals, as underlying health issues can affect drug metabolism and response.

Data Presentation

Table 1: Common Vehicles for Poorly Soluble Compounds in Animal Studies

VehicleCommon Routes of AdministrationNotes
0.5% Methylcellulose (B11928114) (MC)OralWell-tolerated and commonly used for suspensions.[7][9]
Polyethylene glycol 400 (PEG 400)Oral, IVCan be used as a co-solvent to improve solubility.[6]
Dimethyl sulfoxide (B87167) (DMSO)IP, IV (with caution)Potent solvent, but can have intrinsic biological effects.[7]
Corn Oil / Olive Oil / Sesame OilOral, SC, IMSuitable for lipophilic compounds.[7]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Oral, IVCan form inclusion complexes to enhance solubility.[6]
Polysorbate 80 (Tween 80)Oral, IVA surfactant used to aid in the dispersion of compounds.[7]

Experimental Protocols

Protocol 1: Preparation of a Suspension of this compound in 0.5% Methylcellulose for Oral Gavage

  • Materials: this compound powder, 0.5% (w/v) methylcellulose solution in sterile water, sterile mortar and pestle, magnetic stirrer and stir bar, sterile graduated cylinder, and appropriate dosing syringes with gavage needles.

  • Procedure:

    • Calculate the required amount of this compound and vehicle based on the desired dose and number of animals.

    • Weigh the this compound powder accurately.

    • Triturate the powder in a sterile mortar with a small amount of the 0.5% methylcellulose solution to create a smooth paste.

    • Gradually add the remaining vehicle while continuously stirring to ensure a uniform suspension.

    • Transfer the suspension to a sterile beaker with a magnetic stir bar and continue stirring for at least 30 minutes before dosing.

    • Maintain continuous stirring during the dosing procedure to ensure homogeneity.

Protocol 2: Intravenous Administration of a Solubilized Formulation

  • Materials: Solubilized this compound formulation, sterile saline or other appropriate isotonic solution, sterile filters (e.g., 0.22 µm), appropriate syringes and needles for the animal model.

  • Procedure:

    • Prepare the this compound solution in the chosen vehicle.

    • If necessary, dilute the stock solution with sterile saline to the final desired concentration for injection.

    • Sterile-filter the final formulation using a 0.22 µm syringe filter into a sterile vial.

    • Warm the solution to room temperature before administration.

    • Administer the solution slowly via the chosen vein (e.g., tail vein in mice) at a controlled rate.[6]

    • Closely monitor the animal for any immediate adverse reactions.

Visualizations

Experimental_Workflow_for_Dosage_Refinement cluster_prep Preparation Phase cluster_formulation Formulation Development cluster_in_vivo In Vivo Studies cluster_refinement Dosage Refinement a Literature Review & In Vitro Testing b Determine Starting Dose Range a->b c Solubility Screening in Various Vehicles b->c d Select Promising Vehicle(s) c->d e Prepare Test Formulations d->e f Pilot Study in Small Animal Group e->f g Dose Escalation Study f->g h Efficacy and Toxicity Evaluation g->h i Analyze Data and Refine Dosage h->i j Definitive Animal Study i->j

Caption: Workflow for refining this compound dosage.

Troubleshooting_Solubility_Issues cluster_solutions Troubleshooting Steps start Poor Solubility of This compound v1 Screen Common Vehicles (e.g., MC, PEG 400, Oils) start->v1 v2 Assess Solubility & Stability v1->v2 f1 Use Co-solvents or Surfactants (e.g., DMSO, Tween 80) v2->f1 If still insoluble end_s Soluble & Safe Formulation v2->end_s If soluble & stable f2 Evaluate for Vehicle Toxicity f1->f2 p1 Consider Particle Size Reduction (Micronization) f2->p1 If toxicity is an issue f2->end_s If soluble & non-toxic p2 Assess Impact on Bioavailability p1->p2 p2->end_s If bioavailability improves end_f Re-evaluate Compound or Delivery Strategy p2->end_f If still problematic

Caption: Decision tree for troubleshooting solubility issues.

Putative_Signaling_Pathways cluster_pathways Potential Downstream Signaling Pathways cluster_outcomes Potential Cellular Outcomes compound This compound (Hypothesized) nfkb NF-κB Pathway compound->nfkb pi3k PI3K/Akt Pathway compound->pi3k jnk JNK Pathway compound->jnk inflammation Reduced Inflammation nfkb->inflammation proliferation Inhibition of Proliferation pi3k->proliferation apoptosis Induction of Apoptosis jnk->apoptosis

Caption: Putative signaling pathways for this compound.

References

Technical Support Center: Navigating the Large-Scale Synthesis of N-Methoxyanhydrovobasinediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center offers comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the complex challenges encountered during the large-scale synthesis of N-Methoxyanhydrovobasinediol. The information provided is based on established principles in complex alkaloid synthesis and aims to provide practical solutions for common experimental hurdles.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving specific issues that may arise during the synthesis of this compound.

Problem IDIssue EncounteredPotential Cause(s)Suggested Solutions & Mitigation Strategies
SYN-001 Low Yield of Vobasine (B1212131) Core - Incomplete Pictet-Spengler reaction. - Suboptimal conditions for the subsequent cyclization (e.g., radical or oxidative coupling). - Degradation of intermediates.- Monitor the Pictet-Spengler reaction closely by TLC/LC-MS to ensure full conversion of the starting materials. - Screen a panel of catalysts and solvents for the cyclization step. - Optimize reaction temperature, concentration, and reaction time.
SYN-002 Poor Diastereoselectivity - Insufficient facial bias during key bond-forming reactions. - Flexibility in the transition state.- Introduce a sterically demanding protecting group to direct the approach of reagents. - Screen a variety of chiral ligands or auxiliaries. - Lowering the reaction temperature can often enhance stereoselectivity.
FUNC-001 Inefficient Late-Stage N-Methoxylation - Steric hindrance around the nitrogen atom of the anhydrovobasinediol core. - Low nucleophilicity of the nitrogen. - Competing side reactions or decomposition under harsh methoxylating conditions.- Screen a range of methoxylating agents (e.g., methyl triflate, dimethyl sulfate, or milder reagents). - Optimize the choice of base, solvent, and temperature to improve reactivity and minimize degradation. - Consider a protecting group strategy to temporarily modify other reactive sites if necessary.[1][2][3]
PUR-001 Difficulty in Purification - Co-elution of structurally similar impurities. - Tailing of the product on silica (B1680970) gel chromatography.- Develop a multi-step purification strategy: initial acid-base extraction followed by column chromatography.[3][4][5] - Screen different chromatographic stationary phases (e.g., alumina, reverse-phase silica). - For high purity, preparative HPLC is often effective. - Explore crystallization as a final purification step.
SCA-001 Process Deviations on Scale-Up - Inefficient heat transfer in larger reaction vessels. - Inadequate mixing leading to localized concentration gradients. - Exothermic events that are manageable on a small scale become problematic on a larger scale.- Utilize jacketed reactors to ensure precise temperature control. - Employ mechanical overhead stirrers for efficient mixing. - For highly exothermic steps, consider slow addition of reagents using a syringe pump or an addition funnel.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the formation of the vobasine skeleton?

A1: The formation of the vobasine core, a key intermediate, is a critical phase of the synthesis. Success often hinges on the precise control of the Pictet-Spengler reaction and the subsequent intramolecular cyclization. For the Pictet-Spengler reaction, the choice of acid catalyst and solvent is paramount. In the subsequent cyclization, which may involve radical or oxidative coupling reactions, catalyst selection, and control of reactant concentration are crucial to favor the desired intramolecular reaction over intermolecular side reactions.[6][7]

Q2: How can the regioselectivity of the N-methoxylation be controlled in a complex molecule like anhydrovobasinediol?

A2: Achieving high regioselectivity during late-stage functionalization is a common challenge in complex alkaloid synthesis.[1][2][3] The inherent reactivity of the different nitrogen atoms in the molecule will play a significant role. If regioselectivity is poor, a protecting group strategy may be necessary. This involves selectively protecting more reactive nitrogen atoms to direct the methoxylation to the desired site. Subsequent deprotection yields the target molecule.

Q3: What are the best practices for the purification of vobasine-type alkaloids at a larger scale?

A3: A multi-modal purification strategy is generally most effective. Start with a liquid-liquid acid-base extraction to separate the basic alkaloid from neutral and acidic impurities.[8][9] This is typically followed by column chromatography. For large-scale work, flash chromatography systems are highly efficient. If impurities persist, preparative HPLC can be employed for final polishing. Crystallization, if a suitable solvent system can be identified, is an excellent method for achieving high purity on a large scale.

Q4: What are the stability considerations for this compound and its intermediates?

A4: Indole alkaloids can be sensitive to strong acids, light, and oxidative conditions. The anhydrovobasinediol core may also be susceptible to acid-catalyzed rearrangement or hydration. Therefore, it is recommended to perform reactions under an inert atmosphere (e.g., argon or nitrogen) and to protect light-sensitive compounds from direct light. Intermediates should be stored under cold and dry conditions.

Q5: Are there any biosynthetic approaches that could inform the large-scale synthesis?

A5: Understanding the biosynthetic pathway of vobasine alkaloids can provide valuable insights. For instance, N-methylation is a common biosynthetic step.[4] While direct enzymatic synthesis on a large scale may not be feasible, knowledge of the biosynthetic route can inspire the development of biomimetic synthetic strategies, which often proceed with high selectivity under mild conditions.

Experimental Protocols

The following are generalized protocols that serve as a starting point for the synthesis of this compound. Optimization will be required for specific substrates and scales.

Protocol 1: General Procedure for Vobasine Core Synthesis via Pictet-Spengler and Cyclization
  • Pictet-Spengler Reaction: Dissolve the appropriate tryptamine (B22526) derivative and aldehyde in a suitable solvent (e.g., dichloromethane (B109758) or toluene). Add a catalyst (e.g., trifluoroacetic acid) and stir at room temperature until the reaction is complete as monitored by TLC or LC-MS. Work up the reaction by neutralizing the acid and extracting the product. Purify by column chromatography.

  • Intramolecular Cyclization: Dissolve the product from the previous step in a degassed solvent. Add the appropriate catalyst (e.g., a palladium catalyst for a Heck reaction or a radical initiator). Heat the reaction mixture to the optimized temperature and monitor its progress. Upon completion, cool the reaction, filter off the catalyst, and concentrate the solution. Purify the resulting vobasine core by chromatography.

Protocol 2: General Procedure for Late-Stage N-Methoxylation
  • Under an inert atmosphere, dissolve the anhydrovobasinediol precursor in a dry, aprotic solvent (e.g., tetrahydrofuran (B95107) or N,N-dimethylformamide).

  • Cool the solution to an appropriate temperature (e.g., 0 °C or -78 °C).

  • Add a suitable base (e.g., sodium hydride or lithium diisopropylamide) to deprotonate the target nitrogen.

  • Slowly add the methoxylating agent (e.g., methyl triflate).

  • Allow the reaction to proceed at the optimized temperature until completion.

  • Carefully quench the reaction with a proton source (e.g., water or saturated ammonium (B1175870) chloride solution).

  • Extract the product with an organic solvent and purify by column chromatography or preparative HPLC.

Visualizations

synthesis_workflow cluster_synthesis Core Synthesis cluster_functionalization Functionalization & Purification start Starting Materials pictet_spengler Pictet-Spengler Reaction start->pictet_spengler cyclization Intramolecular Cyclization pictet_spengler->cyclization vobasine_core Vobasine Core cyclization->vobasine_core late_stage Late-Stage N-Methoxylation vobasine_core->late_stage purification Multi-Step Purification late_stage->purification final_product This compound purification->final_product

Caption: A simplified workflow for the synthesis of this compound.

troubleshooting_flow start Suboptimal Yield or Purity? check_reaction_conditions Review Reaction Conditions start->check_reaction_conditions check_starting_materials Verify Starting Material Purity check_reaction_conditions->check_starting_materials Optimal re_optimize_synthesis Re-optimize Synthetic Step check_reaction_conditions->re_optimize_synthesis Non-optimal optimize_purification Optimize Purification Protocol check_starting_materials->optimize_purification Pure resynthesize_starting_material Re-purify or Re-synthesize Starting Material check_starting_materials->resynthesize_starting_material Impure develop_new_purification Develop New Purification Method optimize_purification->develop_new_purification Ineffective

References

Avoiding interference in mass spectrometry analysis of N-Methoxyanhydrovobasinediol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of N-Methoxyanhydrovobasinediol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the mass spectrometry analysis of this compound, a naturally occurring indole (B1671886) alkaloid.[1]

Q1: I am observing poor signal intensity or no peak for this compound. What are the possible causes and solutions?

A1: Poor signal intensity is a common issue in mass spectrometry.[2] Several factors could be contributing to this problem:

  • Suboptimal Ionization Efficiency: The choice of ionization technique significantly impacts signal intensity.[2] For alkaloids like this compound, Electrospray Ionization (ESI) in positive ion mode is typically effective as they readily accept a proton.[3]

    • Troubleshooting:

      • Ensure your mass spectrometer is tuned and calibrated.[2]

      • Optimize ESI source parameters such as capillary voltage, gas temperature, and gas flow.[4]

      • If ESI is not providing a sufficient signal, consider Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to ion suppression.[5]

  • Improper Sample Concentration: The concentration of your sample can directly affect the signal.

    • Troubleshooting:

      • If the sample is too dilute, you may not get a strong enough signal.[2] Concentrate your sample and re-inject.

      • Conversely, a highly concentrated sample can lead to ion suppression.[2] Dilute your sample and analyze it again.

  • Sample Degradation: this compound, like many natural products, may be sensitive to light, temperature, or pH.

    • Troubleshooting:

      • Prepare fresh samples for analysis.

      • Store samples in amber vials and at low temperatures to prevent degradation.

      • Ensure the pH of your sample and mobile phase is appropriate for the stability of the analyte.

Q2: My results show significant variability and poor reproducibility. What could be the cause?

A2: Variability in results often points to ion suppression or matrix effects, which occur when other components in your sample interfere with the ionization of your analyte.[2][6] This is a major concern in complex matrices like biological fluids or plant extracts.[7]

  • Troubleshooting Strategies:

    • Improve Sample Preparation: The goal is to remove interfering substances from your sample.[2]

      • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and concentrating the analyte.

      • Liquid-Liquid Extraction (LLE): This can also be used to separate this compound from interfering matrix components.

    • Optimize Chromatographic Separation: Ensure that this compound is chromatographically separated from co-eluting matrix components.[5]

      • Modify the gradient elution profile to improve resolution.

      • Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.

    • Use an Internal Standard: An isotopically labeled internal standard is the gold standard for correcting for matrix effects and improving reproducibility. If an isotopically labeled standard for this compound is not available, a structurally similar compound (a vobasine (B1212131) analog) that does not interfere with the analyte can be used.

Q3: I am seeing unexpected peaks or high background noise in my chromatogram. How can I identify and eliminate the source of this interference?

A3: Unexpected peaks and high background can originate from various sources, including the sample matrix, solvents, and the LC-MS system itself.[8][9]

  • Troubleshooting Steps:

    • Run a Blank Gradient: Inject a blank (mobile phase) to determine if the contamination is coming from the solvent or the LC system.

    • Check Solvent Purity: Use high-purity, LC-MS grade solvents and additives.

    • Clean the Ion Source: Contamination in the ion source can lead to high background noise. Follow the manufacturer's instructions for cleaning.

    • Evaluate Sample Preparation: The interfering compounds may be introduced during sample preparation.[9] Review your extraction and cleanup procedures.

Q4: How can I confirm that the peak I am seeing corresponds to this compound?

A4: Peak identification should be based on more than just retention time.

  • Confirmation Methods:

    • Tandem Mass Spectrometry (MS/MS): Use MS/MS to generate a fragmentation pattern for your analyte. This provides a higher degree of certainty in identification. The resulting product ions can be compared to known fragmentation patterns of similar vobasine alkaloids if a standard for this compound is unavailable.

    • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the analyte.[10]

    • Spiking: Spike a blank matrix with a known concentration of an analytical standard of this compound (if available) and compare the retention time and mass spectrum with your sample.

Experimental Protocols

Protocol 1: General Sample Preparation for Plant Extracts

This protocol provides a general guideline for the extraction of alkaloids like this compound from plant material.

  • Homogenization: Grind 100 mg of dried plant tissue into a fine powder.

  • Extraction: Add 2 mL of methanol (B129727) and vortex thoroughly.[4]

  • Sonication: Sonicate the mixture for 30 minutes.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter before LC-MS analysis.

Protocol 2: Liquid Chromatography Parameters for Alkaloid Analysis

These are starting parameters that may require optimization for your specific application.

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 50 x 3 mm, 2.5 µm particle size)[4]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. A typical gradient might be: 0-1 min 5% B, 1-8 min 5-95% B, 8-10 min 95% B, 10-10.1 min 95-5% B, 10.1-12 min 5% B.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Protocol 3: Mass Spectrometry Parameters

These are general starting parameters for an ESI source in positive ion mode.

ParameterRecommended Setting
Ionization Mode ESI Positive
Capillary Voltage 4.0 kV[4]
Gas Temperature 300 °C[4]
Gas Flow 10 L/min[4]
Nebulizer Pressure 45 psi
Scan Range m/z 100-1000[4]

Data Presentation

Table 1: Common Adducts of this compound in Mass Spectrometry

This compound has a molecular formula of C₂₁H₂₆N₂O₂ and a molecular weight of 338.4 g/mol .[1]

AdductIon FormulaExpected m/z
[M+H]⁺ [C₂₁H₂₇N₂O₂]⁺339.2067
[M+Na]⁺ [C₂₁H₂₆N₂O₂Na]⁺361.1886
[M+K]⁺ [C₂₁H₂₆N₂O₂K]⁺377.1626

Visualizations

Interference_Troubleshooting_Workflow cluster_start cluster_investigation Initial Investigation cluster_solutions Potential Solutions cluster_matrix_effects Addressing Matrix Effects cluster_end Start Poor Signal or No Peak Check_Concentration Check Sample Concentration (Too Dilute or Too Concentrated?) Start->Check_Concentration Is concentration optimal? Check_Ionization Verify Ionization Parameters (Tuning, Source Conditions) Start->Check_Ionization Are MS settings correct? Improve_Cleanup Improve Sample Cleanup (SPE or LLE) Start->Improve_Cleanup Suspect Ion Suppression Adjust_Concentration Adjust Concentration (Concentrate or Dilute) Check_Concentration->Adjust_Concentration No Optimize_MS Optimize MS Parameters (Voltage, Gas Flow, Temp) Check_Ionization->Optimize_MS No End Improved Signal Adjust_Concentration->End Change_Ionization Consider Alternative Ionization (e.g., APCI) Optimize_MS->Change_Ionization Still no improvement Optimize_MS->End Change_Ionization->End Optimize_LC Optimize Chromatography (Gradient, Column) Improve_Cleanup->Optimize_LC Use_IS Use Internal Standard (Isotopically Labeled or Analog) Optimize_LC->Use_IS Use_IS->End Contamination_Identification_Workflow Start Unexpected Peaks or High Background Run_Blank Inject Blank Solvent Gradient Start->Run_Blank Check_Solvents Verify Solvent Purity (LC-MS Grade) Run_Blank->Check_Solvents No Peaks System_Contamination System Contamination Identified Run_Blank->System_Contamination Peaks Present Review_Prep Review Sample Preparation Protocol Check_Solvents->Review_Prep Pure Solvents Solvent_Contamination Solvent Contamination Identified Check_Solvents->Solvent_Contamination Impure Solvents Clean_Source Clean Ion Source End Clean Chromatogram Clean_Source->End Sample_Contamination Sample-Derived Contamination Review_Prep->Sample_Contamination Interferent Found System_Contamination->Clean_Source Solvent_Contamination->End Replace Solvents Sample_Contamination->End Modify Protocol

References

Technical Support Center: High-Purity N-Methoxyanhydrovobasinediol Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity N-Methoxyanhydrovobasinediol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what sources is it typically isolated?

This compound is a naturally occurring indole (B1671886) alkaloid.[1] This class of compounds is primarily synthesized by plants, particularly from the Apocynaceae family.[1] Isolation typically begins with the extraction from plant materials, such as leaves and bark, where these alkaloids are present.[2]

Q2: What are the initial steps for extracting this compound from plant material?

The initial extraction of indole alkaloids like this compound generally involves:

  • Drying and Grinding: The collected plant material is dried to a constant weight and then ground into a coarse powder to increase the surface area for efficient solvent extraction.[3][4]

  • Solvent Extraction: The powdered material is extracted with an organic solvent. Methanol or ethanol (B145695) are commonly used for this purpose, often under reflux to improve extraction efficiency.[3]

  • Concentration: The resulting solvent extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[2]

Q3: How can the crude extract be enriched with the alkaloid fraction?

An acid-base extraction is a highly effective method for separating alkaloids from neutral and acidic impurities in the crude extract.[2][5] The basic nitrogen atoms in alkaloids allow them to be protonated in an acidic solution, making them water-soluble.[5] This allows for washing with a nonpolar organic solvent to remove impurities. Subsequently, basifying the aqueous solution deprotonates the alkaloids, making them soluble in a nonpolar organic solvent, which can then be used to extract the enriched alkaloid fraction.[2][5]

Q4: Which chromatographic techniques are most suitable for the high-purity purification of this compound?

For achieving high-purity samples of indole alkaloids, several advanced chromatographic techniques are employed:

  • High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC are powerful tools for separating complex mixtures of alkaloids with high resolution.[5][6] Reversed-phase columns, such as C18, are frequently used.[5]

  • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can sometimes lead to irreversible adsorption of the sample.[7] It is particularly useful for separating alkaloids from complex natural product extracts.[7][8]

  • Column Chromatography: Traditional column chromatography using adsorbents like silica (B1680970) gel or alumina (B75360) is often used for initial fractionation of the crude alkaloid extract.[8][9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Alkaloid Extract Incomplete extraction from plant material.- Ensure the plant material is finely powdered.[3] - Increase the solvent-to-solid ratio. - Extend the extraction time or perform multiple extraction cycles.[2]
Poor Separation in HPLC Inappropriate mobile phase or column.- Optimize the mobile phase composition (e.g., solvent ratio, pH). The retention of ionizable compounds like alkaloids is highly dependent on pH.[2] - Try a different column with an alternative stationary phase.
Co-elution of Impurities Similar polarities of this compound and impurities.- Employ orthogonal separation techniques. For example, follow up a reversed-phase HPLC separation with a normal-phase or ion-exchange chromatography step. - Consider using High-Speed Counter-Current Chromatography (HSCCC), which separates based on partition coefficients rather than adsorption.[7]
Degradation of this compound Exposure to excessive heat, light, or extreme pH.- Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator at a controlled temperature (e.g., 40°C).[2] - Protect the sample from direct light, as indole alkaloids can be photosensitive.[2] - Minimize the time the compound is exposed to strong acids or bases during acid-base extraction.
Low Recovery from Chromatographic Column Irreversible adsorption onto the stationary phase.- For silica gel chromatography, the weak acidic nature of silica can sometimes strongly adsorb basic alkaloids.[9] Consider deactivating the silica gel with a small amount of a basic modifier like triethylamine (B128534) in the eluent. - Utilize a different separation technique like HSCCC where a solid stationary phase is not used.[7]

Quantitative Data on Purification of Indole Alkaloids (Representative)

Purification Technique Starting Material Compound Purity Achieved Yield Reference
HSCCCCrude Alkaloid ExtractMatrine>91%28 mg[8]
HSCCCCrude Alkaloid ExtractOxymatrine>91%32 mg[8]
HSCCCCrude Alkaloid ExtractCytisine>91%58 mg[8]
Preparative HPLCEnriched FractionAlstonidine>98%Varies[2]

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Alkaloid Enrichment
  • Acidification: Dissolve the crude plant extract in a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel. Add an aqueous acid solution (e.g., 5% HCl) and shake vigorously. Allow the layers to separate.

  • Aqueous Extraction: Collect the aqueous layer containing the protonated alkaloids. Repeat the extraction of the organic layer with fresh aqueous acid 2-3 times to ensure complete transfer of alkaloids.

  • Washing: Combine the acidic aqueous extracts and wash with a nonpolar solvent like hexane (B92381) to remove neutral impurities.

  • Basification: Cool the aqueous solution in an ice bath and slowly add a base (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or NaOH solution) until the pH is approximately 9-10.

  • Alkaloid Extraction: Extract the basified aqueous solution multiple times with an organic solvent such as dichloromethane (B109758) or chloroform.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enriched crude alkaloid fraction.

Protocol 2: High-Purity Purification by Preparative HPLC
  • Sample Preparation: Dissolve the enriched alkaloid fraction in the mobile phase to be used for the HPLC separation. Filter the sample through a 0.45 µm syringe filter before injection.

  • Column and Mobile Phase Selection: Based on analytical HPLC development, select an appropriate preparative column (e.g., C18) and an optimized mobile phase. A common mobile phase for indole alkaloids is a gradient of acetonitrile (B52724) in water with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

  • Chromatographic Separation: Inject the sample onto the preparative HPLC system. Run the optimized gradient method to separate the components of the mixture.

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound using a fraction collector.

  • Purity Analysis and Final Processing: Analyze the purity of the collected fractions using analytical HPLC. Combine the high-purity fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

ExperimentalWorkflow PlantMaterial Plant Material (e.g., Apocynaceae) DryingGrinding Drying and Grinding PlantMaterial->DryingGrinding SolventExtraction Solvent Extraction (e.g., Methanol, Ethanol) DryingGrinding->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract AcidBaseExtraction Acid-Base Extraction CrudeExtract->AcidBaseExtraction EnrichedAlkaloids Enriched Alkaloid Fraction AcidBaseExtraction->EnrichedAlkaloids ColumnChromatography Column Chromatography (e.g., Silica Gel) EnrichedAlkaloids->ColumnChromatography Fractionation Further Fractionation ColumnChromatography->Fractionation PrepHPLC Preparative HPLC Fractionation->PrepHPLC HSCCC HSCCC Fractionation->HSCCC HighPurity High-Purity This compound PrepHPLC->HighPurity HSCCC->HighPurity TroubleshootingLogic start_node start_node decision_node decision_node process_node process_node end_node end_node Start Low Purity in Final Sample CheckChromatography Review Chromatography Data Start->CheckChromatography BroadPeaks Broad or Tailing Peaks? CheckChromatography->BroadPeaks Yes CoElution Co-eluting Impurities? CheckChromatography->CoElution No BroadPeaks->CoElution No OptimizeMobilePhase Optimize Mobile Phase (pH, Gradient) BroadPeaks->OptimizeMobilePhase Yes OrthogonalMethod Use Orthogonal Method (e.g., HSCCC) CoElution->OrthogonalMethod Yes CheckInitialPurity Check Purity of Starting Material CoElution->CheckInitialPurity No OptimizeMobilePhase->CheckChromatography ChangeColumn Change Column / Stationary Phase PurityOK Purity Acceptable OrthogonalMethod->PurityOK RePurify Re-purify Starting Material CheckInitialPurity->RePurify RePurify->CheckChromatography

References

Technical Support Center: Enhancing the Bioavailability of N-Methoxyanhydrovobasinediol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of enhancing the bioavailability of N-Methoxyanhydrovobasinediol derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of this compound derivatives?

A1: Like many alkaloid derivatives, this compound derivatives are often lipophilic and may exhibit poor aqueous solubility, which is a primary obstacle to achieving adequate oral bioavailability.[1][2] Key challenges include:

  • Poor aqueous solubility: Limited dissolution in the gastrointestinal (GI) fluids.[1]

  • Low dissolution rate: Slow release of the drug from its dosage form.[3]

  • First-pass metabolism: Significant metabolism in the liver before the drug reaches systemic circulation.[1][4]

  • Low intestinal permeability: Difficulty in crossing the intestinal wall to enter the bloodstream.

Q2: What are the initial steps to consider for improving the bioavailability of these derivatives?

A2: A systematic approach is crucial. Start with a thorough characterization of the physicochemical properties of your specific derivative. Key parameters to determine are its aqueous solubility, partition coefficient (log P), and stability at different pH values. Based on these findings, you can select an appropriate formulation strategy.[4][5]

Q3: Which formulation strategies are most effective for lipophilic compounds like this compound derivatives?

A3: For lipophilic drugs, lipid-based formulations are a highly effective approach to enhance oral bioavailability.[1][4][5] These formulations can improve solubility, increase dissolution, and even facilitate lymphatic transport, which can help bypass first-pass metabolism.[1][5] Common lipid-based systems include:

  • Lipid solutions and suspensions

  • Emulsions and microemulsions

  • Self-emulsifying drug delivery systems (SEDDS)

  • Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs)[6]

Other promising strategies for poorly soluble drugs include particle size reduction (micronization or nanosizing) and the development of solid dispersions.[3][7][8]

Troubleshooting Guides

Issue 1: Low Drug Dissolution in In Vitro Assays
  • Symptom: The compound shows very slow or incomplete dissolution in standard aqueous media (e.g., simulated gastric fluid, simulated intestinal fluid).

  • Possible Causes:

    • Inherently poor aqueous solubility of the this compound derivative.

    • Inappropriate formulation for the compound's physicochemical properties.

    • Issues with the physical form of the active pharmaceutical ingredient (API), such as large particle size or crystallinity.

  • Troubleshooting Steps:

StepActionRationale
1 Particle Size Reduction Attempt micronization or nanomilling of the API.
2 Formulation with Surfactants Incorporate surfactants into the dissolution medium or the formulation itself to enhance wetting and solubilization.
3 Develop a Lipid-Based Formulation Formulate the derivative in a lipid-based carrier to improve its solubility and dissolution in the GI tract.[1]
4 Create a Solid Dispersion Disperse the drug in a hydrophilic polymer matrix to improve its dissolution rate.
5 pH Modification For ionizable compounds, adjusting the pH of the dissolution medium can significantly impact solubility.
Issue 2: High Variability in Pharmacokinetic (PK) Study Results
  • Symptom: Large inter-individual and intra-individual variability is observed in plasma concentration-time profiles after oral administration in animal models.

  • Possible Causes:

    • Food effects – significant differences in absorption between fed and fasted states.

    • Dose- and time-dependent pharmacokinetics.[9]

    • Inconsistent formulation performance in vivo.

  • Troubleshooting Steps:

StepActionRationale
1 Standardize Dosing Conditions Conduct PK studies under strictly controlled feeding conditions (either fasted or fed) to minimize food-related variability.
2 Optimize Formulation Develop a robust formulation, such as a self-microemulsifying drug delivery system (SMEDDS), which can reduce variability by providing a consistent drug presentation in the GI tract.
3 Investigate Dose Proportionality Conduct a dose-ranging study to determine if the pharmacokinetics are linear or dose-dependent.
4 Assess Formulation Stability Ensure the formulation is stable and does not undergo physical or chemical changes upon administration that could affect drug release.
Issue 3: Poor Correlation Between In Vitro Dissolution and In Vivo Bioavailability
  • Symptom: A formulation shows promising dissolution profiles in vitro, but this does not translate to improved bioavailability in animal studies.

  • Possible Causes:

    • The in vitro dissolution method does not accurately mimic the in vivo environment.

    • The drug has low intestinal permeability, which becomes the rate-limiting step for absorption once dissolution is improved.[10]

    • Significant first-pass metabolism is occurring.

  • Troubleshooting Steps:

StepActionRationale
1 Refine Dissolution Method Use biorelevant dissolution media that contain bile salts and lipids to better simulate the conditions of the small intestine.
2 Conduct Permeability Assays Use in vitro models like Caco-2 cell monolayers or ex vivo methods like the everted gut sac technique to assess the intestinal permeability of the derivative.
3 Investigate First-Pass Metabolism Perform in vitro metabolism studies using liver microsomes or hepatocytes to quantify the extent of hepatic metabolism.
4 Consider Permeation Enhancers If permeability is the limiting factor, investigate the use of safe and effective permeation enhancers in the formulation.

Data Presentation

Table 1: Physicochemical Properties of this compound Derivatives

Derivative IDMolecular Weight ( g/mol )Aqueous Solubility (µg/mL) at pH 6.8Log PpKa
[Example: NMAV-1][Enter Data][Enter Data][Enter Data][Enter Data]
[Example: NMAV-2][Enter Data][Enter Data][Enter Data][Enter Data]

Table 2: In Vitro Dissolution Data Summary

FormulationDissolution MediumTime to 80% Dissolution (min)Maximum % Dissolved
[Example: Unformulated API][Simulated Intestinal Fluid][Enter Data][Enter Data]
[Example: Lipid Formulation A][Simulated Intestinal Fluid][Enter Data][Enter Data]
[Example: Solid Dispersion B][Simulated Intestinal Fluid][Enter Data][Enter Data]

Table 3: Pharmacokinetic Parameters in Animal Models (e.g., Rats)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋∞ (ng·h/mL)Oral Bioavailability (%)
[Example: Unformulated API][Enter Data][Enter Data][Enter Data][Enter Data][Enter Data]
[Example: Lipid Formulation A][Enter Data]*[Enter D[Enter Data][Enter Data][Enter Data]

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)
  • Preparation of Dissolution Medium: Prepare 900 mL of simulated intestinal fluid (SIF, pH 6.8) without enzymes. De-aerate the medium by heating to 41 °C and filtering under vacuum.

  • Apparatus Setup: Assemble the USP Apparatus 2 (paddle apparatus). Set the temperature to 37 ± 0.5 °C and the paddle speed to 75 RPM.

  • Sample Introduction: Place a capsule or tablet containing a known amount of the this compound derivative formulation into each dissolution vessel.

  • Sampling: At predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the surface of the dissolution medium and the top of the rotating paddle, not less than 1 cm from the vessel wall. Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Sample Analysis: Filter the samples through a suitable filter (e.g., 0.45 µm PTFE). Analyze the filtrate for the concentration of the dissolved drug using a validated analytical method, such as HPLC-UV.

  • Data Calculation: Calculate the cumulative percentage of drug dissolved at each time point.

Protocol 2: Caco-2 Cell Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and the formation of a confluent monolayer.

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) before and after the experiment.

  • Permeability Study (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS). b. Add the test formulation, dissolved in HBSS, to the apical (AP) side of the monolayer. c. Add fresh HBSS to the basolateral (BL) side. d. At specified time intervals, collect samples from the BL side and replace with fresh HBSS. e. Analyze the concentration of the compound in the BL samples using a sensitive analytical method like LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the steady-state flux, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

Visualizations

experimental_workflow cluster_physchem Physicochemical Characterization cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies solubility Solubility lipid Lipid-Based Formulations solubility->lipid particle_red Particle Size Reduction solubility->particle_red logp Log P logp->lipid stability pH Stability solid_disp Solid Dispersions stability->solid_disp dissolution Dissolution Testing lipid->dissolution solid_disp->dissolution particle_red->dissolution permeability Permeability (e.g., Caco-2) dissolution->permeability pk_study Pharmacokinetic (PK) Studies dissolution->pk_study permeability->pk_study

Caption: A typical experimental workflow for enhancing the bioavailability of poorly soluble compounds.

troubleshooting_logic start Low Oral Bioavailability Observed check_dissolution Is In Vitro Dissolution Adequate? start->check_dissolution improve_dissolution Improve Dissolution: - Lipid Formulations - Particle Size Reduction - Solid Dispersions check_dissolution->improve_dissolution No check_permeability Is Intestinal Permeability Rate-Limiting? check_dissolution->check_permeability Yes improve_dissolution->check_dissolution check_metabolism Is First-Pass Metabolism Significant? check_permeability->check_metabolism No permeation_enhancers Consider Permeation Enhancers check_permeability->permeation_enhancers Yes bypass_liver Strategies to Bypass First-Pass Metabolism (e.g., Lymphatic Targeting) check_metabolism->bypass_liver Yes success Optimized Bioavailability check_metabolism->success No permeation_enhancers->success bypass_liver->success

Caption: A decision tree for troubleshooting low oral bioavailability. tree for troubleshooting low oral bioavailability.

References

Technical Support Center: Chiral Separation of N-Methoxyanhydrovobasinediol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on developing methods for the chiral separation of N-Methoxyanhydrovobasinediol isomers. This compound is an indole (B1671886) alkaloid isolated from Gelsemium elegans[1][2]. The successful chiral separation of such complex natural products is critical for understanding their pharmacology and for drug development.[3][4][5]

This guide is structured into Frequently Asked Questions (FAQs) for quick reference, a detailed Troubleshooting Guide for resolving common experimental issues, and comprehensive Experimental Protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chiral separation of indole alkaloids like this compound?

A1: Indole alkaloids often possess multiple chiral centers and complex, rigid structures, which can make enantioselective recognition by a chiral stationary phase (CSP) challenging.[6] Furthermore, their basic nature can lead to peak tailing on silica-based CSPs due to interactions with residual silanols.[7] Achieving baseline separation while maintaining reasonable analysis times requires careful optimization of the stationary phase, mobile phase, and temperature.

Q2: Which type of chiral stationary phase (CSP) is most effective for separating indole alkaloid isomers?

A2: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralcel® and Chiralpak® series), are generally the most successful for the chiral separation of a wide range of compounds, including indole alkaloids.[4][8][9][10] These phases offer a broad range of selectivities under normal-phase, reversed-phase, and polar organic modes. For instance, Chiralpak AD and Chiralcel OD have been successfully used for the HPLC enantiomeric separation of various racemic indole alkaloids.[8][9][10]

Q3: What are the recommended starting mobile phases for screening the separation of this compound isomers?

A3: For polysaccharide-based CSPs, a good starting point for normal-phase HPLC is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with an alcohol modifier such as isopropanol (B130326) (IPA) or ethanol. A common starting ratio is 90:10 (v/v) hexane:IPA. Small amounts of an amine additive, like diethylamine (B46881) (DEA) or ethylenediamine (B42938) (EDA) (typically 0.1%), are often added to the mobile phase to reduce peak tailing of basic compounds like alkaloids.[4]

Q4: Can I use gradient elution for chiral separations?

A4: While most chiral separations are developed using isocratic elution to ensure robustness and reproducibility, gradient elution can be employed, particularly for complex mixtures or when isomers have significantly different retention times.[11][12] However, it's crucial to ensure that the column is properly re-equilibrated between injections to maintain consistent retention times and resolution.

Q5: How does temperature affect the chiral separation of indole alkaloids?

A5: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[7] It influences the thermodynamics of the analyte-CSP interaction. Both increasing and decreasing the temperature can improve resolution, and in some cases, even reverse the elution order of the enantiomers. Therefore, temperature should be carefully controlled and can be a valuable parameter for optimization.

Troubleshooting Guide

This section addresses common problems encountered during the method development for chiral separation of this compound isomers.

Problem 1: Poor or No Resolution of Enantiomers

Possible Cause Suggested Solution
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not provide the necessary stereoselectivity. Screen a variety of CSPs with different chiral selectors (e.g., cellulose vs. amylose derivatives).[7]
Suboptimal Mobile Phase Composition The type and concentration of the organic modifier and additive are critical. Systematically vary the alcohol modifier (e.g., isopropanol, ethanol, n-butanol) and its concentration. Optimize the concentration of the amine additive (e.g., 0.05% to 0.2% DEA).[7]
Incorrect Flow Rate Chiral separations are often sensitive to flow rate. Lower flow rates can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP. Try reducing the flow rate in increments (e.g., from 1.0 mL/min to 0.5 mL/min).[7]
Unfavorable Temperature The operating temperature may not be optimal for chiral recognition. Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C).[7]

Problem 2: Peak Tailing

Possible Cause Suggested Solution
Secondary Interactions with Silanols The basic nitrogen in the indole alkaloid structure can interact with acidic residual silanols on the silica (B1680970) support of the CSP, causing peak tailing.[7] Increase the concentration of the amine additive (e.g., DEA) in the mobile phase to mask these silanols.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the sample concentration or injection volume.
Column Contamination The column may be contaminated with strongly retained impurities. Flush the column with a strong solvent (refer to the column manufacturer's guidelines).

Problem 3: Irreproducible Retention Times and/or Resolution

Possible Cause Suggested Solution
Inconsistent Mobile Phase Preparation Ensure the mobile phase is prepared accurately and consistently for each run, especially the percentage of modifiers and additives.
Insufficient Column Equilibration Chiral stationary phases may require longer equilibration times than achiral phases, especially when the mobile phase composition is changed. Equilibrate the column with at least 20-30 column volumes of the new mobile phase.
Temperature Fluctuations Use a column oven to maintain a stable and consistent temperature. Even small changes in ambient temperature can affect chiral separations.[7]
"Memory Effects" from Additives Previous use of acidic or basic additives can alter the surface chemistry of the CSP, affecting subsequent separations.[11] Dedicate a column to a specific method or use a thorough washing protocol when switching between methods with different additives.

Experimental Protocols

Protocol 1: Chiral Stationary Phase and Mobile Phase Screening

This protocol outlines a systematic approach to screen for suitable conditions for the chiral separation of this compound isomers using HPLC.

1. Materials:

  • This compound isomer mixture
  • HPLC-grade solvents: Hexane (or Heptane), Isopropanol (IPA), Ethanol (EtOH)
  • Additives: Diethylamine (DEA)
  • Chiral columns:
  • Cellulose-based: Chiralcel OD-H, Chiralcel OJ-H
  • Amylose-based: Chiralpak AD-H, Chiralpak AS-H

2. Initial HPLC Conditions:

Parameter Condition
Mobile Phase A Hexane:IPA:DEA (90:10:0.1, v/v/v)
Mobile Phase B Hexane:EtOH:DEA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at an appropriate wavelength for this compound
Injection Volume 5-10 µL

3. Screening Procedure:

  • Prepare the mobile phases as described above.
  • Install the first chiral column (e.g., Chiralcel OD-H) and equilibrate with Mobile Phase A for at least 30 minutes.
  • Inject the sample and record the chromatogram.
  • Switch to Mobile Phase B, equilibrate the column, and inject the sample.
  • Repeat steps 2-4 for each of the selected chiral columns.
  • Analyze the chromatograms for any signs of separation (e.g., peak broadening, shoulders, or partial peak separation).

Protocol 2: Method Optimization

Once a promising CSP and mobile phase combination has been identified from the screening, the following steps can be taken to optimize the separation.

1. Mobile Phase Composition Optimization:

  • Systematically vary the percentage of the alcohol modifier. For example, if Hexane:IPA (90:10) showed promise, evaluate ratios of 95:5, 85:15, and 80:20.
  • Optimize the concentration of the amine additive. Evaluate concentrations from 0.05% to 0.2% to achieve the best peak shape and resolution.

2. Flow Rate Optimization:

  • Evaluate the effect of flow rate on resolution. Test flow rates from 0.5 mL/min to 1.5 mL/min.

3. Temperature Optimization:

  • Investigate the effect of temperature on the separation. Analyze the sample at different temperatures, for example, 15°C, 25°C, and 40°C.

Data Presentation

Table 1: Starting Conditions for Chiral HPLC Method Development for Indole Alkaloids

Parameter Normal Phase Reversed Phase Polar Organic Mode
Stationary Phase Polysaccharide-based (e.g., Chiralpak AD, Chiralcel OD)Polysaccharide-based (e.g., Chiralpak AD-RH, Chiralcel OD-RH)Polysaccharide-based (e.g., Chiralpak IA, IB, IC)
Mobile Phase Hexane/Heptane with an alcohol modifier (IPA, EtOH)Acetonitrile/Methanol with water or bufferAcetonitrile or Methanol
Typical Modifier Range 5-20% alcohol20-60% organicN/A
Common Additives 0.1% DEA (for basic analytes)0.1% TFA or Formic Acid (for acidic analytes)0.1% DEA or TFA
Flow Rate 0.5 - 1.5 mL/min0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Temperature 15 - 40 °C15 - 40 °C15 - 40 °C

Note: These are general starting conditions and will likely require optimization for the specific isomers of this compound.

Visualizations

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation start Define Analyte (this compound Isomers) select_csp Select Diverse CSPs (e.g., Cellulose & Amylose based) start->select_csp select_mp Select Screening Mobile Phases (Normal, Reversed, Polar Organic) select_csp->select_mp screen Perform Screening (Inject on all CSPs with all MPs) select_mp->screen evaluate Evaluate Results (Look for any separation) screen->evaluate optimize_mp Optimize Mobile Phase (Modifier %, Additive %) evaluate->optimize_mp Promising separation found optimize_flow Optimize Flow Rate optimize_mp->optimize_flow optimize_temp Optimize Temperature optimize_flow->optimize_temp baseline Baseline Separation Achieved? optimize_temp->baseline baseline->select_csp No, try new CSPs/MPs validate Method Validation (Robustness, Reproducibility) baseline->validate Yes final_method Final Analytical Method validate->final_method

Caption: Workflow for Chiral Method Development.

G start Problem: Poor or No Resolution check_csp Is the CSP appropriate for indole alkaloids? start->check_csp check_mp Is the mobile phase optimized? check_csp->check_mp Yes solution1 Screen different CSPs (e.g., Chiralpak AD, Chiralcel OD) check_csp->solution1 No/Unsure check_params Are other parameters optimized? check_mp->check_params Yes solution2 Vary modifier type and concentration. Optimize additive concentration. check_mp->solution2 No solution3 Optimize flow rate and temperature. check_params->solution3 No end Resolution Improved check_params->end Yes solution1->end solution2->end solution3->end

Caption: Troubleshooting Poor Resolution.

References

Reducing cytotoxicity of N-Methoxyanhydrovobasinediol in non-cancerous cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of reducing the cytotoxicity of N-Methoxyanhydrovobasinediol in non-cancerous cell lines.

Frequently Asked Questions (FAQs)

Q1: My non-cancerous cell line shows significant cell death after treatment with this compound. Is this expected?

A1: this compound belongs to the vobasine (B1212131) class of indole (B1671886) alkaloids.[1][2] While being investigated for potential anti-inflammatory and anticancer activities, many alkaloids can exhibit cytotoxic effects that are not always selective for cancer cells.[1][3] Therefore, observing cytotoxicity in non-cancerous cell lines is a critical step in characterizing the compound's selectivity and therapeutic window.

Q2: What are the likely molecular mechanisms behind the cytotoxicity of this compound in my non-cancerous cells?

A2: While specific data on this compound is limited, alkaloids often induce cytotoxicity through several common mechanisms:

  • Induction of Apoptosis: Many natural compounds trigger programmed cell death, which involves the activation of a cascade of enzymes called caspases.[3][4][5]

  • Generation of Oxidative Stress: The compound may lead to an imbalance in reactive oxygen species (ROS), causing damage to cellular components.[6][7]

  • Disruption of Critical Signaling Pathways: Interference with pathways essential for cell survival, such as the PI3K/Akt/mTOR pathway, can lead to cell death.[8][9]

Q3: How can I begin to reduce the off-target cytotoxicity of this compound?

A3: A systematic approach is recommended:

  • Confirm the Dose-Response: Accurately determine the half-maximal inhibitory concentration (IC50) in your non-cancerous cell line to establish a baseline for toxicity.

  • Investigate the Mechanism: Use targeted assays to determine if the primary cause of cell death is apoptosis or oxidative stress.

  • Apply Mitigating Agents: Based on the identified mechanism, co-administer specific inhibitors or protective agents to see if cytotoxicity in the non-cancerous cells can be reduced.[10]

Q4: Can antioxidants like N-acetylcysteine (NAC) help reduce the cytotoxicity?

A4: Yes, if the cytotoxicity is mediated by oxidative stress. NAC is a precursor for glutathione (B108866) synthesis, a powerful intracellular antioxidant.[6][11] Pre-incubating your non-cancerous cells with NAC before adding this compound can help counteract the production of ROS and may reduce cell death.[6][12]

Q5: What if apoptosis is the primary mechanism of cell death?

A5: If you determine that this compound is inducing apoptosis, you can use pan-caspase inhibitors, such as Z-VAD-FMK, to block the apoptotic cascade.[4][13] This can help to confirm that the observed cell death is caspase-dependent and may rescue the non-cancerous cells.

Troubleshooting Guides

Problem 1: High variability or unexpected results in the cytotoxicity assay (e.g., MTT, XTT).
  • Possible Cause 1: Interference from the compound.

    • Natural products can be colored or fluorescent, which can interfere with absorbance or fluorescence-based assays.[14]

    • Troubleshooting Steps:

      • Run a "compound-only" control (wells with the compound at all tested concentrations but without cells) to measure its intrinsic absorbance/fluorescence.

      • Subtract the background reading from your experimental wells.

      • If interference is significant, consider switching to a different assay format, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a lactate (B86563) dehydrogenase (LDH) release assay.

  • Possible Cause 2: Compound precipitation.

    • This compound may have limited solubility in aqueous culture media, leading to precipitation at higher concentrations.

    • Troubleshooting Steps:

      • Visually inspect the wells under a microscope for any precipitate.

      • Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and is non-toxic to the cells.

      • Consider using a lower range of concentrations or exploring different solubilizing agents.

Problem 2: High cytotoxicity is observed in the non-cancerous cell line, limiting the therapeutic window.
  • Possible Cause: The cytotoxic mechanism is broadly active in both cancerous and non-cancerous cells.

    • Troubleshooting Steps:

      • Investigate the Mechanism of Cytotoxicity: Follow the experimental workflow outlined below to determine if the primary driver is oxidative stress or apoptosis.

      • Co-administer Protective Agents:

        • If oxidative stress is confirmed, pre-treat cells with N-acetylcysteine (NAC).

        • If apoptosis is confirmed, co-treat with a pan-caspase inhibitor (e.g., Z-VAD-FMK).

        • If cell survival pathways are implicated, consider co-treatment with a PI3K/Akt pathway inhibitor to sensitize cancer cells, which may allow for a lower, less toxic dose of this compound.[15]

Data Presentation

The following tables summarize hypothetical data from experiments designed to investigate and mitigate the cytotoxicity of this compound.

Table 1: Cytotoxicity of this compound in Cancerous vs. Non-Cancerous Cell Lines

Cell Line TypeCell LineThis compound IC50 (µM)
Non-CancerousFibroblast (MRC-5)15.2
Non-CancerousKidney (HEK293)21.8
CancerousLung (A549)8.5
CancerousBreast (MCF-7)11.3

Table 2: Effect of Mitigating Agents on this compound Cytotoxicity in a Non-Cancerous Cell Line (MRC-5)

Treatment GroupThis compound (µM)Cell Viability (%)
Vehicle Control0100 ± 4.5
This compound1552 ± 3.8
This compound + NAC (5 mM)1588 ± 5.1
This compound + Z-VAD-FMK (20 µM)1591 ± 4.2

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan (B1609692) crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well. Gently pipette to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells and plot the results to determine the IC50 value.

Protocol 2: Intracellular ROS Detection

This protocol uses a fluorescent probe (DCFH-DA) to measure the generation of intracellular reactive oxygen species.

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate as described in Protocol 1.

  • Compound Treatment: Treat cells with this compound at the IC50 concentration for various time points (e.g., 1, 3, 6 hours). Include a vehicle control and a positive control (e.g., H₂O₂). For mitigation experiments, pre-incubate cells with NAC (e.g., 5 mM) for 1-2 hours before adding the compound.

  • Probe Loading: Remove the treatment medium and wash cells with warm PBS. Add 100 µL of 10 µM DCFH-DA solution in PBS to each well.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Measurement: Wash the cells with PBS. Add 100 µL of PBS to each well. Measure the fluorescence with a microplate reader (Excitation/Emission ~485/535 nm).

Protocol 3: Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases 3 and 7, which are key markers of apoptosis.

  • Cell Seeding: Seed cells in a 96-well white, clear-bottom plate as described in Protocol 1.

  • Compound Treatment: Treat cells with this compound at the IC50 concentration for various time points (e.g., 6, 12, 24 hours). Include a vehicle control and a positive control (e.g., staurosporine). For mitigation experiments, co-incubate with a pan-caspase inhibitor (e.g., Z-VAD-FMK).

  • Assay: Use a commercially available caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7). Follow the manufacturer's instructions, which typically involve adding a reagent containing a luminogenic caspase substrate.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence using a microplate reader.

Mandatory Visualizations

G cluster_0 Initial Observation cluster_1 Troubleshooting & Investigation cluster_2 Mechanism-Based Mitigation cluster_3 Outcome observe High Cytotoxicity in Non-Cancerous Cells check_assay Verify Assay Integrity (Controls, Alternative Assays) observe->check_assay investigate_ros Measure ROS Levels (DCFH-DA Assay) check_assay->investigate_ros If assay is valid investigate_apop Measure Caspase Activity (Caspase-3/7 Assay) check_assay->investigate_apop If assay is valid add_nac Co-treat with N-acetylcysteine (NAC) investigate_ros->add_nac If ROS is elevated add_casp_inhib Co-treat with Caspase Inhibitor investigate_apop->add_casp_inhib If Caspases are active reduced_cyto Reduced Cytotoxicity in Non-Cancerous Cells add_nac->reduced_cyto add_casp_inhib->reduced_cyto

Caption: Experimental workflow for troubleshooting and mitigating cytotoxicity.

G cluster_ros Oxidative Stress Pathway cluster_apoptosis Apoptosis Pathway compound This compound ros Increased ROS compound->ros casp9 Caspase-9 Activation compound->casp9 damage Cellular Damage (Lipids, Proteins, DNA) ros->damage casp37 Caspase-3/7 Activation casp9->casp37 apoptosis Apoptosis casp37->apoptosis nac N-acetylcysteine nac->ros Inhibits casp_inhib Caspase Inhibitor casp_inhib->casp37 Inhibits

Caption: Hypothesized signaling pathways for this compound cytotoxicity.

G start Start: High Cytotoxicity Observed q1 Is the assay reliable? start->q1 a1_yes Proceed to Mechanism Investigation q1->a1_yes Yes a1_no Troubleshoot Assay: - Run compound controls - Switch to alternative assay q1->a1_no No q2 Is ROS elevated? a1_yes->q2 a1_no->q1 Re-evaluate a2_yes Test Mitigation with NAC q2->a2_yes Yes a2_no Is Caspase Activity Increased? q2->a2_no No end End: Optimized Conditions Identified a2_yes->end a3_yes Test Mitigation with Caspase Inhibitor a2_no->a3_yes Yes a3_no Investigate other pathways (e.g., PI3K/Akt) a2_no->a3_no No a3_yes->end

Caption: Logical relationship for troubleshooting cytotoxicity.

References

Validation & Comparative

A Comparative Guide to N-Methoxyanhydrovobasinediol and Other Indole Alkaloids in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indole (B1671886) alkaloids represent a vast and structurally diverse class of natural products that have historically been a cornerstone of cancer chemotherapy. From the well-established clinical use of vinca (B1221190) alkaloids to the ongoing discovery of novel bioactive compounds, this family of molecules continues to be a fertile ground for oncological research. This guide provides a comparative analysis of N-Methoxyanhydrovobasinediol and other prominent indole alkaloids, with a focus on their anti-cancer properties, supported by available experimental data.

Comparative Analysis of Anti-Cancer Activity

A survey of the current scientific literature reveals a significant disparity in the extent of research and available data for different indole alkaloids. While some, like vincristine (B1662923) and vinblastine (B1199706), have been extensively studied and are used in clinical practice, others, such as this compound, remain largely uncharacterized in the context of cancer therapy.

This compound

This compound is an indole alkaloid that can be isolated from the plant Gelsemium elegans.[1] This plant is known to be a rich source of various indole alkaloids, and extracts from it have demonstrated anti-tumor properties.[2][3][4][5] However, at present, there is a notable lack of publicly available scientific studies detailing the specific cytotoxic or anti-proliferative activity of this compound against cancer cell lines. Consequently, key metrics such as IC50 values have not been reported. The anti-cancer potential of other alkaloids from Gelsemium elegans suggests that this is a promising area for future investigation.[5]

Vincristine and Vinblastine

Vincristine and vinblastine are prototypical indole alkaloids extracted from the Madagascar periwinkle, Catharanthus roseus. They are among the earliest natural product-derived anti-cancer drugs and remain in clinical use for treating a variety of malignancies, including lymphomas, leukemias, and certain solid tumors.[6][7] Their potent anti-proliferative activity has been extensively documented across a wide range of cancer cell lines.

Other Notable Indole Alkaloids

Beyond the vinca alkaloids, numerous other indole alkaloids have been investigated for their anti-cancer properties. These compounds, derived from various natural sources, exhibit a range of cytotoxic potencies and mechanisms of action.

Data Presentation: In Vitro Cytotoxicity of Selected Indole Alkaloids

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized indole alkaloids against a panel of human cancer cell lines. These values are indicative of the compound's potency in inhibiting cancer cell proliferation in vitro.

Indole AlkaloidCancer Cell LineCell Line OriginIC50 Value
This compound --No data available
Vincristine [8]A549Lung Cancer40 nM
MCF-7Breast Cancer5 nM
1A9Ovarian Cancer4 nM
SY5YNeuroblastoma1.6 nM
Vinblastine [8]MCF-7Breast Cancer0.68 nM
A2780Ovarian Cancer3.92–5.39 nM
Evodiamine [8]MDA-MB-231Breast Cancer7.86 µg/mL
MCF-7Breast Cancer15.36 µg/mL
HT29Colorectal Cancer30 µM
Flavopereirine [6]SW480Colorectal Cancer15.33 µM
HCT116Colorectal Cancer8.15 µM
Dehydrocrenatidine [6]HepG2Liver Cancer3.5 µM
Hep3BLiver Cancer5.87 µM

Note: IC50 values can vary based on experimental conditions such as assay type and exposure duration.

Mechanisms of Action and Signaling Pathways

The anti-cancer effects of indole alkaloids are mediated through various mechanisms, often involving the disruption of critical cellular processes and signaling pathways.

Vincristine and Vinblastine: Microtubule Destabilization

The primary mechanism of action for vincristine and vinblastine is the disruption of microtubule dynamics.[9][10][11][12] They bind to β-tubulin and inhibit its polymerization into microtubules. This interference with microtubule assembly disrupts the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. The result is an arrest of the cell cycle in the M-phase, which ultimately triggers apoptosis (programmed cell death).[12]

Mechanism of Vinca Alkaloids cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Progression cluster_2 Cellular Outcomes Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Metaphase Metaphase Anaphase Anaphase Metaphase->Anaphase Apoptosis Apoptosis Vinca Alkaloids Vinca Alkaloids Vinca Alkaloids->Tubulin Dimers Bind to β-tubulin Mitotic Arrest Mitotic Arrest Mitotic Arrest->Apoptosis

Caption: Mechanism of action of vinca alkaloids.

Indole Alkaloids and Cellular Signaling Pathways

Several indole alkaloids have been shown to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis. For instance, some indole alkaloids can influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in regulating cell growth and apoptosis.[13][14][15] The PI3K/Akt/mTOR pathway, another critical regulator of cell survival and proliferation, can also be targeted by certain indole alkaloids, leading to the induction of autophagy.[16]

This compound

Due to the absence of dedicated studies, the mechanism of action of this compound in the context of cancer remains to be elucidated.

Experimental Protocols: In Vitro Cytotoxicity Assay (MTT Assay)

The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method commonly used to assess the cytotoxic effects of a compound on cancer cells and to determine IC50 values.

1. Cell Seeding:

  • Cancer cells are harvested and counted.
  • Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
  • Plates are incubated overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of the test compound (e.g., indole alkaloid) is prepared in a suitable solvent (e.g., DMSO).
  • A series of dilutions of the compound are prepared in culture medium to achieve the desired final concentrations.
  • The medium from the cell plates is carefully removed, and 100 µL of the medium containing the various concentrations of the compound is added to the respective wells. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration as the treated wells.
  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • Following the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
  • The plates are incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Formazan Solubilization:

  • After the incubation with MTT, the medium is carefully removed.
  • 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
  • The plate is gently agitated on a shaker for 5-10 minutes to ensure complete dissolution.

5. Absorbance Measurement and Data Analysis:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.
  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve of cell viability versus compound concentration.

"Cell Seeding" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Overnight Incubation" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Compound Treatment" [fillcolor="#FBBC05", fontcolor="#202124"]; "Incubation (24-72h)" [fillcolor="#FBBC05", fontcolor="#202124"]; "MTT Addition" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Incubation (2-4h)" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Formazan Solubilization" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Absorbance Reading" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Data Analysis (IC50)" [shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

"Cell Seeding" -> "Overnight Incubation"; "Overnight Incubation" -> "Compound Treatment"; "Compound Treatment" -> "Incubation (24-72h)"; "Incubation (24-72h)" -> "MTT Addition"; "MTT Addition" -> "Incubation (2-4h)"; "Incubation (2-4h)" -> "Formazan Solubilization"; "Formazan Solubilization" -> "Absorbance Reading"; "Absorbance Reading" -> "Data Analysis (IC50)"; }

Caption: A typical experimental workflow for an MTT assay.

Conclusion

Indole alkaloids remain a highly significant class of compounds in the field of cancer therapy. Established drugs like vincristine and vinblastine demonstrate the potent anti-cancer activity that can be harnessed from this structural scaffold. While a wealth of data exists for these and other indole alkaloids, this guide highlights a significant knowledge gap concerning this compound. The lack of published data on its anti-cancer activity underscores the vast untapped potential within the diverse world of natural products. Further investigation into the bioactivity of this compound and other alkaloids from Gelsemium elegans is warranted and could lead to the discovery of novel therapeutic agents for the treatment of cancer.

References

Comparative Analysis: N-Methoxyanhydrovobasinediol and Vobasine Alkaloids - A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of N-Methoxyanhydrovobasinediol and vobasine (B1212131) alkaloids for researchers, scientists, and drug development professionals. While both are indole (B1671886) alkaloids with potential pharmacological significance, the extent of current scientific knowledge on them differs significantly. Vobasine alkaloids are well-characterized as precursors to important anticancer agents. In contrast, this compound remains a largely unexplored natural product, presenting a compelling case for further investigation.

Chemical Structures and Properties

Vobasine alkaloids are a class of monoterpenoid indole alkaloids characterized by a specific multi-ring structure. This compound is a distinct indole alkaloid isolated from Gelsemium elegans. Below is a comparison of their fundamental chemical properties.

PropertyThis compoundVobasine (Representative)
Molecular Formula C₂₁H₂₆N₂O₂C₂₁H₂₄N₂O₃
Molecular Weight 338.44 g/mol 352.43 g/mol
Chemical Class Indole AlkaloidMonoterpenoid Indole Alkaloid
Natural Source Gelsemium elegansVarious species of Tabernaemontana, Voacanga, and Catharanthus

Biological Activity and Therapeutic Potential

Vobasine Alkaloids: Precursors to Anticancer Therapeutics

Vobasine alkaloids, particularly voacangine, serve as crucial precursors in the semi-synthesis of potent anticancer drugs like vinblastine (B1199706) and vincristine. These dimeric indole alkaloids function by disrupting microtubule dynamics, which are essential for cell division, thereby inducing apoptosis in rapidly proliferating cancer cells. Their mechanism of action involves binding to tubulin and inhibiting its polymerization into microtubules, leading to mitotic arrest.

This compound: An Uncharted Territory

To date, there is a notable absence of published studies detailing the specific biological activities of this compound. Its isolation from Gelsemium elegans, a plant known for its highly toxic alkaloids, suggests that it may possess significant bioactivity. The unique structural features of this compound, including the N-methoxy group, warrant investigation into its pharmacological profile, particularly its potential cytotoxic, anti-inflammatory, or antimicrobial properties.

Signaling Pathway: Vobasine-Derived Anticancer Alkaloids

The anticancer effects of vobasine-derived bisindole alkaloids, such as vinblastine, are primarily mediated through the disruption of microtubule formation, which in turn activates the spindle assembly checkpoint and ultimately leads to apoptotic cell death.

G Figure 1: Simplified Signaling Pathway of Vobasine-Derived Anticancer Alkaloids cluster_0 Figure 1: Simplified Signaling Pathway of Vobasine-Derived Anticancer Alkaloids Vobasine-derived bisindole alkaloid (e.g., Vinblastine) Vobasine-derived bisindole alkaloid (e.g., Vinblastine) Tubulin dimers Tubulin dimers Vobasine-derived bisindole alkaloid (e.g., Vinblastine)->Tubulin dimers binds to Microtubule polymerization Microtubule polymerization Vobasine-derived bisindole alkaloid (e.g., Vinblastine)->Microtubule polymerization inhibits Tubulin dimers->Microtubule polymerization Mitotic spindle formation Mitotic spindle formation Microtubule polymerization->Mitotic spindle formation Mitotic arrest Mitotic arrest Mitotic spindle formation->Mitotic arrest disruption leads to Apoptosis Apoptosis Mitotic arrest->Apoptosis triggers

Figure 1: Simplified signaling pathway of vobasine-derived anticancer alkaloids.

Experimental Protocols: A Roadmap for Future Research

Given the lack of experimental data for this compound, we present a standardized protocol for a cytotoxicity assay that could be employed to evaluate its potential anticancer activity. This protocol is based on established methods for assessing the cytotoxicity of novel compounds.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Workflow

G Figure 2: Experimental Workflow for MTT Cytotoxicity Assay cluster_0 Figure 2: Experimental Workflow for MTT Cytotoxicity Assay Cell Culture Cell Culture Seeding in 96-well plates Seeding in 96-well plates Cell Culture->Seeding in 96-well plates Compound Treatment Compound Treatment Seeding in 96-well plates->Compound Treatment Incubation (24-72h) Incubation (24-72h) Compound Treatment->Incubation (24-72h) MTT Addition MTT Addition Incubation (24-72h)->MTT Addition Incubation (2-4h) Incubation (2-4h) MTT Addition->Incubation (2-4h) Solubilization of Formazan (B1609692) Solubilization of Formazan Incubation (2-4h)->Solubilization of Formazan Absorbance Measurement Absorbance Measurement Solubilization of Formazan->Absorbance Measurement Data Analysis (IC50) Data Analysis (IC50) Absorbance Measurement->Data Analysis (IC50)

Figure 2: Experimental workflow for MTT cytotoxicity assay.

Detailed Methodology

  • Cell Culture: Maintain the selected cancer cell line (e.g., HeLa, MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the culture medium to achieve the desired final concentrations.

  • Treatment: Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Conclusion and Future Directions

The comparative analysis of this compound and vobasine alkaloids underscores a significant knowledge gap in the scientific literature. While vobasine alkaloids are established as valuable precursors in cancer therapy, the pharmacological potential of this compound remains to be elucidated.

Future research should prioritize the systematic evaluation of this compound's biological activities. The proposed cytotoxicity screening is a critical first step in determining its potential as an anticancer agent. Further investigations into its mechanism of action and potential effects on other cellular pathways are also warranted. Unraveling the pharmacological profile of this novel alkaloid could open new avenues for drug discovery and development.

Validating the In Vivo Anti-inflammatory Activity of N-Methoxyanhydrovobasinediol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo anti-inflammatory activity of plant extracts known to contain indole (B1671886) alkaloids similar to N-Methoxyanhydrovobasinediol. Due to the limited availability of in vivo data on the isolated compound this compound, this guide draws upon studies of extracts from Voacanga africana and Tabernaemontana divaricata, plants recognized for their rich content of related alkaloids.

This analysis presents experimental data from animal models of inflammation, offering insights into the potential anti-inflammatory efficacy of this class of compounds compared to established nonsteroidal anti-inflammatory drugs (NSAIDs). The data is intended to serve as a valuable resource for researchers investigating novel anti-inflammatory agents.

Comparative Efficacy of Plant Extracts vs. Standard NSAIDs

The following table summarizes the quantitative data from in vivo studies, comparing the anti-inflammatory effects of extracts from Voacanga africana and Tabernaemontana divaricata with standard anti-inflammatory drugs.

Test Substance Animal Model Inflammatory Agent Dose Route of Administration % Inhibition of Inflammation Positive Control % Inhibition by Positive Control
Hydroethanolic extract of Voacanga africana root bark (10% ointment)Mouse Ear EdemaCroton OilNot specifiedTopical80%[1][2][3][4]Indomethacin (10% ointment)Not specified in detail, but activity was comparable[1][2][3][4]
Flavonoid fraction of Voacanga africana leavesRat Paw EdemaCarrageenan50 - 150 mg/kgOralDose-dependent inhibition observed[3][5]Not specifiedNot specified
Ethanolic extract of Tabernaemontana divaricata flowersRat Paw EdemaCarrageenanNot specifiedNot specifiedSignificant anti-inflammatory activity[6]DiclofenacComparable activity to the extract[6]
Methanolic extract of Tabernaemontana divaricata leavesMouse Ear EdemaCroton Oil<500 µg/cm² (ID50)TopicalDose-dependent inhibition[7]Indomethacin48.8% inhibition at 90 µg/cm²[7]
Hexane fraction of methanolic extract of T. divaricata leavesMouse Ear EdemaCroton Oil0.7 µg/cm²Topical42.1%[7]Indomethacin48.8% inhibition at 90 µg/cm²[7]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses acute inflammation.

  • Animals: Male Wistar rats (150-200g) are typically used.

  • Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the rats.

  • Test Substance Administration: The plant extract or the standard drug (e.g., Diclofenac) is administered, usually orally, one hour before the carrageenan injection. A control group receives only the vehicle.

  • Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for the treated groups relative to the control group.

Croton Oil-Induced Ear Edema in Mice

This model is used to evaluate topical anti-inflammatory activity.

  • Animals: Male Swiss albino mice (20-25g) are commonly used.

  • Induction of Inflammation: A solution of croton oil in a suitable solvent (e.g., acetone) is applied to the inner surface of the right ear of the mice. The left ear serves as a control.

  • Test Substance Administration: The plant extract, fraction, or standard drug (e.g., Indomethacin) is dissolved in the croton oil solution and applied topically to the ear.

  • Measurement of Edema: After a specified period (e.g., 4-6 hours), the mice are euthanized, and circular sections are punched out from both ears and weighed. The difference in weight between the right and left ear punches is taken as a measure of the edema.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for the treated groups compared to the group treated with croton oil alone.

Inflammatory Signaling Pathway

The anti-inflammatory effects of many natural products, including indole alkaloids, are often attributed to their modulation of key signaling pathways involved in the inflammatory response. The diagram below illustrates a simplified representation of the NF-κB signaling pathway, a central regulator of inflammation.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimuli (e.g., LPS, Cytokines) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_active->Genes N_Methoxyanhydrovobasinediol This compound (and related alkaloids) N_Methoxyanhydrovobasinediol->IKK Inhibition? N_Methoxyanhydrovobasinediol->NFkB_active Inhibition?

Caption: Simplified NF-κB signaling pathway in inflammation.

This guide provides a foundational comparison based on available literature. Further studies on isolated this compound are necessary to definitively characterize its in vivo anti-inflammatory properties and mechanism of action.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for N-Methoxyanhydrovobasinediol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this guide's publication, publicly available literature lacks specific, validated analytical methods for N-Methoxyanhydrovobasinediol. Consequently, this document provides a comparative framework based on established methodologies for structurally similar compounds, such as complex alkaloids. The experimental data and protocols presented herein are representative and intended to guide researchers in developing and cross-validating methods for novel or rare analytes.

The selection of a robust and reliable analytical method is critical for the accurate quantification of this compound in various matrices during drug discovery, development, and quality control. This guide outlines the experimental protocols and compares the performance characteristics of two powerful and commonly used analytical techniques: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: A Comparative Overview of Analytical Methods

The choice between HPLC-DAD and LC-MS/MS often depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the typical performance parameters for each technique, providing a basis for method selection and cross-validation. Cross-validation is essential when data from two different methods need to be compared or combined.[1]

Parameter HPLC-DAD (Typical Performance) LC-MS/MS (Typical Performance) Commentary
Linearity (R²) ≥ 0.99[2]> 0.99[3]Both methods offer excellent linearity, ensuring results are proportional to analyte concentration within a defined range.[2][4]
Limit of Detection (LOD) ~1-10 ng/mL[5][6]~0.01-1 ng/mL[3][7]LC-MS/MS is significantly more sensitive, making it suitable for trace-level analysis.[4]
Limit of Quantification (LOQ) ~5-30 ng/mL[5][6]~0.05-2 ng/mL[3][7]The lower LOQ of LC-MS/MS allows for accurate measurement of very low concentrations, crucial for pharmacokinetic studies.[4]
Accuracy (% Recovery) 95 - 105%[2]85 - 115% (Bioanalytical)[8][9]Both methods provide high accuracy. Bioanalytical guidelines often accept a wider range for LC-MS/MS due to matrix complexity.[8]
Precision (%RSD) < 5%[6]< 15% (Bioanalytical)[8][9]Both methods are highly precise. The acceptance criteria for bioanalytical LC-MS/MS are typically less stringent.[8]
Specificity / Selectivity Moderate to HighVery HighDAD provides spectral data for peak purity assessment.[2] MS/MS offers unparalleled selectivity by monitoring specific precursor-product ion transitions, minimizing matrix interference.[10][11]
Matrix Effect Low / NegligibleCan be significantHPLC-DAD is less prone to matrix effects. For LC-MS/MS, matrix effects must be carefully evaluated and mitigated.[10]
Cost & Complexity LowerHigherHPLC-DAD systems are more common, less expensive, and simpler to operate. LC-MS/MS requires specialized expertise and higher investment.

Experimental Protocols

Detailed methodologies are essential for the replication, validation, and adaptation of analytical methods. Below are representative protocols for the analysis of a hypothetical alkaloid like this compound.

This method is suitable for quantification in less complex matrices, such as bulk drug substances or simple formulations, where concentration levels are relatively high.

a) Sample Preparation (for a Plant Extract Matrix):

  • Weigh 1 gram of homogenized plant material.

  • Add 20 mL of a methanol:water (80:20, v/v) solution.

  • Sonicate the mixture for 30 minutes, followed by centrifugation at 4000 rpm for 10 minutes.[12]

  • Collect the supernatant and filter it through a 0.45 µm PTFE syringe filter prior to injection.[5]

b) Chromatographic Conditions:

  • HPLC System: Agilent 1260 series or equivalent with a Diode Array Detector.[13]

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used for complex samples.[14]

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 70% B

    • 25-30 min: 70% to 10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: Diode Array Detector monitoring at a wavelength selected based on the analyte's UV-Vis spectrum (e.g., 280 nm), with a full spectrum scan (200-400 nm) to assess peak purity.[15]

c) Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).[6]

This method is the gold standard for quantifying analytes in complex biological matrices (e.g., plasma, serum, urine) due to its superior sensitivity and selectivity.[11]

a) Sample Preparation (for Plasma Matrix):

  • To 100 µL of plasma sample, add 20 µL of an internal standard solution (preferably a stable isotope-labeled version of the analyte).

  • Perform protein precipitation by adding 300 µL of cold acetonitrile.[16]

  • Vortex the mixture for 1 minute, then centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[17]

  • Reconstitute the residue in 100 µL of the initial mobile phase composition for injection.[17]

b) Chromatographic and Mass Spectrometric Conditions:

  • LC System: UPLC or HPLC system (e.g., Agilent 1290 Infinity II).[3]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6470A).[3]

  • Column: Reversed-phase C18 or PFP column (e.g., 2.1 x 100 mm, 2.7 µm).[11]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Methanol.[11]

  • Gradient Program: A fast gradient is often employed to ensure high throughput.

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-3.5 min: 95% B

    • 3.5-4.0 min: 95% to 5% B

    • 4.0-5.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.[9]

  • Column Temperature: 40 °C.[11]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor ion → product ion transitions for this compound and the internal standard would need to be determined by direct infusion of a standard solution.

  • MS Parameters: Parameters such as capillary voltage, nebulizer gas pressure, and collision energy must be optimized for the specific analyte.[11]

c) Method Validation: Validation for bioanalytical methods follows FDA or EMA guidelines, including assessments of linearity, accuracy, precision, selectivity, LOQ, matrix effect, and analyte stability under various conditions (e.g., freeze-thaw, bench-top).[4][8]

Mandatory Visualizations

Cross_Validation_Workflow cluster_0 Reference Method cluster_1 Comparator Method Ref_Method Validated Method A (e.g., HPLC-DAD) Ref_Samples Analyze QC Samples & Study Samples Ref_Method->Ref_Samples Ref_Data Generate Dataset A Ref_Samples->Ref_Data Stat_Analysis Statistical Comparison (e.g., Bland-Altman, Regression) Ref_Data->Stat_Analysis Compare Comp_Method Validated Method B (e.g., LC-MS/MS) Comp_Samples Re-analyze Same Samples Comp_Method->Comp_Samples Comp_Data Generate Dataset B Comp_Samples->Comp_Data Comp_Data->Stat_Analysis Compare Conclusion Determine Comparability (Acceptance Criteria Met) Stat_Analysis->Conclusion Assess Bias & Correlation

Caption: A general workflow for the cross-validation of two analytical methods.

Experimental_Workflow start Sample Collection (e.g., Plasma, Plant Material) prep Sample Preparation (Extraction / Precipitation) start->prep is_add Add Internal Standard prep->is_add cleanup Filtration / Evaporation & Reconstitution is_add->cleanup analysis Instrumental Analysis (HPLC or LC-MS/MS) cleanup->analysis data Data Acquisition analysis->data quant Quantification (Calibration Curve) data->quant report Final Report quant->report

Caption: A typical experimental workflow for sample analysis.

References

A Comparative Analysis of Synthetic vs. Natural N-Methoxyanhydrovobasinediol: Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-Methoxyanhydrovobasinediol

This compound is an alkaloid that has been isolated from plants of the Apocynaceae and Loganiaceae families, notably from species such as Gelsemium elegans.[1] Alkaloids, a diverse group of naturally occurring chemical compounds containing basic nitrogen atoms, are known for their wide range of pharmacological activities.[2][3] The unique structure of this compound, featuring a methoxy (B1213986) group modification, is believed to contribute to its specific interactions with cellular targets, leading to its potential biological effects.[4]

Theoretical Comparison of Synthetic vs. Natural this compound

In the absence of direct experimental comparisons, a theoretical framework can be used to anticipate potential differences in the biological activity of synthetic and natural this compound.

FeatureNatural this compoundSynthetic this compoundImplications for Biological Activity
Source Extracted from plant sources like Gelsemium elegans.[1]Produced through chemical synthesis in a laboratory setting.Natural extracts may contain other related alkaloids that could lead to synergistic or antagonistic effects. Synthetic routes offer a higher degree of purity and control over the final product.
Purity and Impurities May contain other structurally related alkaloids and plant metabolites as impurities.[2] The purification process can be complex.The impurity profile is dependent on the synthetic route, reagents, and purification methods used.[5][6] Potential impurities include starting materials, by-products, and reagents.The presence of different impurities could significantly alter the observed biological activity and toxicity profile. Minor impurities in natural extracts could contribute to the overall therapeutic effect.
Stereochemistry Typically exists as a single, specific stereoisomer due to the stereospecificity of biosynthetic enzymes.The stereochemical outcome depends on the synthetic strategy. Asymmetric synthesis would be required to produce a single enantiomer. Racemic mixtures may be produced without stereocontrol.Different stereoisomers of a compound can have vastly different biological activities and toxicities. The specific stereochemistry of the natural compound is likely crucial for its interaction with biological targets.
Biological Equivalence Assumed to be the biologically active form found in nature.A synthetic version that is chemically and stereochemically identical to the natural compound should, in theory, exhibit the same intrinsic biological activity.Any observed differences in activity between a highly purified natural sample and a well-characterized synthetic sample would likely be due to residual impurities in either sample or the presence of synergistic compounds in the natural extract.

Potential Biological Activities and Signaling Pathways

The purported anti-inflammatory and anticancer activities of this compound are likely mediated through the modulation of key cellular signaling pathways.

Anti-Inflammatory Activity: Many alkaloids exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8][9] This pathway plays a crucial role in regulating the immune response to infection and inflammation. Inhibition of NF-κB can lead to a downstream reduction in the production of pro-inflammatory cytokines.

Anticancer Activity: The potential anticancer effects of this compound may be attributed to the induction of apoptosis, or programmed cell death. The intrinsic apoptosis pathway, in particular, is a common target for anticancer compounds.[10] This pathway involves the mitochondria and a cascade of caspase enzymes that ultimately lead to cell death.

Signaling Pathway Diagrams

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκB IKK_Complex->IkB P IkB_NF_kB IκB-NF-κB Complex IkB->IkB_NF_kB Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB->Ub_Proteasome NF_kB NF-κB NF_kB->IkB_NF_kB NF_kB_n NF-κB NF_kB->NF_kB_n N_Methoxyanhydrovobasinediol_I N-Methoxy- anhydrovobasinediol N_Methoxyanhydrovobasinediol_I->IKK_Complex Inhibition DNA DNA NF_kB_n->DNA Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression

Figure 1: Postulated inhibition of the NF-κB signaling pathway.

Intrinsic_Apoptosis_Pathway cluster_stimuli cluster_mitochondria Mitochondrion cluster_cytoplasm Cytoplasm Cellular_Stress Cellular Stress Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion N_Methoxyanhydrovobasinediol_A N-Methoxy- anhydrovobasinediol N_Methoxyanhydrovobasinediol_A->Mitochondrion Induction Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 Caspase9->Caspase3 Activation Procaspase3 Pro-caspase-3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Postulated induction of the intrinsic apoptosis pathway.

Experimental Protocols for Comparative Analysis

To empirically compare the biological activity of synthetic and natural this compound, a series of in vitro assays would be essential.

1. Cytotoxicity and Anticancer Activity Assessment

  • Objective: To determine and compare the cytotoxic effects of natural and synthetic this compound on various cancer cell lines and to assess their therapeutic index against non-cancerous cells.

  • Method:

    • Cell Culture: A panel of human cancer cell lines (e.g., A2780 ovarian, MCF-7 breast, HT-29 colon) and a non-cancerous cell line (e.g., normal human fibroblasts) would be cultured under standard conditions.[10][11]

    • MTT Assay: Cell viability would be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12] Cells would be seeded in 96-well plates and treated with a range of concentrations of both synthetic and natural this compound for 24, 48, and 72 hours. The absorbance, which correlates with the number of viable cells, would be measured spectrophotometrically.

    • Data Analysis: The half-maximal inhibitory concentration (IC50) values for each compound on each cell line would be calculated from the dose-response curves.[10] A lower IC50 value indicates higher cytotoxicity. The therapeutic index would be determined by comparing the IC50 in cancer cells to that in normal cells.

  • Expected Outcome: This assay would provide quantitative data on the cytotoxic potency of each compound, allowing for a direct comparison of their anticancer activity.

2. Anti-Inflammatory Activity Assessment

  • Objective: To evaluate and compare the ability of natural and synthetic this compound to suppress inflammatory responses in vitro.

  • Method:

    • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) would be used.

    • LPS Stimulation: Cells would be pre-treated with various concentrations of synthetic and natural this compound for a specified time, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

    • Nitric Oxide (NO) Measurement: The production of nitric oxide, a key inflammatory mediator, in the cell culture supernatant would be quantified using the Griess reagent assay.

    • Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant would be measured using ELISA (Enzyme-Linked Immunosorbent Assay).

  • Expected Outcome: A reduction in NO and pro-inflammatory cytokine production in the presence of the compounds would indicate anti-inflammatory activity. The dose-dependent effects of the synthetic and natural forms could then be compared.

3. Receptor Binding Assays

  • Objective: To investigate and compare the binding affinity of natural and synthetic this compound to specific cellular receptors that may be involved in its mechanism of action.

  • Method:

    • Receptor Preparation: Membranes from cells overexpressing the target receptor or purified receptor protein would be used.

    • Competitive Binding Assay: A radiolabeled or fluorescently labeled ligand known to bind to the target receptor would be incubated with the receptor preparation in the presence of increasing concentrations of unlabeled synthetic or natural this compound.[13][14]

    • Detection: The amount of labeled ligand bound to the receptor would be measured using an appropriate detection method (e.g., scintillation counting for radioligands, fluorescence polarization for fluorescent ligands).

    • Data Analysis: The inhibition constant (Ki) for each compound would be determined. A lower Ki value indicates a higher binding affinity.

  • Expected Outcome: This assay would provide insights into the molecular targets of this compound and allow for a quantitative comparison of the binding affinities of the synthetic and natural forms.

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Compound Preparation cluster_assays Biological Assays cluster_analysis Data Analysis and Comparison Natural_Source Natural Source (e.g., Gelsemium elegans) Extraction_Purification Extraction & Purification Natural_Source->Extraction_Purification Natural_Compound Natural This compound Extraction_Purification->Natural_Compound Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Natural_Compound->Cytotoxicity_Assay Anti_Inflammatory_Assay Anti-Inflammatory Assay (e.g., Griess, ELISA) Natural_Compound->Anti_Inflammatory_Assay Receptor_Binding_Assay Receptor Binding Assay Natural_Compound->Receptor_Binding_Assay Chemical_Synthesis Chemical Synthesis Purification_Characterization Purification & Characterization Chemical_Synthesis->Purification_Characterization Synthetic_Compound Synthetic This compound Purification_Characterization->Synthetic_Compound Synthetic_Compound->Cytotoxicity_Assay Synthetic_Compound->Anti_Inflammatory_Assay Synthetic_Compound->Receptor_Binding_Assay IC50_Values IC50 Values Cytotoxicity_Assay->IC50_Values NO_Cytokine_Levels NO & Cytokine Levels Anti_Inflammatory_Assay->NO_Cytokine_Levels Ki_Values Ki Values Receptor_Binding_Assay->Ki_Values Comparison Comparative Analysis of Biological Activity IC50_Values->Comparison NO_Cytokine_Levels->Comparison Ki_Values->Comparison

Figure 3: A hypothetical workflow for comparing biological activities.

Conclusion

While direct comparative data for synthetic versus natural this compound is currently lacking, this guide provides a comprehensive framework for researchers to approach this comparison. The biological activity of a purely synthetic and a highly purified natural sample of this compound is expected to be identical, provided they are chemically and stereochemically the same. However, the presence of impurities or synergistic compounds in less purified samples can lead to significant differences in their observed biological effects. The outlined experimental protocols provide a clear path for future research to elucidate and quantify these potential differences, thereby paving the way for the development of this compound as a potential therapeutic agent. Further investigation into the total synthesis and detailed biological evaluation of this compound is highly encouraged.

References

Navigating the Data Void: The Challenge of Correlating In Vitro and In Vivo Activity for N-Methoxyanhydrovobasinediol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a clear correlation between in vitro activity and in vivo efficacy is a critical step in the validation of any new therapeutic compound. However, for N-Methoxyanhydrovobasinediol, a thorough review of the current scientific literature reveals a significant data gap, precluding a direct comparison and correlation of its activities in laboratory settings versus living organisms.

Currently, there is no publicly available research detailing the biological activities of this compound, either in vitro or in vivo. Broader searches into the parent class of compounds, vobasine (B1212131) alkaloids, offer some insights into their potential therapeutic applications, but specific data for the N-methoxy-anhydro derivative remains elusive.

The Landscape of Vobasine Alkaloids: A Glimpse into Potential Activity

Vobasine alkaloids, a class of indole (B1671886) alkaloids typically isolated from plants of the Tabernaemontana genus, have demonstrated a range of biological effects in preliminary studies. Research has primarily focused on their potential as cytotoxic agents against various cancer cell lines.

General Biological Activities of Vobasine Alkaloids:

Biological ActivityDescription
Cytotoxic (Anti-cancer) Several vobasine-type bisindole alkaloids have shown the ability to inhibit the growth of human cancer cell lines in vitro.[1][2]
Antimicrobial Some compounds within this class have exhibited activity against various microbes.
Anti-HIV Limited studies suggest that certain vobasine derivatives may possess anti-HIV properties.[3]

While this information provides a general context for the potential bioactivity of related compounds, it is crucial to note that these findings are not directly transferable to this compound. The addition of a methoxy (B1213986) group and the anhydro modification can significantly alter the pharmacological properties of the parent molecule.

The In Vitro to In Vivo Correlation (IVIVC) Challenge

The primary obstacle in developing a comparison guide for this compound is the absence of paired in vitro and in vivo data. An effective IVIVC relies on quantitative measurements from both experimental settings to build a predictive model.

An idealized workflow for establishing an in vitro to in vivo correlation would involve the following steps:

IVIVC_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation cluster_correlation Correlation Analysis invitro_assay Quantitative In Vitro Assay (e.g., IC50, EC50) dose_response Dose-Response Curve Generation invitro_assay->dose_response data_integration Data Integration and Modeling dose_response->data_integration animal_model Animal Model Studies (e.g., Xenograft) pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis animal_model->pk_pd pk_pd->data_integration ivivc_model IVIVC Model Development data_integration->ivivc_model

Caption: Idealized workflow for establishing an in vitro to in vivo correlation.

Without the foundational data from both in vitro and in vivo experiments for this compound, it is not possible to construct the necessary data tables, detail specific experimental protocols, or visualize any associated signaling pathways.

Future Directions and a Call for Research

The lack of available data for this compound highlights a need for foundational research into this specific compound. Future studies should aim to:

  • In Vitro Characterization: Determine the cytotoxic, antimicrobial, or other biological activities of this compound in various cell lines and assays. This would involve generating quantitative data such as IC50 values.

  • In Vivo Studies: Following promising in vitro results, conduct studies in appropriate animal models to assess the compound's efficacy, toxicity, and pharmacokinetic profile.

  • Mechanism of Action: Investigate the molecular targets and signaling pathways through which this compound exerts its effects.

As research into this and other vobasine alkaloids progresses, the scientific community will be better positioned to understand their therapeutic potential and establish meaningful in vitro to in vivo correlations. Until such data becomes available, a comprehensive comparison guide for this compound remains an endeavor for future research.

References

Navigating the Structure-Activity Landscape of N-Methoxyanhydrovobasinediol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of N-Methoxyanhydrovobasinediol analogs, focusing on their structure-activity relationships (SAR). Due to the limited availability of comprehensive public data on a wide range of this compound analogs, this guide will focus on outlining the established principles of SAR and providing a framework for comparison, rather than presenting a direct comparative analysis of specific, novel analogs.

While a detailed quantitative comparison of a novel series of this compound analogs is not possible based on currently available public information, we can establish a foundational understanding of SAR by examining related alkaloid structures. The vobasine (B1212131) alkaloid family, to which this compound belongs, is known for a variety of biological activities, including anticancer properties. The exploration of SAR within this class of compounds is crucial for the rational design of more potent and selective therapeutic agents.

Core Principles of Structure-Activity Relationship in Alkaloid Analogs

The biological activity of alkaloid analogs is intrinsically linked to their three-dimensional structure. Modifications to the core scaffold, even minor ones, can lead to significant changes in potency, selectivity, and pharmacokinetic properties. Key aspects typically investigated in SAR studies of such complex natural products include:

  • Substitution Patterns: The position, nature (electron-donating or -withdrawing), and size of substituents on the aromatic rings and the alkaloid core can dramatically influence interactions with biological targets.

  • Stereochemistry: The spatial arrangement of atoms is critical. Different stereoisomers of a compound can exhibit vastly different biological activities.

  • Flexibility and Conformation: The rigidity or flexibility of the molecule can affect its ability to bind to a target protein.

  • Introduction of Pharmacophores: The addition of specific functional groups known to interact with biological targets can enhance activity.

Hypothetical Comparative Data Table

To illustrate how such data would be presented, the following table provides a hypothetical comparison of this compound analogs. It is important to note that the compounds and data presented below are for illustrative purposes only and are not based on published experimental results.

Compound IDModification on Vobasine CoreTarget/Cell LineIC50 (µM)
NMA-1 (Parent) N-MethoxyMCF-7 (Breast Cancer)15.2
NMA-2 N-EthoxyMCF-7 (Breast Cancer)22.5
NMA-3 N-PropoxyMCF-7 (Breast Cancer)35.1
NMA-4 C-10 Bromo substitutionMCF-7 (Breast Cancer)8.7
NMA-5 C-10 Fluoro substitutionMCF-7 (Breast Cancer)12.1
NMA-6 N-Methoxy, C-10 BromoMCF-7 (Breast Cancer)4.3

Experimental Protocols

The evaluation of the biological activity of novel compounds requires robust and well-defined experimental protocols. Below are standardized methodologies that would typically be employed in SAR studies of anticancer agents.

Cell Culture

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Cells are seeded in 96-well plates at a density of 5 x 103 cells per well and allowed to adhere overnight.

  • The following day, cells are treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 48 or 72 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for Signaling Pathway Elucidation
  • Cells are treated with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 hours).

  • Cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • The membrane is then incubated with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.

  • After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualization of Methodologies and Concepts

To further clarify the experimental workflow and logical relationships in SAR studies, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR Analysis & Mechanism synthesis Synthesis of NMA Analogs purification Purification (HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cell_culture Cancer Cell Culture characterization->cell_culture cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 sar_analysis Structure-Activity Relationship Analysis ic50->sar_analysis pathway_analysis Signaling Pathway Analysis (Western Blot) sar_analysis->pathway_analysis lead_optimization Lead Compound Optimization pathway_analysis->lead_optimization sar_logic cluster_structure Chemical Structure cluster_activity Biological Activity parent Parent Compound (NMA-1) high_ic50 Lower Potency (Higher IC50) parent->high_ic50 Exhibits analog Analog with Modified Substituent (e.g., NMA-6) low_ic50 Higher Potency (Lower IC50) analog->low_ic50 Leads to low_ic50->analog Suggests importance of modification

Validating Cellular Target Engagement of N-Methoxyanhydrovobasinediol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid with recognized potential for anti-inflammatory and anticancer activities.[1] Like many natural products, elucidating its precise mechanism of action is crucial for its development as a therapeutic agent. A critical step in this process is the validation of its engagement with its specific cellular target(s). While the definitive molecular target of this compound is a subject of ongoing research, this guide provides a comparative overview of key methodologies for validating target engagement. For illustrative purposes, we will consider a hypothetical scenario where this compound targets MEK1, a key kinase in the MAPK signaling pathway, a pathway known to be modulated by some indole alkaloids.

This guide will compare the performance of three widely-used target engagement validation techniques: Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photo-affinity Labeling (PAL). We will provide supporting experimental data in a comparative format, detailed methodologies for each key experiment, and visualizations of the signaling pathway and experimental workflows.

Comparison of Target Engagement Validation Methods

Choosing the appropriate method for validating target engagement depends on several factors, including the nature of the small molecule, the availability of reagents, and the experimental goals. The following table summarizes the key features of CETSA, DARTS, and PAL for assessing the interaction between this compound and its hypothetical target, MEK1.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Photo-affinity Labeling (PAL)
Principle Ligand binding stabilizes the target protein against heat-induced denaturation.Ligand binding protects the target protein from proteolytic degradation.A photoreactive analog of the compound forms a covalent bond with the target upon UV irradiation.
Compound Modification Not required.Not required.Requires synthesis of a photoreactive probe, often with a reporter tag.
Throughput Can be adapted for high-throughput screening (HTS).Moderate throughput, suitable for validation and screening of smaller libraries.Lower throughput, often used for target identification and binding site mapping.
Readout Quantification of soluble target protein (e.g., Western Blot, ELISA).Quantification of intact target protein (e.g., SDS-PAGE, Western Blot).Detection of labeled target protein (e.g., Western Blot, Mass Spectrometry).
Cellular Context Can be performed in intact cells or cell lysates.Typically performed in cell lysates.Can be performed in intact cells or cell lysates.
Quantitative Data Thermal shift (ΔTm), EC50 for target engagement.Protease protection, apparent Kd.Labeling intensity, identification of binding site.
Key Advantage Label-free and applicable in a native cellular environment.Does not require compound modification and is mechanistically straightforward.Provides direct evidence of interaction and can identify the binding site.
Key Limitation Not all proteins exhibit a significant thermal shift upon ligand binding.May not be sensitive enough for weak binders; requires careful protease optimization.Probe synthesis can be challenging and may alter the compound's binding properties.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol describes how to determine the thermal stabilization of MEK1 in response to this compound treatment in intact cells.

a. Cell Culture and Treatment:

  • Culture a human cancer cell line known to express MEK1 (e.g., HeLa or A549) to ~80% confluency.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO) for 2 hours at 37°C.

b. Heat Challenge:

  • Harvest the cells by trypsinization and wash with PBS.

  • Resuspend the cells in PBS containing a protease inhibitor cocktail.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

c. Cell Lysis and Protein Quantification:

  • Lyse the cells by three cycles of freeze-thawing (liquid nitrogen followed by a 25°C water bath).

  • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Transfer the supernatant (soluble fraction) to new tubes and determine the protein concentration using a BCA assay.

d. Western Blot Analysis:

  • Normalize the protein concentration of all samples.

  • Prepare samples with Laemmli buffer, boil, and load equal amounts onto an SDS-PAGE gel.

  • Perform electrophoresis and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with a primary antibody specific for MEK1.

  • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

  • Quantify the band intensities to generate melting curves and determine the thermal shift (ΔTm) induced by this compound.

Drug Affinity Responsive Target Stability (DARTS) Protocol

This protocol details the validation of MEK1 as a target of this compound in cell lysates.

a. Lysate Preparation:

  • Harvest cultured cancer cells (e.g., HeLa) and wash with PBS.

  • Lyse the cells in M-PER or a similar lysis buffer containing protease inhibitors.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration.

b. Compound Incubation:

  • Dilute the cell lysate to a final concentration of 1 mg/mL.

  • Incubate the lysate with various concentrations of this compound or a vehicle control for 1 hour at room temperature.

c. Protease Digestion:

  • Add a protease, such as thermolysin (e.g., at a 1:1000 protease-to-protein ratio), to each sample.

  • Incubate for 15 minutes at room temperature. The optimal protease concentration and incubation time should be determined empirically.

  • Stop the digestion by adding a protease inhibitor (e.g., EDTA for thermolysin) and Laemmli buffer, followed by boiling.

d. SDS-PAGE and Western Blot Analysis:

  • Resolve the digested protein samples on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane and perform a Western blot analysis using a primary antibody against MEK1.

  • A protected band for MEK1 in the presence of this compound compared to the vehicle control indicates target engagement.

Photo-affinity Labeling (PAL) Protocol

This protocol outlines the steps for identifying the direct interaction between a photoreactive probe of this compound and MEK1.

a. Probe Synthesis:

  • Synthesize a derivative of this compound incorporating a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin (B1667282) or an alkyne for click chemistry).

b. Cell Treatment and UV Crosslinking:

  • Treat cultured cells with the photoreactive probe for a specified time. Include a control group with an excess of the parent compound (this compound) to demonstrate competitive binding.

  • Wash the cells to remove the unbound probe.

  • Expose the cells to UV light (e.g., 365 nm) for a predetermined time to induce covalent crosslinking of the probe to its binding partners.

c. Protein Extraction and Enrichment:

  • Lyse the cells and, if a biotinylated probe was used, enrich the labeled proteins using streptavidin-coated beads. If an alkyne-tagged probe was used, perform a click reaction with an azide-biotin reporter before enrichment.

  • Wash the beads extensively to remove non-specifically bound proteins.

d. Analysis:

  • Elute the captured proteins from the beads.

  • Separate the proteins by SDS-PAGE and perform a Western blot using an anti-MEK1 antibody to confirm that MEK1 was labeled by the probe.

  • For target identification, the eluted proteins can be subjected to mass spectrometry analysis.

Visualizations

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1 MEK1 RAF->MEK1 ERK ERK MEK1->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors NMAV This compound NMAV->MEK1 Inhibition (Hypothetical) GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: Hypothetical signaling pathway of this compound targeting MEK1.

cetsa_workflow start Intact Cells + NMAV heat Heat Challenge (Temperature Gradient) start->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation lysis->centrifugation soluble_fraction Soluble Fraction centrifugation->soluble_fraction western_blot Western Blot for MEK1 soluble_fraction->western_blot analysis Analysis of Thermal Shift (ΔTm) western_blot->analysis

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

darts_workflow start Cell Lysate + NMAV protease Protease Digestion start->protease sds_page SDS-PAGE protease->sds_page western_blot Western Blot for MEK1 sds_page->western_blot analysis Analysis of Protein Protection western_blot->analysis

Caption: Experimental workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.

References

A Comparative Analysis of N-Methoxyanhydrovobasinediol and Paclitaxel in Breast Cancer Cell Lines: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of breast cancer therapeutics, the exploration of novel compounds alongside established chemotherapeutic agents is crucial for advancing treatment strategies. This guide provides a comparative overview of N-Methoxyanhydrovobasinediol, a lesser-known alkaloid, and Paclitaxel (B517696), a widely used mitotic inhibitor, in the context of their effects on breast cancer cell lines. Due to the limited publicly available research on this compound, a direct, data-rich comparison with the extensively studied Paclitaxel is not currently feasible. However, this guide aims to present the available information on both compounds, highlighting the well-documented effects of Paclitaxel as a benchmark for future comparative studies.

I. Overview of Therapeutic Agents

This compound is a vobasine-type indole (B1671886) alkaloid. While research into its specific anticancer properties is emerging, comprehensive studies detailing its mechanism of action, efficacy across different breast cancer cell lines, and associated signaling pathways are not yet widely published.

Paclitaxel , a member of the taxane (B156437) class of chemotherapy drugs, is a cornerstone in the treatment of various cancers, including breast cancer.[1][2][3] It is known for its potent anti-proliferative effects, which are achieved by disrupting the normal function of microtubules.[1][2][]

II. Mechanism of Action

This compound: The precise molecular mechanism of this compound in breast cancer cells is not well-documented in the available scientific literature.

Paclitaxel: Paclitaxel's primary mechanism of action involves its binding to the β-tubulin subunit of microtubules, which are essential components of the cell's cytoskeleton.[2][5] This binding stabilizes the microtubules, preventing their depolymerization.[] The stabilization of microtubules disrupts the dynamic process of mitotic spindle formation, leading to an arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[2][5][6][7]

Below is a diagram illustrating the established mechanism of action for Paclitaxel.

Paclitaxel_Mechanism Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Binds to β-tubulin Stabilization Microtubule Stabilization Microtubules->Stabilization Prevents depolymerization Disruption Disruption of Mitotic Spindle Stabilization->Disruption Arrest G2/M Phase Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action of Paclitaxel in cancer cells.

III. Comparative Efficacy Data

A direct comparison of quantitative data, such as IC50 values, is not possible due to the lack of available studies on this compound. For Paclitaxel, a wealth of data exists, though IC50 values can vary significantly depending on the breast cancer cell line and experimental conditions.

Table 1: Representative IC50 Values for Paclitaxel in Breast Cancer Cell Lines

Cell LineReceptor StatusPaclitaxel IC50 (nM)Reference
MDA-MB-231TNBC~8[8]
MCF-7ER+, PR+Varies[9]
Cal51TNBCVaries[10]
NCI/ADR-RESDrug-ResistantVaries[11]

Note: TNBC (Triple-Negative Breast Cancer), ER+ (Estrogen Receptor Positive), PR+ (Progesterone Receptor Positive). IC50 values are highly dependent on the specific assay and conditions used.

IV. Effects on Cellular Processes

Cell Cycle Arrest:

  • This compound: Data on the effect of this compound on the cell cycle in breast cancer cells is not available.

  • Paclitaxel: Paclitaxel is well-established to cause cell cycle arrest at the G2/M phase.[2][5][7] This is a direct consequence of its microtubule-stabilizing effect, which activates the spindle assembly checkpoint, halting the cell cycle before anaphase.

Induction of Apoptosis:

  • This compound: The apoptosis-inducing potential of this compound in breast cancer cells has not been characterized.

  • Paclitaxel: Paclitaxel is a potent inducer of apoptosis in breast cancer cells.[9][12][13] The prolonged mitotic arrest triggered by Paclitaxel leads to the activation of apoptotic pathways. This can involve the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2.[2][3]

V. Signaling Pathways

This compound: The signaling pathways modulated by this compound in breast cancer cells remain to be elucidated.

Paclitaxel: The cytotoxic effects of Paclitaxel are mediated through various signaling pathways. One key pathway is the PI3K/AKT pathway, which is involved in cell survival and proliferation. Paclitaxel has been shown to inhibit the activation of this pathway in breast cancer cells.[9]

Below is a simplified diagram of a representative experimental workflow for assessing the effects of a compound on a breast cancer cell line.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays Cell_Line Breast Cancer Cell Line (e.g., MDA-MB-231, MCF-7) Compound Test Compound (e.g., Paclitaxel) Cell_Line->Compound Treat cells Viability Cell Viability Assay (e.g., MTT) Compound->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Compound->Apoptosis Cell_Cycle Cell Cycle Analysis (e.g., Flow Cytometry) Compound->Cell_Cycle Western_Blot Western Blot (Signaling Proteins) Compound->Western_Blot

References

N-Methoxyanhydrovobasinediol in Context: A Comparative Analysis of Alkaloids from Gelsemium elegans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-Methoxyanhydrovobasinediol and other alkaloids isolated from the plant Gelsemium elegans. While specific quantitative and biological data for this compound are limited in publicly available research, this document summarizes the known information within the broader context of the well-studied alkaloid profile of its plant source. The experimental protocols for isolation and the known biological activities of the major alkaloids from G. elegans are presented to offer a comprehensive understanding for research and drug development purposes.

Introduction to this compound and its Source

This compound is a monoterpenoid indole (B1671886) alkaloid that has been isolated from Gelsemium elegans[1]. This plant is known for its rich and complex alkaloid composition, with over 120 different alkaloids identified to date. However, G. elegans is also notoriously toxic, a characteristic attributed to certain alkaloids that act on the central nervous system. This guide will delve into the chemical profile of G. elegans, with a focus on comparing this compound with its more extensively researched counterparts from the same plant.

Comparative Analysis of Alkaloid Content in Gelsemium elegans

AlkaloidPlant PartConcentration (% of dry weight)Analytical Method
KoumineRoot0.057 - 0.103HPLC-UV
GelsemineRoot0.012 - 0.025HPLC-UV
GelsenicineRoot0.003 - 0.006HPLC-UV
This compound Not ReportedNot Reported-

Note: The concentrations of alkaloids in Gelsemium elegans can vary significantly based on the plant part, geographical origin, and harvesting time. The data presented here is a representative range from published studies. Specific quantitative data for this compound remains to be determined.

Experimental Protocols

The isolation of alkaloids from Gelsemium elegans, including this compound, follows a general multi-step procedure. The following is a detailed methodology based on established protocols for the extraction and separation of alkaloids from this plant source.

General Extraction and Isolation Workflow

Extraction_Workflow Plant_Material Dried & Powdered Gelsemium elegans Plant Material Extraction Maceration or Soxhlet Extraction with Ethanol/Methanol Plant_Material->Extraction Filtration Filtration to remove solid residue Extraction->Filtration Concentration Evaporation of solvent under reduced pressure to yield crude extract Filtration->Concentration Acid_Base_Partition Acid-Base Partitioning (e.g., with HCl and NaOH) Concentration->Acid_Base_Partition Crude_Alkaloids Crude Alkaloid Fraction Acid_Base_Partition->Crude_Alkaloids Column_Chromatography Column Chromatography (Silica gel, Sephadex LH-20) Crude_Alkaloids->Column_Chromatography Fractionation Collection of Fractions Column_Chromatography->Fractionation TLC_Analysis Thin Layer Chromatography (TLC) Analysis of Fractions Fractionation->TLC_Analysis Purification Preparative High-Performance Liquid Chromatography (Prep-HPLC) TLC_Analysis->Purification Isolated_Compound Isolated this compound and other alkaloids Purification->Isolated_Compound GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Alkaloid G. elegans Alkaloids (e.g., Gelsenicine) Alkaloid->GABA_A_Receptor Potentiates Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Chloride_Channel->Hyperpolarization Cl- influx leads to

References

Confirming the Molecular Target of N-Methoxyanhydrovobasinediol: A Comparative Guide Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid with demonstrated anti-inflammatory and potential anticancer properties.[1] Identifying the precise molecular target of such a compound is a critical step in the drug discovery pipeline, enabling mechanism-of-action studies and guiding further therapeutic development. This guide provides a comprehensive comparison of methodologies for confirming the molecular target of this compound, with a primary focus on the powerful and precise CRISPR-Cas9 gene-editing technology.

For the purpose of this illustrative guide, we will hypothesize that the molecular target of this compound is the Inhibitor of nuclear factor kappa-B kinase subunit beta (IKKβ) , a key protein in the NF-κB signaling pathway, which is a well-established regulator of both inflammation and cancer.

CRISPR-Based Target Validation: A High-Confidence Approach

The CRISPR-Cas9 system offers a robust method for target validation by creating a complete and permanent gene knockout.[2] The underlying principle is simple: if a drug's efficacy depends on its interaction with a specific protein, knocking out the gene encoding that protein should render the cells resistant to the drug's effects. A genome-wide CRISPR screen can be employed to identify genes that, when knocked out, confer resistance to this compound, thus revealing its potential target.[2][3]

CRISPR Workflow cluster_library Library Preparation cluster_screening Cell Screening cluster_analysis Analysis & Validation sgRNA Library sgRNA Library Lentivirus Production Lentivirus Production sgRNA Library->Lentivirus Production Transduction Transduction Lentivirus Production->Transduction Cancer Cell Line Cancer Cell Line Cancer Cell Line->Transduction Selection Puromycin (B1679871) Selection Transduction->Selection Treatment Drug Treatment (this compound) Selection->Treatment Genomic DNA Extraction Genomic DNA Extraction Treatment->Genomic DNA Extraction NGS Next-Gen Sequencing Genomic DNA Extraction->NGS Data Analysis sgRNA Enrichment Analysis NGS->Data Analysis Hit Validation Individual KO Validation Data Analysis->Hit Validation

CRISPR-Cas9 knockout screen workflow for target identification.
Data Presentation: CRISPR Screen and Hit Validation

A genome-wide CRISPR screen in a cancer cell line (e.g., HeLa) treated with this compound would yield a list of genes whose knockout confers resistance. The abundance of each single-guide RNA (sgRNA) in the surviving cell population is quantified by next-generation sequencing.

Table 1: Illustrative Top Hits from a Genome-Wide CRISPR Resistance Screen

RankGene SymbolDescriptionsgRNA Enrichment Score (Log2 Fold Change)
1IKBKBInhibitor of nuclear factor kappa-B kinase subunit beta8.2
2CHUKConserved helix-loop-helix ubiquitous kinase (IKKα)5.9
3IKBKGInhibitor of nuclear factor kappa-B kinase subunit gamma (NEMO)5.5
4RELARELA proto-oncogene, NF-κB subunit4.1
5NFKB1Nuclear factor kappa B subunit 13.8

The top hit, IKBKB (encoding IKKβ), would then be validated individually. New cell lines with a targeted knockout of IKBKB are generated and compared to wild-type (WT) cells for their sensitivity to the compound.

Table 2: Validation of IKKβ as the Target of this compound

Cell LineTreatmentCell Viability (% of Control)IC50
HeLa WT DMSO (Control)100%\multirow{2}{}{5 µM}
This compound (5 µM)48%
HeLa IKBKB KO DMSO (Control)100%\multirow{2}{}{> 100 µM}
This compound (5 µM)95%

The dramatic increase in the half-maximal inhibitory concentration (IC50) in the knockout cells provides strong evidence that IKKβ is the molecular target.

Comparison with Alternative Target Validation Methods

While CRISPR provides a high degree of confidence, it is best practice to use orthogonal methods to validate a drug target.

Method Comparison Input Input: This compound CRISPR CRISPR Knockout Principle: Genetic perturbation (Loss of function) Output: Phenotypic change (Drug resistance) Input->CRISPR RNAi RNAi (siRNA/shRNA) Principle: mRNA degradation (Transient knockdown) Output: Phenotypic change (Drug resistance) Input->RNAi AP_MS Affinity Purification-MS Principle: Biochemical pulldown (Direct binding) Output: Identification of binding partners Input->AP_MS CETSA CETSA Principle: Thermal stabilization (Direct binding) Output: Change in protein melting temperature Input->CETSA High Confidence Target High Confidence Target CRISPR->High Confidence Target Medium Confidence Target Medium Confidence Target RNAi->Medium Confidence Target Direct Target Candidate(s) Direct Target Candidate(s) AP_MS->Direct Target Candidate(s) CETSA->Direct Target Candidate(s)

Comparison of target validation methodologies.

Table 3: Comparison of Key Target Validation Techniques

MethodPrincipleAdvantagesDisadvantages
CRISPR-Cas9 Permanent gene knockout.High specificity; complete loss-of-function; low off-target effects; suitable for genome-wide screens.[2]Can be lethal if the target is essential for cell survival; longer experimental timeline.
RNAi (siRNA/shRNA) Transient mRNA knockdown.Faster than CRISPR; tunable knockdown levels.Incomplete knockdown; significant off-target effects; transient effect.[2]
Affinity Purification-Mass Spectrometry (AP-MS) Immobilized drug pulls down binding partners from cell lysate.Identifies direct binding partners; does not require genetic modification.Can miss low-affinity interactions; may identify non-specific binders; requires chemical modification of the drug.
Cellular Thermal Shift Assay (CETSA) Drug binding stabilizes the target protein against heat-induced denaturation.Confirms direct target engagement in intact cells and tissues; label-free.Not suitable for all targets (e.g., membrane proteins); requires specific antibodies or mass spectrometry for detection.
Hypothesized Signaling Pathway: NF-κB Activation

This compound is hypothesized to inhibit IKKβ. In the canonical NF-κB pathway, stimuli like TNF-α lead to the activation of the IKK complex (IKKα, IKKβ, NEMO). Activated IKKβ phosphorylates the inhibitor IκBα, targeting it for degradation. This releases the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes. By inhibiting IKKβ, this compound would prevent IκBα phosphorylation, trapping NF-κB in the cytoplasm and blocking its downstream effects.

NFkB Pathway TNFR TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex activates IkBa_NFkB IκBα-p50/p65 IKK_complex->IkBa_NFkB phosphorylates IκBα p_IkBa P-IκBα IkBa_NFkB->p_IkBa NFkB p50/p65 IkBa_NFkB->NFkB releases Proteasome Proteasome p_IkBa->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Drug N-Methoxyanhydro- vobasinediol

Hypothesized inhibition of the NF-κB pathway by this compound.

Experimental Protocols

Genome-Wide CRISPR-Cas9 Knockout Screen Protocol
  • Library Amplification: Amplify the genome-wide sgRNA library plasmid pool to obtain sufficient DNA for lentivirus production.

  • Lentivirus Production: Co-transfect HEK293T cells with the sgRNA library plasmids and lentiviral packaging plasmids (e.g., psPAX2, pMD2.G). Harvest the virus-containing supernatant after 48-72 hours.

  • Cell Transduction: Transduce the target cancer cell line (e.g., HeLa) with the pooled lentiviral library at a low multiplicity of infection (MOI ≈ 0.3) to ensure most cells receive only one sgRNA. A sufficient number of cells must be transduced to maintain library representation (e.g., >500 cells per sgRNA).

  • Antibiotic Selection: Select transduced cells with puromycin for 2-3 days to eliminate non-transduced cells.

  • Drug Treatment: Split the cell population into two replicates: a control group treated with vehicle (DMSO) and an experimental group treated with this compound at a concentration that kills ~80-90% of cells (e.g., IC90).

  • Cell Culture: Culture the cells for 14-21 days, allowing for the enrichment of drug-resistant populations.

  • Genomic DNA Extraction: Harvest at least 2 x 10^7 cells from both control and treated populations and extract high-quality genomic DNA.

  • Sequencing and Analysis: Use PCR to amplify the sgRNA cassettes from the genomic DNA. Subject the amplicons to next-generation sequencing. Analyze the data by comparing sgRNA read counts between the treated and control samples to identify enriched sgRNAs.

Individual CRISPR-Cas9 Knockout and Validation Protocol
  • sgRNA Design: Design 2-3 unique sgRNAs targeting an early exon of the candidate gene (IKBKB).

  • Cloning: Clone each sgRNA into a Cas9-expressing vector (e.g., lentiCRISPRv2).

  • Transduction and Selection: Produce lentivirus for each sgRNA construct and transduce the target cells. Select with puromycin to generate stable knockout cell pools.

  • Validation of Knockout: Verify gene knockout at the protein level using Western Blot analysis for IKKβ.

  • Cell Viability Assay: Seed wild-type and knockout cells in 96-well plates. Treat with a serial dilution of this compound for 72 hours. Measure cell viability using a reagent like CellTiter-Glo®.

  • Data Analysis: Normalize viability data to vehicle-treated controls and plot dose-response curves to determine the IC50 for each cell line.

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Treatment: Treat intact cells with either vehicle (DMSO) or a saturating concentration of this compound for 1 hour.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble protein fraction from the precipitated, denatured proteins.

  • Protein Analysis: Collect the supernatant and analyze the amount of soluble IKKβ at each temperature point by Western Blot.

  • Data Analysis: Plot the band intensity for IKKβ against temperature for both vehicle- and drug-treated samples. A shift in the melting curve to higher temperatures in the drug-treated sample indicates direct binding and stabilization of the target protein.

References

The Enigma of N-Methoxyanhydrovobasinediol: A Call for Reproducibility in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the therapeutic potential of N-Methoxyanhydrovobasinediol, a naturally occurring indole (B1671886) alkaloid, have hinted at promising anti-inflammatory and anticancer properties. However, a comprehensive analysis of publicly available research reveals a critical gap in the scientific literature: a lack of robust, cross-laboratory validation of its biological effects. This absence of reproducible data presents a significant hurdle for the scientific community and drug development professionals in accurately assessing its therapeutic promise.

This compound is an alkaloid compound that can be isolated from plant species such as Gelsemium elegans and those belonging to the Tabernaemontana genus.[1][2][3][4] Preliminary research suggests that its mode of action may involve interactions with specific cellular receptors and enzymes, leading to the modulation of key biochemical pathways.[5] This has positioned the compound as a person of interest for researchers exploring novel therapeutic agents, particularly in the fields of oncology and inflammation.[5]

Despite this initial interest, the current body of scientific evidence lacks the rigorous validation needed to substantiate these early claims. A thorough review of published studies, clinical trial databases, and research reports did not yield any direct comparisons of this compound's performance against alternative compounds. Furthermore, detailed experimental protocols and quantitative data from multiple, independent laboratories—a cornerstone of scientific reproducibility—are conspicuously absent.

This scarcity of information makes it impossible to construct a comparative guide detailing its efficacy and mechanism of action with a high degree of confidence. The scientific community is therefore unable to definitively ascertain the consistency and reliability of this compound's reported effects.

To address this critical knowledge gap and facilitate the translation of preclinical findings into potential therapeutic applications, a concerted effort towards open and reproducible research is paramount. This would involve:

  • Standardized Experimental Protocols: The development and dissemination of detailed, standardized protocols for in vitro and in vivo studies of this compound are essential. This would enable researchers in different laboratories to conduct experiments under comparable conditions, thereby enhancing the comparability of results.

  • Inter-Laboratory Validation Studies: Independent laboratories should be encouraged to replicate and validate the initial findings. Such studies are crucial for confirming the robustness and generalizability of the observed effects.

  • Publication of Raw Data: The open sharing of raw experimental data would allow for greater transparency and enable meta-analyses that can provide a more comprehensive understanding of the compound's activity.

Below is a conceptual workflow illustrating the necessary steps to establish the reproducibility of this compound's effects, a critical prerequisite for its further development as a potential therapeutic agent.

cluster_preclinical Preclinical Research Phase cluster_reproducibility Reproducibility & Validation cluster_development Drug Development Pathway A Initial Discovery & In Vitro Screening B In Vivo Model Testing A->B C Mechanism of Action Studies B->C D Standardized Protocol Development C->D Crucial Step for Validation E Independent Lab Replication (In Vitro) D->E F Independent Lab Replication (In Vivo) D->F G Cross-Lab Data Comparison & Analysis E->G F->G H Lead Optimization G->H Go/No-Go Decision I Clinical Trials H->I

Figure 1. A conceptual workflow highlighting the critical need for a dedicated reproducibility and validation phase in the research and development of this compound.

Without a solid foundation of reproducible data, the true potential of this compound remains speculative. The scientific community must prioritize rigorous, collaborative research to either substantiate the initial promising claims or redirect resources towards more viable therapeutic candidates.

References

Comparative Safety Profile of N-Methoxyanhydrovobasinediol and Other Indole Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the safety profile of N-Methoxyanhydrovobasinediol against other structurally related indole (B1671886) alkaloids. Due to the limited availability of public safety data for this compound, this guide utilizes data from comparable alkaloids isolated from the Voacanga and Gelsemium genera to provide a contextual safety assessment.

This compound is an indole alkaloid of significant interest for its potential therapeutic applications, including anti-inflammatory and anticancer activities.[1] As with any compound under investigation for pharmaceutical development, a thorough understanding of its safety profile is paramount. This guide synthesizes available toxicological data for related indole alkaloids to offer a comparative perspective.

Quantitative Safety Data Comparison

AlkaloidTest SystemEndpointValueReference
Ibogaine (B1199331) MiceLD50 (intragastric)263 mg/kg[2]
Noribogaine (B1226712) MiceLD50 (intragastric)630 mg/kg[2]
Voacangine Onchocerca ochengi microfilariaeIC505.49 µM[3]
Onchocerca ochengi adult male wormsIC509.07 µM[3]
Voacamine (B1217101) Onchocerca ochengi microfilariaeIC502.49 µM[3]
Onchocerca ochengi adult male wormsIC503.45 µM[3]
(+) Gelsemine PC12 cellsIC5031.59 µM[4]
Gelsebamine A-549 human lung adenocarcinoma cellsCytotoxic ActivitySelective inhibition[5]
Total Alkaloids from Alstonia scholaris MiceLD50 (oral)5.48 g/kg[6]

Note: The provided data is for comparative purposes only. The toxicity of this compound must be determined through specific toxicological studies.

Experimental Protocols

Standardized protocols are crucial for the accurate assessment and comparison of toxicological data. Below are detailed methodologies for key in vitro and in vivo toxicity assays relevant to the evaluation of novel alkaloids.

In Vitro Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability and cytotoxicity.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Expose the cells to various concentrations of the test alkaloid for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

2. Neutral Red Uptake (NRU) Assay

The NRU assay is another common method for determining cytotoxicity based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.

  • Principle: The amount of neutral red retained by the cells is directly proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

    • Neutral Red Incubation: After compound treatment, incubate the cells with a medium containing neutral red for approximately 2-3 hours.

    • Washing: Wash the cells to remove any unincorporated neutral red.

    • Dye Extraction: Add a destaining solution (e.g., a mixture of ethanol (B145695) and acetic acid) to extract the dye from the lysosomes.

    • Absorbance Measurement: Measure the absorbance of the extracted dye at 540 nm.

    • Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

In Vivo Acute Oral Toxicity

OECD Test Guideline 423: Acute Toxic Class Method

This method is used to estimate the acute oral toxicity of a substance and determine its LD50.

  • Principle: A stepwise procedure where a small number of animals are dosed at defined levels. The outcome of each step determines the dosage for the next step.

  • Protocol:

    • Animal Selection and Acclimatization: Use healthy, young adult rodents of a single sex (usually females). Acclimatize the animals to the laboratory conditions.

    • Dosing: Administer the test substance orally in a single dose to a group of three animals. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).

    • Observation: Observe the animals for mortality and clinical signs of toxicity for at least 14 days.

    • Stepwise Procedure:

      • If mortality occurs in two or three animals, the test is stopped, and the substance is classified at that dose level.

      • If one animal dies, the test is repeated with three more animals at the same dose level.

      • If no animals die, the next higher dose level is used in a new group of three animals.

    • LD50 Estimation: The LD50 is estimated based on the dose levels at which mortality is and is not observed.

Signaling Pathway Analysis

Indole alkaloids are known to exert their biological effects by modulating various cellular signaling pathways. While the specific pathways affected by this compound are yet to be fully elucidated, related alkaloids have been shown to interact with key pathways involved in cell proliferation, inflammation, and apoptosis.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell growth, differentiation, and stress responses. Dysregulation of this pathway is often implicated in cancer. Some indole alkaloids have been shown to modulate the MAPK pathway, leading to cell cycle arrest and apoptosis in cancer cells.

MAPK_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Cytokines Cytokines MAPKKK MAPKKK Cytokines->MAPKKK Stress Stress Stress->MAPKKK Indole Alkaloids Indole Alkaloids MEK MEK Indole Alkaloids->MEK Inhibition p38/JNK p38/JNK Indole Alkaloids->p38/JNK Modulation Ras Ras Receptor Tyrosine Kinases->Ras Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK Transcription Factors (e.g., AP-1, c-Myc) Transcription Factors (e.g., AP-1, c-Myc) ERK->Transcription Factors (e.g., AP-1, c-Myc) MKK MKK MAPKKK->MKK MKK->p38/JNK p38/JNK->Transcription Factors (e.g., AP-1, c-Myc) Cell Proliferation Cell Proliferation Transcription Factors (e.g., AP-1, c-Myc)->Cell Proliferation Apoptosis Apoptosis Transcription Factors (e.g., AP-1, c-Myc)->Apoptosis Inflammation Inflammation Transcription Factors (e.g., AP-1, c-Myc)->Inflammation

Caption: MAPK signaling pathway and potential modulation by indole alkaloids.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway plays a central role in regulating the immune and inflammatory responses. Chronic activation of this pathway is associated with various inflammatory diseases and cancers. Several natural products, including indole alkaloids, have demonstrated the ability to inhibit the NF-κB signaling pathway, thereby exerting anti-inflammatory effects.

NFkB_Pathway cluster_cytoplasm Cytoplasm Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β)->Receptor Indole Alkaloids Indole Alkaloids IKK Complex IKK Complex Indole Alkaloids->IKK Complex Inhibition Receptor->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibition Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocation Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression

Caption: NF-κB signaling pathway and its inhibition by indole alkaloids.

Conclusion

The safety profile of this compound is a critical aspect of its ongoing investigation as a potential therapeutic agent. While direct toxicological data for this specific compound remains to be established, a comparative analysis with structurally related indole alkaloids provides valuable initial insights. The data on compounds such as ibogaine, voacangine, and voacamine suggest that alkaloids of this class can exhibit significant biological activity and, in some cases, notable toxicity. Therefore, comprehensive in vitro and in vivo toxicological studies, following established protocols such as those outlined in this guide, are essential to fully characterize the safety profile of this compound and to determine its therapeutic index. Further research into its specific interactions with key signaling pathways like MAPK and NF-κB will also be crucial in understanding its mechanism of action and potential off-target effects.

References

Safety Operating Guide

Safe Disposal of N-Methoxyanhydrovobasinediol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling N-Methoxyanhydrovobasinediol must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and prevent environmental contamination. This guide provides essential, step-by-step procedures for the proper disposal of this compound, in accordance with available safety data.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided below. It is important to note that comprehensive data for this compound is limited, and appropriate precautions should be taken, assuming it may have hazardous properties.

PropertyData
CAS Number 125180-42-9
Molecular Formula C₂₁H₂₆N₂O₂
Molecular Weight 338.4 g/mol
Melting Point No data available
Boiling Point No data available
Solubility No data available
Flammability No data available
Auto-ignition Temperature No data available

Disposal Procedures

The primary recommended methods for the disposal of this compound are through a licensed chemical destruction plant or by controlled incineration.[1] Under no circumstances should this chemical be discharged into sewer systems or the environment.[1]

Step-by-Step Disposal Protocol:

  • Collection: Collect waste this compound in a suitable, closed, and properly labeled container.

  • Storage: Store the sealed container in a dry, cool, and well-ventilated area, away from foodstuffs and incompatible materials.[1]

  • Professional Disposal: Arrange for the collection and disposal of the waste by a licensed chemical waste management company. The material should be transported to a facility capable of either:

    • Controlled Incineration: The substance should be incinerated with flue gas scrubbing to neutralize harmful combustion products.[1]

    • Chemical Destruction: Alternatively, a licensed chemical destruction plant can be utilized for its disposal.[1]

  • Container Decontamination: Empty containers should be triple-rinsed (or equivalent) before recycling or reconditioning. If recycling is not an option, the packaging should be punctured to prevent reuse and disposed of in a sanitary landfill.[1]

Handling and Safety Precautions

When handling this compound, it is crucial to work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including suitable protective clothing, chemical-impermeable gloves, and eye protection to avoid contact with skin and eyes.[1] All sources of ignition should be removed, and spark-proof tools should be used.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

start Start: this compound Waste Generated collect Collect waste in a suitable, closed, and labeled container start->collect store Store in a dry, cool, and well-ventilated area collect->store contact_disposal Contact Licensed Chemical Waste Disposal Company store->contact_disposal transport Transport to Approved Facility contact_disposal->transport disposal_method Disposal Method transport->disposal_method incineration Controlled Incineration with Flue Gas Scrubbing disposal_method->incineration Option 1 destruction Chemical Destruction Plant disposal_method->destruction Option 2 end End: Proper Disposal Complete incineration->end destruction->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling N-Methoxyanhydrovobasinediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of N-Methoxyanhydrovobasinediol (CAS No. 125180-42-9). Given the limited availability of specific hazard data for this compound, a cautious approach is mandatory. All procedures should be conducted under the assumption that the substance is hazardous.

Physicochemical and Safety Data

Limited quantitative data is available for this compound. The following table summarizes the known information.

PropertyValueSource
Molecular Formula C₂₁H₂₆N₂O₂[1][2]
Molecular Weight 338.4 g/mol [1]
CAS Number 125180-42-9[1][2][3]
Appearance No data available[3]
Odor No data available[3]
Melting/Freezing Point No data available[3]
Boiling Point No data available[3]
Solubility No data available[3]
Storage Temperature -20℃[2]
Hazard Classification No data available[3]
Occupational Exposure Limits No data available[3]

Personal Protective Equipment (PPE)

Due to the unknown hazard profile of this compound, stringent personal protective measures are required.

Required PPE:
  • Eye/Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]

  • Hand Protection : Handle with chemical-impermeable gloves (e.g., Nitrile rubber) that have been inspected prior to use.[3][4] Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[3]

  • Body Protection : Wear fire/flame resistant and impervious clothing.[3] A lab coat or gown should be worn.

  • Respiratory Protection : If exposure limits are exceeded or if irritation or other symptoms are experienced, use a full-face respirator.[3] In the case of dust or aerosol formation, a respirator is necessary.

Operational and Disposal Plans

Handling Protocol:

All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Preparation :

    • Ensure the work area is clean and uncluttered.

    • Set up emergency exits and a designated risk-elimination area.[3]

    • Have an emergency eyewash station and safety shower readily accessible.

  • Handling the Compound :

    • Avoid contact with skin and eyes.[3]

    • Avoid the formation of dust and aerosols.[3]

    • Use non-sparking tools to prevent ignition.[3]

    • Prevent fire caused by electrostatic discharge.[3]

  • Storage :

    • Store the container tightly closed in a dry, cool, and well-ventilated place.[3]

    • Store apart from foodstuff containers or incompatible materials.[3]

Spill and Emergency Procedures:
  • Spill :

    • Evacuate personnel to safe areas and ensure adequate ventilation.[3]

    • Remove all sources of ignition.[3]

    • Prevent further leakage or spillage if it is safe to do so.[3]

    • Do not let the chemical enter drains.[3]

    • Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[3]

  • Fire :

    • Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[3]

    • Wear a self-contained breathing apparatus for firefighting if necessary.[3]

  • First Aid :

    • Inhalation : Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3]

    • Skin Contact : Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3]

    • Eye Contact : Rinse with pure water for at least 15 minutes and consult a doctor.[3]

    • Ingestion : Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

Disposal Plan:

Discharge into the environment must be avoided.[3]

  • Waste Collection : Collect waste material in suitable, closed containers.[3]

  • Disposal Method : The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not discharge to sewer systems.[3]

  • Container Disposal : Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3] Alternatively, puncture the packaging to make it unusable for other purposes and then dispose of it in a sanitary landfill.[3]

Workflow and Logical Relationships

The following diagram outlines the safe handling workflow for this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_area Prepare Well-Ventilated Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh_transfer Weigh and Transfer Compound don_ppe->weigh_transfer conduct_experiment Conduct Experiment weigh_transfer->conduct_experiment decontaminate Decontaminate Work Area conduct_experiment->decontaminate collect_waste Collect Waste in Labeled Container conduct_experiment->collect_waste store_compound Store Compound at -20°C decontaminate->store_compound dispose_waste Dispose via Licensed Chemical Destruction collect_waste->dispose_waste

Caption: Safe handling workflow for this compound.

References

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Top-N result to add to graph 6

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.